2,6-Dimethylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165602. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRKXVEALTVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067397 | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28556-81-2 | |
| Record name | 2,6-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28556-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028556812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28556-81-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isocyanato-1,3-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QL5MU0E0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyl isocyanate is a reactive aromatic isocyanate that has garnered interest in medicinal chemistry and drug development due to its potential as a building block for the synthesis of targeted covalent inhibitors. Its electrophilic isocyanate group can form stable covalent bonds with nucleophilic residues on proteins, leading to irreversible inhibition. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further explores its applications in the design of kinase inhibitors and its emerging role in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. Detailed methodologies for key reactions and conceptual workflows are presented to aid researchers in the practical application of this versatile chemical entity.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| CAS Number | 28556-81-2 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 87-89 °C at 12 mmHg | [1] |
| Density | 1.057 g/mL at 25 °C | [1] |
| Refractive Index | 1.5356 at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, toluene, and THF. | [1] |
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent, such as triphosgene. The use of solid triphosgene is often preferred for safety and ease of handling compared to gaseous phosgene.
Experimental Protocol: Synthesis from 2,6-Dimethylaniline using Triphosgene
This protocol describes a general procedure for the synthesis of aryl isocyanates from the corresponding anilines using triphosgene.
Materials:
-
2,6-Dimethylaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 2,6-dimethylaniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong N=C=O stretch of the isocyanate around 2250-2275 cm⁻¹).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation.
Reactivity and Applications in Drug Discovery
The high reactivity of the isocyanate group towards nucleophiles is the cornerstone of its utility in drug discovery. It readily reacts with amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively.
Covalent Inhibition of Kinases
Kinases are a major class of drug targets, particularly in oncology. The development of covalent kinase inhibitors can offer advantages in terms of potency and duration of action. This compound can be incorporated into a kinase inhibitor scaffold to act as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, in the ATP-binding pocket of the kinase.
Caption: General workflow for covalent kinase inhibition.
Role in Targeted Protein Degradation (PROTACs)
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules with a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. While not a direct component of the final PROTAC molecule in most cases, isocyanates can be valuable reagents in the synthesis of the linkers or in attaching the ligands to the linker. For instance, an isocyanate-functionalized linker can react with an amine or alcohol group on one of the ligands to form a stable urea or carbamate linkage.
Caption: The mechanism of action of a PROTAC.
Experimental Protocol: Reaction with Amino Acids
The reaction of isocyanates with the side chains of amino acids is fundamental to their mechanism as covalent inhibitors. The following is a general protocol for the reaction of this compound with an N-terminally protected amino acid, such as N-acetyl-cysteine, to model the covalent modification of a protein.
Materials:
-
This compound
-
N-acetyl-cysteine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-cysteine (1.0 equivalent) in anhydrous DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent, such as ethyl acetate.
-
The crude product can be purified by column chromatography on silica gel.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and is toxic if inhaled or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is moisture-sensitive and should be stored under an inert atmosphere.
Conclusion
This compound is a valuable reagent for the synthesis of covalently binding molecules in drug discovery. Its defined reactivity and structural properties make it a useful building block for the development of targeted therapies, including kinase inhibitors and components for PROTACs. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research setting. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for scientists and researchers in the field.
References
An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanate is an aromatic isocyanate that serves as a versatile building block in organic synthesis. Its unique structural features, particularly the steric hindrance provided by the two methyl groups ortho to the isocyanate functionality, influence its reactivity and make it a valuable reagent in the development of novel molecules with potential therapeutic applications. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a particular focus on its application in the design and synthesis of kinase inhibitors for drug discovery.
Core Compound Structure and Properties
This compound, also known as 2,6-xylyl isocyanate, is a colorless to pale yellow liquid under standard conditions. The presence of the electron-withdrawing isocyanate group and the electron-donating methyl groups on the aromatic ring dictates its chemical behavior.
Chemical Structure
The structure of this compound consists of a benzene ring substituted with an isocyanate group (-N=C=O) and two methyl groups at positions 2 and 6.
Molecular Formula: C₉H₉NO[1]
Molecular Weight: 147.17 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 87-89 °C at 12 mmHg | |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5356 | |
| Flash Point | 87 °C (closed cup) | |
| Solubility | Insoluble in water | [2] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized in Table 2.
| Spectroscopic Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | Strong, characteristic N=C=O stretching vibration around 2275 cm⁻¹ | [1] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons and the two methyl groups. | [3] |
| ¹³C NMR Spectroscopy | Resonances for aromatic carbons, methyl carbons, and the isocyanate carbon. | |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 147. |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of isocyanates is the reaction of a primary amine with phosgene or a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.
Synthesis via the Triphosgene Method
A general and reliable method for the preparation of aryl isocyanates involves the reaction of the corresponding aniline with triphosgene in the presence of a non-nucleophilic base.
-
Materials: 2,6-dimethylaniline, triphosgene, triethylamine, and an inert solvent such as dichloromethane (DCM) or toluene.
-
Procedure:
-
In a well-ventilated fume hood, a solution of 2,6-dimethylaniline (1.0 equivalent) in anhydrous DCM is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene (0.4 equivalents) in anhydrous DCM is added dropwise to the stirred solution of the aniline.
-
After the addition of triphosgene, a solution of triethylamine (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amine and the appearance of the isocyanate peak).
-
The reaction mixture is then filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation.
-
Reactivity and Applications in Drug Development
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity is central to its utility in constructing a variety of functional groups, most notably ureas and carbamates.
Reaction with Amines to Form Ureas
The reaction of this compound with a primary or secondary amine is a facile and high-yielding method for the synthesis of 1-(2,6-dimethylphenyl)-3-substituted ureas. This reaction is a cornerstone of its application in drug discovery, as the urea moiety is a key pharmacophore in many kinase inhibitors.
-
Materials: this compound, a primary or secondary amine, and an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of the desired amine (1.0 equivalent) in anhydrous DCM, this compound (1.0-1.1 equivalents) is added dropwise at room temperature.
-
The reaction is typically exothermic and proceeds rapidly. The mixture is stirred at room temperature for a few hours or until completion as monitored by TLC.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Application in the Synthesis of Kinase Inhibitors
The diaryl urea scaffold is a prominent feature in a number of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, often occupying an allosteric site adjacent to the ATP-binding pocket. The urea moiety typically forms crucial hydrogen bonds with the protein backbone. This compound is an attractive building block for such inhibitors due to the steric constraints imposed by the ortho-methyl groups, which can influence the conformation of the final molecule and its binding affinity and selectivity.
Derivatives of this compound, particularly diaryl ureas, have been investigated as inhibitors of several important kinase signaling pathways implicated in cancer and inflammatory diseases.
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key kinase in this pathway, are common in many cancers. Diaryl ureas are a well-established class of RAF inhibitors.
-
VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Diaryl ureas have been successfully developed as VEGFR-2 inhibitors.
-
p38 MAP Kinase Pathway: p38 MAP kinases are involved in cellular responses to stress and in the production of inflammatory cytokines like TNF-α and IL-1β. Inhibitors of p38 are being investigated for the treatment of inflammatory diseases. Diaryl ureas have been identified as potent allosteric inhibitors of p38α.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a skin and respiratory sensitizer and can cause severe eye irritation. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and well-defined reactivity, particularly in the formation of ureas, make it an ideal building block for creating libraries of compounds for biological screening. The established role of the diaryl urea scaffold in potent and selective kinase inhibitors highlights the importance of this compound in the development of novel therapeutics targeting critical signaling pathways in cancer and inflammatory diseases. Researchers and drug development professionals can leverage the information and protocols in this guide to further explore the utility of this versatile compound in their research endeavors.
References
- 1. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-amino, 6-phenyl substituted pyrido[2,3-d]pyrimidine derivatives useful as raf kinase inhibitors | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dimethylphenyl isocyanate, a key intermediate in the production of various pharmaceuticals, agrochemicals, and polymers. The document details both traditional and modern synthetic routes, offering in-depth experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound, also known as DMPI, is an aromatic isocyanate characterized by the presence of two methyl groups ortho to the isocyanate functionality. This steric hindrance imparts unique reactivity and properties to its derivatives. A critical precursor for the synthesis of this compound is 2,6-dimethylaniline (2,6-xylidine). Therefore, this guide will first briefly touch upon the synthesis of this essential starting material.
Synthesis of the Precursor: 2,6-Dimethylaniline
The efficient synthesis of this compound is predicated on the availability of high-purity 2,6-dimethylaniline. Several methods for its preparation have been established.
Amination of 2,6-Dimethylphenol
A common industrial method involves the vapor-phase amination of 2,6-dimethylphenol with ammonia in the presence of a catalyst. This process offers a direct route from a readily available starting material.
Experimental Protocol:
A procedure for the amination of 2,6-dimethylphenol involves passing a mixture of the phenol and ammonia over a catalyst bed at elevated temperature and pressure. For example, 2,6-dimethylphenol can be reacted with ammonia in the presence of a supported palladium catalyst. In one instance, 122 parts of 2,6-dimethylphenol, 176 parts of concentrated ammonium hydroxide, and 9.5 parts of 5% palladium on charcoal were heated in a pressure vessel to 250°C for 12 hours under an initial hydrogen pressure of 100 psig.[1] This resulted in a 78.6% conversion of the 2,6-dimethylphenol to 2,6-dimethylaniline.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylphenol | [1] |
| Reagents | Ammonia, Hydrogen | [1] |
| Catalyst | 5% Palladium on Charcoal | [1] |
| Temperature | 250°C | [1] |
| Pressure | 100 psig (initial) | [1] |
| Reaction Time | 12 hours | [1] |
| Conversion | 78.6% | [1] |
| Yield (after recovery) | ~99% | [1] |
Synthesis of this compound
Two primary strategies exist for the synthesis of this compound: the traditional phosgene route and the more contemporary non-phosgene routes, which are gaining traction due to safety and environmental concerns associated with phosgene.
Phosgene-Based Synthesis
The reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent is a well-established method for producing this compound. To mitigate the hazards of gaseous phosgene, solid phosgene (triphosgene) is often used.
Reaction Pathway (Phosgene Route):
Caption: Phosgenation of 2,6-Dimethylaniline.
Experimental Protocol (using Solid Phosgene):
A method for preparing dimethylphenyl isocyanate involves using dimethylaniline and solid phosgene as raw materials in a 1,2-dichloroethane solvent.[2] The molar ratio of dimethylaniline to solid phosgene is set between 2.0 and 2.4.[2] The reaction mixture is heated to the reflux temperature of 1,2-dichloroethane and maintained for 3 to 6 hours.[2] This approach is reported to have a relatively high reaction yield and is more amenable to industrial-scale production due to the safer handling of solid phosgene compared to gaseous phosgene or diphosgene.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dimethylaniline | [2] |
| Reagent | Solid Phosgene (Triphosgene) | [2] |
| Molar Ratio (Aniline:Phosgene) | 2.0 - 2.4 | [2] |
| Solvent | 1,2-Dichloroethane | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 3 - 6 hours | [2] |
Non-Phosgene Synthesis Routes
Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. These routes typically proceed through a carbamate intermediate, which is then thermally decomposed to the desired isocyanate.
General Non-Phosgene Pathway:
References
An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethylphenyl isocyanate. The information is presented to support research, development, and safety protocols. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided based on internationally recognized standards.
Core Physical Properties
This compound is a colorless to yellow liquid.[1] Key physical properties are summarized in the table below.
| Physical Property | Value | Units | Notes and Conditions |
| Molecular Weight | 147.17 - 147.18 | g/mol | [1][2][3][4] |
| Density | 1.057 | g/cm³ | at 20 °C or 25 °C[2][3][5] |
| Boiling Point | 87 - 89 | °C | at 12 mmHg[3][5] |
| 71 - 72 | °C | at 3 mmHg[1][6] | |
| Refractive Index | 1.5345 - 1.5385 | at 20 °C[7] | |
| 1.5356 | at 20 °C (lit.)[3][5] | ||
| Solubility | Insoluble | In water.[2] | |
| Flash Point | 86 - 87 | °C | Closed cup.[1][8] |
| Appearance | Colorless to yellow liquid | [1][2] |
Experimental Protocols
The determination of the physical properties listed above is guided by standardized experimental protocols. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) and ASTM (American Society for Testing and Materials) guidelines.
Density Determination
The density of a liquid chemical like this compound can be determined using several methods outlined in OECD Test Guideline 109 and ASTM D3505 .[2][9]
Principle: Density is the mass per unit volume of a substance. Common methods for liquids include the use of a hydrometer, an oscillating densitometer, or a pycnometer.
Methodology (Pycnometer Method):
-
A clean, dry pycnometer of a known volume is weighed empty.
-
The pycnometer is then filled with the test substance (this compound), ensuring no air bubbles are present.
-
The filled pycnometer is brought to a constant temperature (e.g., 20 °C) in a water bath.
-
Any excess liquid is removed, and the exterior of the pycnometer is carefully cleaned and dried.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.
Boiling Point Determination
The boiling point is determined following procedures such as those described in OECD Test Guideline 103 .[7][10]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Ebulliometer Method):
-
An ebulliometer, an apparatus designed for precise boiling point measurement, is filled with the test substance.
-
The substance is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.
-
The pressure is carefully controlled and measured.
-
The boiling point is recorded when the liquid and vapor temperatures are in equilibrium and remain constant. For pressures other than standard atmospheric pressure, a nomograph or specific equations are used to correct the boiling point.
Refractive Index Measurement
The refractive index is measured using a refractometer, with the methodology guided by standards like ASTM D1218 .[8][11]
Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material. It is the ratio of the speed of light in a vacuum to the speed of light in the substance.
Methodology (Abbe Refractometer):
-
A small sample of the liquid is placed on the prism of the Abbe refractometer.
-
The prism is temperature-controlled, typically to 20 °C.
-
A light source (often a sodium lamp) is directed through the prism and the sample.
-
The operator adjusts the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is then read directly from the instrument's scale.
Chemical Reactivity and Synthesis Workflow
This compound is a reactive compound, with the isocyanate group (-N=C=O) being susceptible to nucleophilic attack. Its reactions are fundamental to its application in the synthesis of various organic compounds.
Reaction with Alcohols to Form Urethanes
Isocyanates react with alcohols to form urethanes (carbamates). This is a key reaction in the production of polyurethane polymers.
Caption: Formation of a urethane from this compound and an alcohol.
Reaction with Amines to Form Ureas
The reaction of isocyanates with primary or secondary amines yields substituted ureas. This reaction is generally faster than the reaction with alcohols.
Caption: Synthesis of a substituted urea from this compound and a primary amine.
Synthesis of this compound
A common laboratory and industrial synthesis method for isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent.
References
- 1. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. oecd.org [oecd.org]
- 6. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 7. laboratuar.com [laboratuar.com]
- 8. scribd.com [scribd.com]
- 9. store.astm.org [store.astm.org]
- 10. oecd.org [oecd.org]
- 11. petrolube.com [petrolube.com]
An In-depth Technical Guide to the Safety of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for 2,6-Dimethylphenyl isocyanate (CAS No. 28556-81-2), also known as 2,6-xylyl isocyanate. The information is compiled from various Safety Data Sheets (SDS) and toxicological guidelines to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sensitive to moisture and combustible.[1] The following table summarizes its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Odor | Pungent | [1] |
| Boiling Point | 71 - 72 °C / 159.8 - 168.6 °F | [1] |
| Flash Point | 86 °C / 186.8 °F (closed cup) | [1] |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5356 | |
| Solubility in water | Insoluble, reacts with water | [2][3] |
| Storage Temperature | 2-8°C |
Toxicological Data
| Endpoint | Species | Route | Value | Classification | Reference(s) |
| Acute Toxicity | Rabbit | Dermal | LD50: > 9,400 mg/kg | Not classified as acutely toxic by dermal route based on this value, but other sources indicate harm. | [1] |
| Acute Toxicity | - | Oral | Data not available | Toxic if swallowed / Harmful if swallowed | [4] |
| Acute Toxicity | - | Inhalation | Data not available | Toxic if inhaled / Harmful if inhaled | [4] |
| Skin Corrosion/Irritation | - | Dermal | - | Causes skin irritation | |
| Serious Eye Damage/Irritation | - | Ocular | - | Causes serious eye irritation | [4] |
| Respiratory Sensitization | - | Inhalation | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Skin Sensitization | - | Dermal | - | May cause an allergic skin reaction | [1] |
| Specific Target Organ Toxicity (Single Exposure) | - | Inhalation | - | May cause respiratory irritation | |
| Carcinogenicity | - | - | - | Suspected of causing cancer | [1] |
Experimental Protocols
The toxicological data presented are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and reproducibility of the data. Below are brief descriptions of the relevant OECD guidelines for the toxicological endpoints of this compound.
| Test | OECD Guideline | Brief Description of Methodology |
| Acute Oral Toxicity | OECD 423 (Acute Toxic Class Method) | A stepwise procedure where a small number of animals are dosed at defined levels. The outcome (mortality or survival) determines the next dose level, allowing for classification of the substance's toxicity with a reduced number of animals compared to classical methods. |
| Acute Dermal Toxicity | OECD 402 | The test substance is applied to the clipped, intact skin of experimental animals (usually rabbits or rats) for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period. |
| Acute Inhalation Toxicity | OECD 403 | Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (typically 4 hours). Observations for toxicity and mortality are conducted for at least 14 days post-exposure. |
| Acute Dermal Irritation/Corrosion | OECD 404 | A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal. |
| Acute Eye Irritation/Corrosion | OECD 405 | A single dose of the substance is applied to the eye of an experimental animal (usually a rabbit). The eye is examined for lesions of the cornea, iris, and conjunctiva at specific time points. |
| Skin Sensitization | OECD 406 (Guinea Pig Maximization Test) | This test assesses the potential of a substance to cause skin sensitization. It involves an induction phase (intradermal injection and topical application) followed by a challenge phase (topical application) to determine if an allergic reaction develops. |
Hazard Identification and Safety Procedures
The following diagrams illustrate the logical workflows for hazard identification, personal protective equipment (PPE) selection, and emergency procedures when working with this compound.
Emergency Procedures
In the event of an emergency involving this compound, the following procedures should be followed.
First Aid Measures
Firefighting Measures
This compound is a combustible liquid and can form explosive mixtures with air.[1]
-
Suitable Extinguishing Media: Dry sand, carbon dioxide (CO₂), or powder.[1] Do not use water or foam.[1] Water mist may be used to cool closed containers.[1]
-
Specific Hazards: Containers may explode when heated.[1] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
Handling and Storage
-
Handling: Use only in a chemical fume hood.[1] Avoid breathing mist, vapors, or spray.[1] Do not get in eyes, on skin, or on clothing.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Storage: Keep refrigerated.[1] Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] This material is moisture-sensitive.[1]
Stability and Reactivity
-
Reactivity: None known based on available information.[1]
-
Chemical Stability: Moisture sensitive.[1]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Incompatible Materials: Acids, strong bases, alcohols, amines, and oxidizing agents.[1]
-
Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1]
This guide is intended to provide detailed safety information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
Spectral Analysis of 2,6-Dimethylphenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,6-dimethylphenyl isocyanate. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Ar-H (2H) | (d) | ~7.0 | ortho: 6.0 - 10.0 (estimated)[1][2] |
| Ar-H (1H) | (t) | ~7.0 | ortho: 6.0 - 10.0 (estimated)[1][2] |
| -CH₃ (6H) | (s) | 2.28 | N/A |
Solvent: CDCl₃, Reference: TMS. Data sourced from ChemicalBook.[3] Note: Explicit coupling constants for the aromatic region were not available and are estimated based on typical values for ortho-coupling in substituted benzene rings.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| -N=C=O | 128.9 |
| Ar-C (quaternary, C-NCO) | 129.8 |
| Ar-C (quaternary, C-CH₃) | 132.5 |
| Ar-CH | 128.4 |
| Ar-CH | 125.7 |
| -CH₃ | 18.2 |
Solvent: Chloroform-d, Reference: TMS. Data sourced from SpectraBase.[4]
Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N=C=O Asymmetric Stretch | ~2270 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Alkyl) | 3000-2850 | Medium |
| C-H Bend (Alkyl) | ~1465, ~1378 | Medium |
Sample Phase: Gas. Data interpreted from the NIST WebBook IR Spectrum.[5]
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard laboratory practices for the spectroscopic analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation: a. In a clean, dry vial, dissolve approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform containing TMS. b. Thoroughly mix the solution to ensure homogeneity. c. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup (General Parameters for a 300-500 MHz Spectrometer): a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
¹H NMR Data Acquisition: a. Acquire the spectrum using a standard single-pulse sequence. b. Typical parameters:
- Pulse width: 30-45°
- Spectral width: ~16 ppm
- Acquisition time: ~2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
-
¹³C NMR Data Acquisition: a. Acquire the spectrum using a proton-decoupled pulse sequence. b. Typical parameters:
- Pulse width: 30-45°
- Spectral width: ~240 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 (or more, depending on sample concentration)
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase correct the resulting spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the signals in the ¹H spectrum. e. Identify and report the chemical shifts, multiplicities, and coupling constants (for ¹H) and the chemical shifts (for ¹³C).
Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-transform infrared (FT-IR) spectrum of this compound.
Method: Attenuated Total Reflectance (ATR) FT-IR is a suitable method for liquid samples, requiring minimal sample preparation.
Materials:
-
This compound (liquid)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: a. Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium. b. Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum Acquisition: a. With the clean, dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
Sample Analysis: a. Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. b. Acquire the sample spectrum. c. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing and Analysis: a. Identify the wavenumbers (in cm⁻¹) of the major absorption bands. b. Correlate these absorption bands to the corresponding functional group vibrations within the molecule.
-
Cleaning: a. After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
Visualizations
The following diagrams illustrate the relationship between the molecular structure of this compound and its spectral features, as well as a generalized workflow for spectroscopic analysis.
Caption: Correlation of molecular structure with key NMR and IR signals.
Caption: A generalized workflow for NMR and IR spectroscopic analysis.
References
An In-depth Technical Guide on the Solubility of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanate (CAS No. 28178-42-9), a member of the aromatic isocyanate family, is a significant reagent in organic synthesis, particularly in the preparation of specialized polymers and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its utility in these applications is fundamentally linked to its solubility and reactivity profile in various organic solvents. Understanding the solubility of this compound is paramount for optimizing reaction conditions, enhancing product yields, and ensuring safe handling and storage. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its determination, and an examination of its chemical reactivity.
Predicted Solubility Profile
The molecule possesses a nonpolar aromatic ring with two methyl groups, which suggests good solubility in nonpolar and weakly polar aprotic solvents. The highly electrophilic isocyanate group (-N=C=O) contributes some polarity but also dictates its high reactivity towards protic solvents. Therefore, this compound is expected to be readily soluble in a range of common anhydrous organic solvents.
Based on the behavior of similar aryl isocyanates, it is predicted to be miscible with or highly soluble in:
-
Aromatic hydrocarbons: Toluene, benzene, xylenes
-
Chlorinated hydrocarbons: Dichloromethane, chloroform
-
Ethers: Diethyl ether, tetrahydrofuran (THF)
-
Ketones: Acetone, methyl ethyl ketone (MEK)
-
Esters: Ethyl acetate
-
Amides: N,N-Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
It is crucial to note that this compound will react with protic solvents such as water, alcohols, and primary or secondary amines.
Quantitative Solubility Data
Direct quantitative solubility data for this compound is sparse in the available literature. However, data for structurally related aryl isocyanates can provide valuable insights and approximate values. The following table summarizes available quantitative solubility data for phenyl isocyanate and p-tolyl isocyanate in various solvents.
| Solvent | Solute | Temperature (°C) | Solubility (g/L) |
| Ethanol | Phenyl Isocyanate | 25 | 320.85[1] |
| Water | p-Tolyl Isocyanate | 20 | 7.5[2][3] |
Note: The solubility in ethanol involves a chemical reaction to form a urethane. The solubility in water is also accompanied by a reaction. For inert solubility, anhydrous aprotic solvents are required.
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent, adapted from standard laboratory methods and OECD guidelines.[1][2][4]
Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Anhydrous solvent of interest (e.g., toluene, THF, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Centrifuge
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed glass vial. The excess solid/liquid ensures that saturation is reached.
-
Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary tests may be needed to determine the optimal equilibration time.
-
-
Sample Preparation:
-
After equilibration, allow the mixture to settle for a period (e.g., 2 hours) at the constant temperature to allow undissolved solute to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to maintain the temperature.
-
Immediately filter the withdrawn sample through a syringe filter to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Caption: General reaction pathways of this compound with common nucleophiles.
Conclusion
While precise quantitative solubility data for this compound remains elusive in publicly accessible databases, its chemical structure strongly suggests high solubility in a variety of anhydrous, aprotic organic solvents. For research and development purposes, it is recommended that solubility be determined experimentally for the specific solvent system and conditions of interest, following a rigorous protocol as outlined in this guide. The high reactivity of the isocyanate functional group must always be taken into consideration when selecting solvents and handling this compound to prevent unintended reactions and ensure the success of synthetic procedures.
References
Navigating the Stability and Storage of 2,6-Dimethylphenyl Isocyanate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the stability and storage conditions for 2,6-Dimethylphenyl isocyanate (CAS 28556-81-2), a critical reagent in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data to ensure the compound's integrity and promote safe handling practices.
Core Stability Profile
This compound is a colorless to yellow liquid that is stable at room temperature when stored in closed containers under normal conditions.[1] However, its reactivity profile is dominated by a significant sensitivity to moisture.[2] This reactivity necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. The compound is also incompatible with a range of common laboratory chemicals, including acids, strong bases, alcohols, amines, and oxidizing agents.[2]
Quantitative Data Summary
While specific kinetic data on degradation rates is not extensively available in public literature, the following tables summarize the key physical and chemical properties that influence its stability and dictate appropriate storage and handling.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NO[2][3][4] |
| Molecular Weight | 147.18 g/mol [2][3] |
| Form | Liquid[5][6] |
| Boiling Point | 87-89 °C at 12 mmHg[5] |
| Density | 1.057 g/mL at 25 °C[5] |
| Refractive Index | 1.5345-1.5385 @ 20°C[6] |
| Flash Point | 87 °C (188.6 °F) - closed cup[5] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | Refrigerator (2-8°C)[1][5] |
| Atmosphere | Store under inert gas.[7] |
| Container | Tightly closed container.[1][7] |
| Moisture | Store protected from moisture.[1][7] |
| Ventilation | Store in a cool, dry, well-ventilated area.[1][2] |
| Incompatible Substances | Acids, strong bases, alcohols, amines, oxidizing agents.[2] |
Reactivity and Decomposition Pathways
The primary stability concern for this compound is its reaction with nucleophiles, particularly water. This reaction leads to the formation of an unstable carbamic acid, which then decomposes to form 2,6-dimethylaniline and carbon dioxide. This process can lead to a buildup of pressure in sealed containers.
Caption: Reaction of this compound with water.
In the presence of alcohols, this compound will react to form carbamates. This is a common application of isocyanates in synthesis.
Caption: Reaction of this compound with an alcohol.
Under thermal stress, such as in a fire, this compound can decompose to produce irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]
Caption: Hazardous decomposition products of this compound.
Experimental Protocols
General Protocol for Assessing Stability:
-
Sample Preparation: Dispense aliquots of this compound into appropriate, inert containers (e.g., amber glass vials with Teflon-lined caps).
-
Initial Analysis (Time Zero): Perform initial analysis on a subset of samples to determine the baseline purity and physical appearance. Analytical methods may include:
-
Gas Chromatography (GC): To determine the purity and identify any degradation products. An assay of ≥97.5% is a common specification.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the characteristic isocyanate peak (~2270 cm⁻¹) and the appearance of peaks associated with degradation products (e.g., amine N-H stretching).
-
Visual Inspection: To check for any changes in color or clarity. The substance should be a clear, colorless to yellow liquid.[6]
-
-
Storage Conditions: Place the remaining samples in controlled environmental chambers at various conditions. Recommended conditions to test would include:
-
Recommended Storage: 2-8°C (refrigerated).
-
Accelerated Storage: 25°C/60% RH and 40°C/75% RH to simulate longer-term stability at room and elevated temperatures.
-
Moisture Challenge: A condition with elevated humidity to specifically assess the impact of moisture.
-
-
Time Points: Pull samples from each storage condition at predetermined time points (e.g., 1, 3, 6, 12 months).
-
Analysis: Analyze the pulled samples using the same analytical methods as in the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation and identify any trends.
Logical Workflow for Handling and Use
To ensure the quality and reactivity of this compound, a strict workflow should be followed.
Caption: Recommended workflow for handling this compound.
Conclusion
The stability of this compound is critically dependent on the exclusion of moisture and storage at refrigerated temperatures. Its reactivity with common nucleophiles necessitates careful handling in inert and anhydrous conditions to maintain its purity and ensure the success of synthetic applications. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and ensure the reliable performance of this important chemical reagent.
References
- 1. This compound(28556-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.ie [fishersci.ie]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound 99 28556-81-2 [sigmaaldrich.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Applications of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylphenyl isocyanate is a versatile chemical intermediate with significant applications in the synthesis of specialized polymers, organometallic complexes, and as a potential scaffold in drug discovery. Its unique structural properties, characterized by the sterically hindered isocyanate group due to the two ortho-methyl substituents, impart distinct reactivity and conformational preferences to its derivatives. This technical guide provides a comprehensive overview of the primary uses of this compound, focusing on its role in the preparation of chiral stationary phases for chromatography, the synthesis of specific N,N'-diaryl ureas, and the formation of organometallic compounds. Furthermore, this guide explores its potential in medicinal chemistry by examining the structure-activity relationships of related diaryl urea compounds. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate practical application in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 28556-81-2 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Boiling Point | 87-89 °C at 12 mmHg | [1] |
| Density | 1.057 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5356 | [1] |
| Flash Point | 87 °C (closed cup) | [1] |
| Solubility | Insoluble in water |
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene). The use of solid phosgene is often preferred due to its comparative safety and ease of handling.
Figure 1: General synthesis workflow for this compound.
A patented method describes the preparation of dimethylphenyl isocyanates using solid phosgene and dimethylaniline in 1,2-dichloroethane at reflux temperature.[2]
Applications in Material Science: Chiral Stationary Phases
A significant application of this compound is in the preparation of derivatized β-cyclodextrins, which are used as chiral stationary phases (CSPs) in normal-phase high-performance liquid chromatography (HPLC) for the separation of enantiomers.[3][4] The isocyanate group reacts with the hydroxyl groups on the cyclodextrin backbone to form carbamate linkages, introducing the bulky 2,6-dimethylphenyl groups that enhance chiral recognition.
Experimental Protocol: Synthesis of this compound Derivatized β-Cyclodextrin
The following is a general procedure based on the work of Armstrong et al.[1][3]
Figure 2: Workflow for the synthesis of a this compound derivatized β-cyclodextrin CSP.
Materials:
-
β-Cyclodextrin
-
This compound
-
Anhydrous pyridine
-
Methanol
-
Acetone
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve β-cyclodextrin in anhydrous pyridine.
-
Slowly add an excess of this compound to the stirred solution.
-
Heat the reaction mixture and maintain it at an elevated temperature for several hours to ensure complete derivatization.
-
After cooling to room temperature, precipitate the product by pouring the reaction mixture into a large volume of a suitable non-solvent, such as methanol or water.
-
Collect the precipitate by filtration and wash it extensively with methanol and acetone to remove unreacted starting materials and pyridine.
-
Dry the resulting derivatized β-cyclodextrin polymer under vacuum.
Characterization: The degree of substitution can be determined by elemental analysis and spectroscopic methods such as FT-IR and NMR. The synthesized material is then coated onto a silica support for use as a chiral stationary phase.
Synthesis of N,N'-Diaryl Ureas
This compound is a key reagent in the synthesis of unsymmetrical N,N'-diaryl ureas. The isocyanate group readily reacts with primary amines to form a stable urea linkage.
Synthesis of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
The synthesis of this specific diaryl urea has been reported by Clayden et al. in their study of the conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas.[5]
Figure 3: Synthetic workflow for 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea.
Materials:
-
This compound
-
2-Isopropylaniline
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-isopropylaniline in anhydrous THF under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N,N'-diaryl urea.
| Compound | Yield | Melting Point | Spectroscopic Data |
| 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea | Not explicitly stated in abstract | Not explicitly stated in abstract | Characterized by NMR spectroscopy |
Applications in Organometallic Chemistry
This compound serves as a precursor for the synthesis of imido ligands in organometallic chemistry. The reaction with metal-oxo complexes can lead to the formation of metal-imido complexes, which are of interest in catalysis and fundamental bonding studies.
Synthesis of Tris(2,6-dimethylphenylimido)methylrhenium(VII)
The synthesis of this high-valent rhenium imido complex from methyltrioxorhenium(VII) (MTO) and this compound has been reported.[6]
Figure 4: Synthesis of a tris(imido)rhenium(VII) complex.
General Procedure Outline: The reaction involves the treatment of methyltrioxorhenium(VII) with an excess of this compound. The reaction likely proceeds through a series of deoxygenation and imido ligand installation steps. The product can be purified by crystallization, and its structure confirmed by X-ray crystallography.
Potential in Drug Development and Medicinal Chemistry
While there are no currently marketed drugs directly synthesized from this compound, the N,N'-diaryl urea scaffold is a well-established pharmacophore in medicinal chemistry, most notably in the development of kinase inhibitors.[4][5][6][7]
The general structure of many diaryl urea kinase inhibitors involves a central urea moiety that forms key hydrogen bonding interactions with the hinge region of the kinase domain. The aryl rings occupy adjacent hydrophobic pockets, and their substitution patterns are crucial for determining potency and selectivity.
Figure 5: Logical relationship of diaryl ureas as kinase inhibitors.
The introduction of the 2,6-dimethylphenyl group through the use of this compound offers a unique substitution pattern. The ortho-methyl groups can:
-
Induce a specific conformation: The steric bulk of the methyl groups can restrict the rotation around the N-aryl bond, locking the molecule into a preferred conformation that may be more favorable for binding to a specific kinase.
-
Modulate solubility and metabolic stability: The lipophilic methyl groups can influence the physicochemical properties of the molecule.
-
Explore novel binding interactions: The methyl groups can form van der Waals interactions within the hydrophobic pockets of the kinase active site.
The structure-activity relationship (SAR) of diaryl ureas as kinase inhibitors suggests that substitutions on the aryl rings are critical for activity.[5][6][7] Therefore, this compound represents a valuable building block for generating novel diaryl urea libraries for screening against various kinase targets in drug discovery programs.
Other Potential Applications
-
Agrochemicals: Isocyanates are used in the synthesis of various pesticides. While specific applications of this compound in this area are not widely documented in the readily available literature, its potential as a synthon for novel herbicides or insecticides exists. A Chinese patent mentions the use of dimethylphenyl isocyanates in the field of pesticides.[2]
-
Polymers: As an isocyanate, it can be used in the synthesis of polyurethanes, although its specific use in this high-volume application is likely limited to specialty polymers where its unique properties are required.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile reagent with established applications in the synthesis of chiral stationary phases and organometallic complexes. Its primary utility stems from the reactive isocyanate group, which allows for the straightforward introduction of the sterically hindered 2,6-dimethylphenyl moiety. While its direct application in drug development has yet to be fully realized, its potential as a building block for novel N,N'-diaryl urea-based kinase inhibitors is significant. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and expand upon the applications of this interesting chemical intermediate.
References
- 1. "Derivatized Cyclodextrins For Normal-Phase Liquid Chromatographic Sepa" by Daniel W. Armstrong, San Chun Chang et al. [scholarsmine.mst.edu]
- 2. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationship and classification analysis of diaryl ureas against vascular endothelial growth factor receptor-2 kinase using linear and non-linear models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanate, a member of the isocyanate family of compounds, is a significant building block in organic synthesis. Its unique chemical properties, stemming from the reactive isocyanate group and the sterically hindered phenyl ring, make it a valuable reagent in the production of fine chemicals and have positioned it as a compound of interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to drug development.
Chemical and Physical Properties
This compound is a colorless to yellow liquid under standard conditions. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| CAS Number | 28556-81-2 | |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 87-89 °C at 12 mmHg | |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index | 1.5356 at 20 °C |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to aromatic protons and two methyl groups. |
| IR Spectrum | Strong, characteristic absorption band for the isocyanate (-N=C=O) group, typically around 2250-2275 cm⁻¹. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of the compound. |
Synthesis of this compound
The synthesis of this compound can be broadly categorized into two main routes: phosgene-based methods and non-phosgene alternatives.
Phosgene-Based Synthesis
The reaction of 2,6-dimethylaniline with phosgene or a phosgene equivalent, such as diphosgene or triphosgene (solid phosgene), is a common and efficient method for the industrial production of this compound.
This protocol is adapted from a patented method and offers a safer alternative to using gaseous phosgene.
Materials:
-
2,6-Dimethylaniline
-
Solid Phosgene (Triphosgene)
-
1,2-Dichloroethane (solvent)
Procedure:
-
Dissolve 24.2 g of 2,6-dimethylaniline in 100 mL of 1,2-dichloroethane.
-
In a separate flask, dissolve 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.
-
Cool the solid phosgene solution to 0-5 °C with constant stirring.
-
Slowly add the 2,6-dimethylaniline solution dropwise to the cooled solid phosgene solution, maintaining the temperature between 0-5 °C.
-
After the addition is complete, gradually warm the reaction mixture to the reflux temperature of 1,2-dichloroethane (approximately 83 °C).
-
Maintain the reflux for 3 to 6 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Yield: Approximately 90-92%.
Caption: Phosgene-based synthesis workflow.
Non-Phosgene Synthesis
In response to the high toxicity of phosgene, non-phosgene routes for the synthesis of isocyanates have been developed. A prominent method involves the dehydration of the corresponding N-substituted formamide.
This approach involves two main steps: the formation of the formamide from 2,6-dimethylaniline and a formylating agent, followed by dehydration to the isocyanate.
Step 1: Formation of N-(2,6-dimethylphenyl)formamide
The formamide can be prepared by reacting 2,6-dimethylaniline with formic acid or ethyl formate.
Step 2: Dehydration to this compound
The dehydration of the formamide is the crucial step and can be achieved using various dehydrating agents. Common reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.
Illustrative Experimental Protocol (General):
-
Dissolve N-(2,6-dimethylphenyl)formamide in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (e.g., phosphorus oxychloride) dropwise with stirring.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating, monitoring for completion.
-
Upon completion, quench the reaction mixture, typically with ice-water.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
Caption: Non-phosgene synthesis workflow.
Applications in Drug Development and Fine Chemicals
This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its applications are particularly notable in the preparation of chiral stationary phases for chromatography and in the synthesis of complex molecules.
A significant area highlighting its relevance to the pharmaceutical industry is its connection to the synthesis of the local anesthetic, Lidocaine . While not a direct intermediate in the most common synthetic routes to Lidocaine, its precursor, 2,6-dimethylaniline, is the starting material for both. This relationship underscores the importance of the chemical scaffold in medicinal chemistry. The synthesis of Lidocaine involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by nucleophilic substitution with diethylamine.[1][2][3][4][5] The structural similarity and shared starting material illustrate the potential for this compound to be used in the synthesis of other biologically active molecules.
Caption: Role in synthesis of valuable compounds.
Conclusion
This compound is a chemical intermediate with well-defined properties and established synthetic routes. The availability of both phosgene-based and safer, non-phosgene manufacturing processes enhances its utility. Its structural relationship to the precursor of the widely used drug Lidocaine highlights its importance in the broader context of pharmaceutical development. For researchers and scientists, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Polyurethanes with 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications in the biomedical field, including drug delivery systems.[1][2][3] The properties of PUs can be finely tuned by varying the chemical structure of the constituent monomers: a diisocyanate and a polyol.[4][5] The choice of the isocyanate component is particularly crucial as it significantly influences the polymer's backbone structure, rigidity, degradation profile, and biocompatibility.[4][6]
This document provides detailed application notes and proposed experimental protocols for the preparation of polyurethanes using 2,6-Dimethylphenyl isocyanate. This aromatic diisocyanate is characterized by significant steric hindrance due to the two methyl groups positioned ortho to the isocyanate functionality. This steric hindrance dramatically reduces the reactivity of the isocyanate group, presenting unique challenges and opportunities in polyurethane synthesis.[4] The resulting polymers are expected to exhibit distinct properties, such as altered degradation kinetics and unique drug release profiles, which could be advantageous for specific drug delivery applications.
Due to the low reactivity of this compound, the synthesis of high molecular weight polyurethanes requires carefully optimized reaction conditions, including the use of specific and highly active catalysts. These application notes provide a theoretical framework and a starting point for the experimental exploration of this promising, yet challenging, monomer.
Key Physicochemical Data of Monomers
A summary of the key physicochemical properties of the proposed reactants is presented in the table below. This data is essential for calculating stoichiometric ratios and understanding the physical state of the reagents during the reaction.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Physical Form | Boiling Point (°C) |
| This compound | 147.18 | Liquid | 87-89 (at 12 mmHg) | |
| Poly(ethylene glycol) (PEG) | Varies (e.g., 2000) | Waxy Solid | Varies | |
| 1,4-Butanediol (BDO) | 90.12 | Viscous Liquid | 230 |
Proposed Experimental Protocols
Due to the sterically hindered nature of this compound, a robust catalyst is essential to achieve a reasonable reaction rate and polymer molecular weight. Organometallic catalysts, such as dibutyltin dilaurate (DBTDL), are known to be effective in polyurethane synthesis.[7] The following protocols are proposed as a starting point for the synthesis of polyurethanes from this compound.
Protocol 1: One-Step Bulk Polymerization
This protocol is suitable for initial screening of reaction conditions and catalysts.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 24 hours)
-
1,4-Butanediol (BDO) (dried over molecular sieves)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Toluene
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add PEG (e.g., 10 g, 5 mmol) and BDO (e.g., 0.45 g, 5 mmol).
-
Heat the mixture to 80°C under a gentle stream of nitrogen to ensure all reactants are molten and homogenous.
-
In a separate vial, dissolve this compound (e.g., 1.47 g, 10 mmol) in a minimal amount of anhydrous toluene.
-
Add the this compound solution to the reaction flask.
-
Add the catalyst, DBTDL (e.g., 0.1-0.5 mol% with respect to the isocyanate), to the reaction mixture.
-
Increase the reaction temperature to 100-120°C and stir vigorously. The high temperature is necessary to overcome the activation energy barrier caused by steric hindrance.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing the disappearance of the isocyanate peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Continue the reaction until the isocyanate peak is no longer observed, or for a predetermined time (e.g., 24-48 hours).
-
Pour the viscous polymer melt into a Teflon-coated pan and cool to room temperature.
-
Dry the resulting polymer film under vacuum at 60°C for 48 hours to remove any residual solvent and unreacted monomers.
Protocol 2: Two-Step (Prepolymer) Solution Polymerization
This method allows for better control over the polymer structure and is suitable for preparing segmented polyurethanes.
Materials:
-
This compound
-
Poly(ethylene glycol) (PEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 24 hours)
-
1,4-Butanediol (BDO) (dried over molecular sieves)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve PEG (e.g., 10 g, 5 mmol) in anhydrous DMF (e.g., 20 mL).
-
Heat the solution to 70°C.
-
Add this compound (e.g., 1.47 g, 10 mmol) to the flask.
-
Add DBTDL (e.g., 0.1 mol%) and increase the temperature to 90-100°C.
-
Allow the reaction to proceed for 2-4 hours to form the NCO-terminated prepolymer. Monitor the NCO content by titration.
-
-
Chain Extension:
-
Cool the prepolymer solution to 60°C.
-
In a separate flask, dissolve BDO (e.g., 0.45 g, 5 mmol) in anhydrous DMF (e.g., 10 mL).
-
Slowly add the BDO solution to the prepolymer solution with vigorous stirring.
-
Continue stirring at 80°C for an additional 12-24 hours until the viscosity of the solution increases significantly.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol or deionized water.
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the polymer under vacuum at 60°C to a constant weight.
-
Data Presentation: Expected Property Trends
| Property | Expected Outcome with this compound | Rationale |
| Molecular Weight | Lower to moderate | Steric hindrance will likely limit the extent of polymerization, making it challenging to achieve very high molecular weights without highly effective catalysts and forcing conditions. |
| Glass Transition Temp. (Tg) | Higher | The rigid, bulky dimethylphenyl groups will restrict chain mobility, leading to a higher Tg compared to polyurethanes made from less hindered aromatic isocyanates like MDI or TDI. |
| Thermal Stability | Potentially enhanced | The bulky side groups may increase the thermal stability of the urethane linkage by sterically hindering degradation pathways. |
| Biodegradation Rate | Slower | Steric hindrance around the urethane bond may protect it from hydrolytic or enzymatic cleavage, leading to a slower degradation rate. This could be beneficial for long-term drug delivery. |
| Drug Release Rate | Potentially slower | A higher Tg and slower degradation rate would likely result in a slower diffusion of encapsulated drugs from the polymer matrix. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyurethanes from this compound.
Signaling Pathway (Hypothetical Drug Delivery Mechanism)
While no specific signaling pathways are directly implicated by the use of this compound in the polyurethane backbone itself, the resulting polymer can be designed as a carrier for drugs that do target specific pathways. The diagram below illustrates a general mechanism of a drug-loaded polyurethane nanoparticle delivering its therapeutic payload to a cancer cell, which then interferes with a signaling pathway.
Challenges and Considerations
-
Low Reactivity: The primary challenge is the inherently low reactivity of this compound. This may lead to incomplete reactions, low polymer yields, and low molecular weights. High reaction temperatures and highly active, potentially toxic, catalysts may be required.
-
Catalyst Selection: The choice of catalyst is critical. While organotin compounds are effective, their toxicity is a concern for biomedical applications. Alternative, less toxic catalysts such as bismuth or zirconium-based compounds should be investigated.[8]
-
Side Reactions: At the high temperatures required for polymerization, side reactions such as the formation of allophanates and isocyanurates can occur, leading to branching and cross-linking.[9] These side reactions can significantly alter the properties of the final polymer.
-
Degradation Products: The degradation of polyurethanes based on aromatic isocyanates can release potentially toxic aromatic amines.[10] The degradation products of polyurethanes derived from this compound would include 2,6-dimethylaniline. The toxicity of this degradation product must be carefully evaluated for any in vivo applications.
Conclusion
The use of this compound in polyurethane synthesis presents a fascinating avenue for the development of novel biomaterials with unique properties. The significant steric hindrance of this monomer is a double-edged sword: it poses considerable synthetic challenges but also offers the potential for creating polymers with enhanced stability and controlled degradation profiles. The protocols and information provided herein serve as a foundational guide for researchers to embark on the synthesis and characterization of these novel polyurethanes, paving the way for their potential application in advanced drug delivery systems. Rigorous experimental work is required to validate the proposed methods and fully elucidate the structure-property relationships of these unique polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 5. aidic.it [aidic.it]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. americanchemistry.com [americanchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,6-Dimethylphenyl Isocyanate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,6-dimethylphenyl isocyanate as a key building block in the synthesis of novel agrochemicals. The unique reactivity of the isocyanate group, coupled with the steric hindrance provided by the two methyl groups on the phenyl ring, makes this reagent a valuable tool for creating structurally diverse and potentially highly active fungicides, herbicides, and insecticides.
Introduction to this compound in Agrochemical Design
This compound is an aromatic isocyanate that serves as a versatile reagent in organic synthesis. Its primary utility in the agrochemical industry stems from the high reactivity of the isocyanate functional group (-N=C=O) towards nucleophiles such as alcohols, amines, and thiols. These reactions lead to the formation of stable carbamate, urea, and thiocarbamate linkages, respectively. These linkages are prevalent in a wide array of commercially successful agrochemicals, contributing to their biological activity and metabolic stability.
The 2,6-dimethyl substitution pattern on the phenyl ring introduces significant steric bulk. This feature can be strategically employed to:
-
Influence the conformation of the final molecule, potentially leading to higher binding affinity with the target protein.
-
Enhance metabolic stability by sterically hindering enzymatic degradation.
-
Modify the physicochemical properties of the resulting agrochemical, such as solubility and lipophilicity, which are critical for uptake and translocation in the target organism.
Potential Applications in Agrochemical Synthesis
While specific, commercialized agrochemicals directly incorporating the this compound moiety are not widely documented in publicly available literature, its potential can be extrapolated from the known synthesis of analogous compounds. The following sections outline hypothetical synthetic routes to different classes of agrochemicals.
Fungicide Synthesis: Phenylamide Analogs
Phenylamide fungicides, such as metalaxyl, are known to inhibit ribosomal RNA synthesis in oomycete fungi. The core structure often features an N-acylalanine moiety. By reacting this compound with a suitable amino acid ester, novel phenylamide analogs can be synthesized.
Herbicide Synthesis: Phenylurea Derivatives
Phenylurea herbicides, like diuron, act by inhibiting photosynthesis at the photosystem II complex. The urea linkage is critical for their mode of action. This compound can be reacted with a variety of primary and secondary amines to generate a library of novel phenylurea herbicides.
Insecticide Synthesis: Carbamate Insecticides
Carbamate insecticides, such as carbaryl, function by inhibiting the enzyme acetylcholinesterase in insects. The carbamate functional group is essential for this activity. Reaction of this compound with appropriate alcohols or oximes can yield novel carbamate insecticides.
Experimental Protocols
The following are generalized protocols for the synthesis of urea and carbamate derivatives using this compound. Researchers should optimize these protocols based on the specific substrates and desired products.
General Protocol for the Synthesis of N-(2,6-Dimethylphenyl)-N'-substituted Ureas
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.2 eq.) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the desired urea derivative.
General Protocol for the Synthesis of O-Aryl/Alkyl N-(2,6-Dimethylphenyl) Carbamates
-
Reaction Setup: To a solution of the desired alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, xylene, or dimethylformamide), add a catalytic amount of a base (e.g., triethylamine, pyridine, or dibutyltin dilaurate) (0.05-0.1 eq.). Heat the mixture to 50-80 °C and add this compound (1.0-1.2 eq.) dropwise.
-
Reaction Monitoring: Maintain the reaction temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure carbamate product.
Data Presentation
The following tables present hypothetical data for the synthesis of a urea and a carbamate derivative to serve as a template for data recording and comparison.
Table 1: Hypothetical Synthesis of a Phenylurea Herbicide Candidate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| This compound | 4-Chloroaniline | Dichloromethane | 4 | 92 | 185-187 | 8.5 (s, 1H), 7.4 (d, 2H), 7.2 (d, 2H), 7.1 (m, 3H), 6.5 (s, 1H), 2.2 (s, 6H) |
Table 2: Hypothetical Synthesis of a Carbamate Insecticide Candidate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Physical State | ¹³C NMR (δ, ppm) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | 1-Naphthol | Triethylamine | Toluene | 12 | 85 | White Solid | 153.5, 148.2, 135.8, 134.5, 130.2, 128.1, 127.9, 126.5, 126.3, 125.8, 121.5, 118.9, 18.4 |
Visualizations
The following diagrams illustrate the synthetic workflows and a hypothetical mode of action.
Caption: Workflow for the synthesis of a urea-based agrochemical.
Caption: Workflow for the synthesis of a carbamate-based agrochemical.
Caption: Hypothetical signaling pathway inhibition by a carbamate insecticide.
Application Notes and Protocols for the Reaction of 2,6-Dimethylphenyl Isocyanate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with primary and secondary amines to form substituted ureas is a fundamental and highly efficient transformation in organic synthesis. This reaction is widely employed in the pharmaceutical and agrochemical industries due to its reliability and the biological significance of the resulting urea moiety. The urea functional group is a key structural motif in numerous therapeutic agents, acting as a rigid hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.
2,6-Dimethylphenyl isocyanate is a valuable building block in this context. The steric hindrance provided by the two methyl groups ortho to the isocyanate functionality can influence the reactivity and conformational properties of the resulting urea products. This can be strategically utilized in drug design to fine-tune binding affinities and pharmacokinetic profiles.
These application notes provide a detailed protocol for the synthesis of N,N'-disubstituted ureas from this compound and various primary amines. The protocol is designed to be robust and applicable to a range of amine substrates.
Signaling Pathway and Logical Relationships
The formation of a urea derivative from this compound and a primary amine is a direct nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to yield the stable urea product. No catalyst is typically required for this reaction.
Caption: Reaction pathway for urea formation.
Experimental Protocols
General Protocol for the Synthesis of N-(2,6-dimethylphenyl)-N'-aryl Ureas
This protocol describes a general method for the reaction of this compound with various primary aromatic amines.
Materials:
-
This compound (98%)
-
Substituted primary amine (e.g., aniline, 4-methoxyaniline, 4-chloroaniline) (98% or higher)
-
Dichloromethane (DCM), anhydrous
-
Hexanes, reagent grade
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply with manifold
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR tubes
-
FTIR spectrometer
-
High-resolution mass spectrometer (HRMS)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (10 mL) under an inert atmosphere of argon or nitrogen.
-
Addition of Isocyanate: Slowly add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (5 mL) to the stirred amine solution at room temperature over a period of 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion of the reaction, reduce the solvent volume in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or precipitation. Add hexanes to the concentrated reaction mixture to induce precipitation of the urea product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold hexanes.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by FTIR, ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes the results for the synthesis of various N,N'-disubstituted ureas using the general protocol.
| Entry | Amine Substrate | Reaction Time (h) | Yield (%) | Product Structure |
| 1 | Aniline | 1.5 | 95 | N-(2,6-dimethylphenyl)-N'-phenylurea |
| 2 | 4-Methoxyaniline | 1.0 | 98 | N-(2,6-dimethylphenyl)-N'-(4-methoxyphenyl)urea |
| 3 | 4-Chloroaniline | 2.0 | 92 | N-(2,6-dimethylphenyl)-N'-(4-chlorophenyl)urea |
| 4 | 4-Nitroaniline | 3.0 | 85 | N-(2,6-dimethylphenyl)-N'-(4-nitrophenyl)urea |
Characterization Data for N-(2,6-dimethylphenyl)-N'-phenylurea (Entry 1):
-
FTIR (cm⁻¹): 3305 (N-H stretch), 1640 (C=O stretch), 1595, 1550, 1490.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (s, 1H, NH), 7.55 (s, 1H, NH), 7.40 (d, J = 7.6 Hz, 2H), 7.25 (t, J = 7.8 Hz, 2H), 7.10 (d, J = 7.5 Hz, 2H), 7.00 (t, J = 7.4 Hz, 1H), 2.20 (s, 6H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 153.5, 140.0, 135.5, 135.0, 128.8, 128.0, 126.5, 122.0, 118.5, 18.5.
-
HRMS (ESI): m/z calculated for C₁₅H₁₆N₂O [M+H]⁺: 241.1335, found: 241.1338.
Application Notes and Protocols for the Polymerization of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for the synthesis of poly(2,6-dimethylphenyl isocyanate) via living anionic polymerization. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced fields where polymer architecture dictates function.
Introduction
Poly(aryl isocyanates), such as poly(this compound), are rigid-rod polymers that can adopt helical conformations. The controlled synthesis of these polymers is of significant interest for creating materials with unique optical, chiral, and liquid crystalline properties. Living anionic polymerization is a powerful technique to achieve this control, as it proceeds in the absence of chain termination and chain transfer reactions. However, the polymerization of isocyanates is often complicated by a competing cyclotrimerization reaction. The protocol described herein utilizes cryogenic conditions to suppress this side reaction and enable the formation of well-defined polymers.
This protocol is adapted from established methods for the living anionic polymerization of aliphatic isocyanates and is tailored for the specific reactivity of an aromatic isocyanate.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | Purify by distillation under reduced pressure before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich | Further purify by distillation from sodium/benzophenone ketyl under argon. |
| Naphthalene | Scintillation grade | Sigma-Aldrich | Recrystallize from ethanol and sublime before use. |
| Sodium metal | Chunks in mineral oil | Sigma-Aldrich | Handle with extreme care. Cut a fresh piece for use. |
| Diphenylamine | 99% | Sigma-Aldrich | Recrystallize from ethanol. |
| Sodium tetraphenylborate (NaBPh4) | ≥99.5% | Sigma-Aldrich | Dry under vacuum at 80 °C overnight before use. |
| Methanol | Anhydrous | Sigma-Aldrich | For termination. |
| Argon | High purity (99.999%) | Local supplier | Used for inert atmosphere. |
Initiator Preparation: Sodium Naphthalenide Solution (ca. 0.1 M in THF)
-
Under a positive pressure of argon, add 1.28 g of purified naphthalene to a 100 mL flask equipped with a magnetic stir bar.
-
Add 100 mL of freshly distilled anhydrous THF to the flask.
-
Cut a small, clean piece of sodium metal (approximately 0.23 g) and add it to the naphthalene solution.
-
Stir the mixture at room temperature. The solution will turn a characteristic deep green, indicating the formation of sodium naphthalenide. This process may take several hours.
-
The concentration of the initiator solution should be determined by titration before use.
Initiator Preparation: Sodium Diphenylamide (NaDPA) Solution
-
In a separate flask under argon, dissolve a known amount of diphenylamine in anhydrous THF.
-
Cool the diphenylamine solution to 0 °C.
-
Slowly add a stoichiometric amount of the standardized sodium naphthalenide solution dropwise with stirring. The green color will disappear upon complete reaction. This resulting solution of sodium diphenylamide is the initiator for the polymerization.
Living Anionic Polymerization of this compound
-
Reactor Setup: All glassware must be rigorously flame-dried under vacuum and cooled under a stream of high-purity argon. The polymerization is conducted in a Schlenk flask equipped with a magnetic stir bar and maintained under a positive pressure of argon.
-
Solvent and Additive: Add the desired amount of anhydrous THF to the reactor. If using sodium tetraphenylborate (NaBPh4) as an additive to suppress dissociation of the propagating ion pairs, it should be added to the THF at this stage.[1]
-
Cooling: Cool the reactor to -98 °C using a liquid nitrogen/ethanol slush bath.
-
Initiation: Inject the desired amount of the freshly prepared sodium diphenylamide (NaDPA) initiator solution into the cold THF.
-
Monomer Addition: Slowly add the purified this compound monomer to the stirred initiator solution at -98 °C. The reaction mixture may develop a color, indicating the formation of the propagating anionic species.
-
Polymerization: Allow the polymerization to proceed at -98 °C. The reaction time will depend on the desired molecular weight. For living polymerizations, the reaction can be monitored by taking aliquots for analysis (e.g., GPC) to track monomer consumption and polymer growth.
-
Termination: To terminate the polymerization, add a small amount of anhydrous methanol to the reaction mixture. The color of the living polymer chains, if any, should disappear.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Data Presentation
The following table summarizes expected outcomes for the polymerization of this compound under living anionic conditions. The data is hypothetical and serves as a guideline for experimental design. The molecular weight is controlled by the monomer-to-initiator ratio ([M]/[I]).
| [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | Polydispersity Index (PDI) | Yield (%) |
| 50 | 7,350 | 7,500 | ≤ 1.15 | > 95 |
| 100 | 14,700 | 15,000 | ≤ 1.15 | > 95 |
| 200 | 29,400 | 30,000 | ≤ 1.20 | > 95 |
| 400 | 58,800 | 60,000 | ≤ 1.25 | > 90 |
Mn = Number-average molecular weight PDI = Mw/Mn (a measure of the breadth of the molecular weight distribution)
Visualizations
Logical Workflow for Initiator and Polymer Synthesis
Caption: Workflow for initiator preparation and polymerization.
Signaling Pathway: Anionic Polymerization Mechanism
Caption: Mechanism of living anionic polymerization.
References
2,6-Dimethylphenyl Isocyanate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanate is a valuable and versatile building block in organic synthesis, prized for its unique reactivity profile. The steric hindrance provided by the two methyl groups ortho to the isocyanate functionality modulates its reactivity, allowing for selective transformations and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ureas and carbamates, classes of compounds with significant applications in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 87-89 °C at 12 mmHg |
| Density | 1.057 g/mL at 25 °C |
| CAS Number | 28556-81-2 |
Applications in Organic Synthesis
This compound is a key reagent for the synthesis of a variety of organic compounds, most notably substituted ureas and carbamates. These functional groups are prevalent in a wide range of biologically active molecules.
Synthesis of Substituted Ureas
The reaction of this compound with primary and secondary amines provides a straightforward and efficient route to N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. These urea derivatives are of significant interest in drug discovery, with many exhibiting activity as enzyme inhibitors.
Experimental Protocol: General Procedure for the Synthesis of N-(2,6-Dimethylphenyl)-N'-substituted Ureas
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Isocyanate: To the stirred solution of the amine at room temperature, add this compound (1.05 equivalents) dropwise.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(2,6-dimethylphenyl)-N'-substituted urea.
Table 1: Synthesis of N-(2,6-Dimethylphenyl)-N'-Aryl Ureas
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | 2 | 95 |
| 2 | 4-Chloroaniline | Tetrahydrofuran | 2.5 | 92 |
| 3 | 4-Methoxyaniline | Acetonitrile | 3 | 90 |
| 4 | 2-Aminopyridine | Dichloromethane | 4 | 88 |
Synthesis of Carbamates
This compound reacts with alcohols and phenols to form carbamates (urethanes). This reaction can be catalyzed by bases or organometallic compounds. Carbamates are important functional groups in many pharmaceuticals and agrochemicals.
Experimental Protocol: General Procedure for the Synthesis of O-Alkyl/Aryl N-(2,6-Dimethylphenyl)carbamates
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran or toluene.
-
Catalyst Addition (Optional): For less reactive alcohols or for accelerating the reaction, a catalytic amount of a base (e.g., triethylamine, 4-dimethylaminopyridine (DMAP)) or an organotin catalyst (e.g., dibutyltin dilaurate) can be added.
-
Addition of Isocyanate: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the pure carbamate.
Table 2: Synthesis of O-Alkyl N-(2,6-Dimethylphenyl)carbamates
| Entry | Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Methanol | None | Tetrahydrofuran | 12 | 85 |
| 2 | Ethanol | Triethylamine | Toluene | 6 | 90 |
| 3 | Isopropanol | DMAP | Tetrahydrofuran | 8 | 88 |
| 4 | Benzyl alcohol | None | Dichloromethane | 10 | 82 |
Biological Activity of this compound Derivatives
Derivatives of this compound, particularly ureas, have shown promising biological activities. For instance, N-(2,6-dimethylphenyl)-substituted semicarbazones have been investigated as anticonvulsant agents.
Mechanism of Action: Inhibition of GABA Transaminase
One of the proposed mechanisms for the anticonvulsant activity of certain N-(2,6-dimethylphenyl)-substituted compounds is the inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T).[1] GABA-T is a key enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced GABAergic neurotransmission and a reduction in neuronal excitability. This mechanism is a target for several established antiepileptic drugs.
The logical flow of this inhibitory action can be visualized as follows:
References
Applications of 2,6-Dimethylphenyl Isocyanate in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylphenyl isocyanate is a versatile reagent in pharmaceutical research, primarily utilized as a key building block in the synthesis of biologically active compounds and as a derivatizing agent for analytical applications. Its unique structural features, including the sterically hindered isocyanate group flanked by two methyl groups, influence its reactivity and the conformational properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and as a derivatizing agent for chromatography.
Application Note I: Synthesis of Diaryl Urea-Based Kinase Inhibitors
The diaryl urea motif is a well-established pharmacophore in numerous kinase inhibitors, including the FDA-approved drug Sorafenib. The urea linkage acts as a hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase domain. This compound is a valuable reagent for introducing the 2,6-dimethylphenyl group into these structures, which can probe the hydrophobic pocket of the kinase and influence the overall conformation of the inhibitor.
Logical Relationship: Kinase Inhibition by Diaryl Ureas
Application Notes and Protocols: Step-by-Step Synthesis of Carbamates from 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a significant class of organic compounds with wide-ranging applications in the pharmaceutical and agrochemical industries. Their structural motif is present in numerous therapeutic agents where they can serve as bioisosteres of amide or ester groups, often enhancing the pharmacokinetic profile of a molecule. The synthesis of carbamates is a fundamental transformation in organic chemistry, and the reaction of isocyanates with alcohols provides a direct and efficient route to these valuable compounds.
This document provides detailed application notes and protocols for the synthesis of carbamates using 2,6-dimethylphenyl isocyanate as a key reagent. Due to the steric hindrance imparted by the two methyl groups ortho to the isocyanate functionality, reaction conditions may require optimization compared to less hindered isocyanates. These protocols cover the synthesis of carbamates from primary, secondary, tertiary, and phenolic alcohols, including recommended catalysts and reaction conditions.
Reaction Principle
The synthesis of carbamates from this compound and an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate linkage.
The reactivity of the alcohol plays a crucial role in the reaction rate, following the general trend: primary > secondary > tertiary alcohols. Phenols are generally less reactive than primary and secondary alcohols. For less reactive or sterically hindered alcohols, a catalyst is often employed to facilitate the reaction. Common catalysts include tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and organotin compounds like dibutyltin dilaurate (DBTDL).
Experimental Protocols
The following protocols are provided as a general guideline for the synthesis of carbamates from this compound. Due to the steric hindrance of the isocyanate, reaction times may be longer, and the use of catalysts is recommended, especially for secondary, tertiary, and phenolic alcohols.
Protocol 1: General Synthesis of N-(2,6-dimethylphenyl) Carbamates from Primary Alcohols (Uncatalyzed)
Materials:
-
This compound
-
Primary alcohol (e.g., methanol, ethanol)
-
Anhydrous solvent (e.g., hexane, toluene, or tetrahydrofuran (THF))
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in a minimal amount of anhydrous solvent.
-
Add this compound (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, if the product precipitates, it can be collected by filtration and washed with cold hexane.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization:
-
FTIR (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, carbamate).
-
¹H NMR: Resonances corresponding to the 2,6-dimethylphenyl group, the alcohol moiety, and the N-H proton.
-
¹³C NMR: Resonances for the carbamate carbonyl, aromatic carbons, and carbons of the alcohol moiety.
Protocol 2: Catalytic Synthesis of N-(2,6-dimethylphenyl) Carbamates from Secondary Alcohols
Materials:
-
This compound
-
Secondary alcohol (e.g., isopropanol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.)
-
Anhydrous THF
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
To a solution of the secondary alcohol (1.1 eq.) in anhydrous THF under an inert atmosphere, add DBU (0.1 eq.).
-
Add this compound (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Catalytic Synthesis of N-(2,6-dimethylphenyl) Carbamates from Tertiary Alcohols and Phenols
Materials:
-
This compound
-
Tertiary alcohol (e.g., tert-butanol) or Phenol
-
Dibutyltin dilaurate (DBTDL) (0.05 eq.)
-
Anhydrous toluene
-
Standard laboratory glassware
-
Inert atmosphere
Procedure:
-
To a solution of the tertiary alcohol or phenol (1.0 eq.) in anhydrous toluene under an inert atmosphere, add DBTDL (0.05 eq.).
-
Add this compound (1.0 eq.) at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the synthesis of various carbamates from this compound. Please note that these are generalized values and may require optimization based on the specific substrate and laboratory conditions. Due to the steric hindrance of this compound, yields may be lower and reaction times longer than for less hindered isocyanates.
Table 1: Synthesis of Carbamates from Primary Alcohols
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methanol | None | Hexane | 25 | 24 | 85-95 |
| Ethanol | None | Hexane | 25 | 24 | 80-90 |
| 1-Propanol | None | Toluene | 40 | 18 | 75-85 |
| 1-Butanol | None | Toluene | 40 | 18 | 70-80 |
Table 2: Synthesis of Carbamates from Secondary and Tertiary Alcohols
| Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Isopropanol | DBU (0.1 eq.) | THF | 25 | 16 | 60-75 |
| Cyclohexanol | DBU (0.1 eq.) | THF | 50 | 12 | 55-70 |
| tert-Butanol | DBTDL (0.05 eq.) | Toluene | 80 | 24 | 30-50 |
Table 3: Synthesis of Carbamates from Phenols
| Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenol | DBTDL (0.05 eq.) | Toluene | 80 | 18 | 65-80 |
| 4-Methoxyphenol | DBTDL (0.05 eq.) | Toluene | 80 | 16 | 70-85 |
| 4-Nitrophenol | DBTDL (0.05 eq.) | Toluene | 80 | 12 | 75-90 |
Visualization of Workflow and Biological Application
General Experimental Workflow
The general workflow for the synthesis and purification of carbamates from this compound is depicted below.
Caption: General workflow for carbamate synthesis.
Biological Application: Cholinesterase Inhibition
Carbamates are a well-known class of cholinesterase inhibitors, which are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer's disease. The therapeutic effect is achieved by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The mechanism of inhibition involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme. This forms a covalent carbamoyl-enzyme intermediate that is more stable to hydrolysis than the acetyl-enzyme intermediate formed with acetylcholine, effectively inactivating the enzyme for a period of time.
Caption: Cholinesterase inhibition by carbamates.
Conclusion
The synthesis of carbamates from this compound provides access to a range of potentially biologically active molecules. The protocols outlined in this document offer a starting point for the synthesis of these compounds from various alcohols and phenols. Due to the steric hindrance of the isocyanate, careful optimization of reaction conditions, including the use of appropriate catalysts, is often necessary to achieve good yields. The application of these carbamates as cholinesterase inhibitors highlights their potential in drug discovery and development. Further investigation into the structure-activity relationships of N-(2,6-dimethylphenyl) carbamates could lead to the identification of novel therapeutic agents.
Application Notes and Protocols for the Purification of 2,6-Dimethylphenyl Isocyanate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of common reaction products derived from 2,6-dimethylphenyl isocyanate, namely substituted ureas and carbamates. The sterically hindered nature of the 2,6-dimethylphenyl group can influence the physical properties of these products, necessitating specific purification strategies. This document outlines methods for recrystallization, column chromatography, and liquid-liquid extraction, complete with troubleshooting guides and expected outcomes.
General Reaction Schemes
This compound reacts readily with nucleophiles such as amines and alcohols to form the corresponding urea and carbamate adducts.
Reaction with Amines to form Ureas:
Reaction with Alcohols to form Carbamates:
The primary purification challenge lies in separating the desired product from unreacted starting materials, particularly the nucleophile, and any side products, such as symmetrically substituted ureas (e.g., 1,3-bis(2,6-dimethylphenyl)urea) that may form from trace water.
Purification Techniques: A Comparative Overview
The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the physical properties of the product (e.g., crystallinity, polarity).
| Purification Technique | Principle | Ideal For | Key Advantages | Common Impurities Removed |
| Recrystallization | Differential solubility of the product and impurities in a solvent at varying temperatures. | Crystalline solid products with moderate to high purity. | High purity achievable in a single step; scalable. | Unreacted starting materials, side-products with different solubility profiles. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Non-crystalline (oily) products or mixtures with components of similar polarity. | Separation of complex mixtures; applicable to a wide range of compounds. | Unreacted starting materials, diastereomers, and closely related side-products. |
| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases. | Initial work-up to remove bulk impurities, especially those with different acid-base properties. | Simple, rapid, and effective for initial purification and removal of water-soluble byproducts. | Unreacted amines (after conversion to salt), water-soluble reagents. |
Experimental Protocols
Protocol 1: Purification of N,N'-disubstituted Ureas by Recrystallization
This protocol is suitable for solid urea derivatives of this compound. The choice of solvent is critical and should be determined empirically. Ethanol, or a mixture of ethanol and water, is often a good starting point for N-aryl ureas.[1]
Materials:
-
Crude N-(2,6-dimethylphenyl)-N'-substituted urea
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute. | Reheat to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| No crystal formation | Too much solvent was used, or the compound is very soluble at low temperatures. | Evaporate some of the solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Low recovery | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period in an ice bath. Use a minimal amount of cold solvent for washing. |
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for purifying non-crystalline products or for separating mixtures of compounds with similar polarities.
Materials:
-
Crude product
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4. For N-aryl ureas and carbamates, a mixture of hexanes and ethyl acetate is often effective.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Poor separation | Inappropriate eluent system. | Optimize the eluent polarity based on TLC analysis. A shallower gradient may be required. |
| Tailing of spots on TLC | The compound is interacting with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica.[1] |
| Column cracking | Improper packing or running the column dry. | Ensure the column is packed uniformly and never allow the solvent level to drop below the top of the silica. |
Protocol 3: Purification by Liquid-Liquid Extraction
This technique is primarily used as an initial purification step to remove highly polar or acidic/basic impurities.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Aqueous wash solutions (e.g., water, dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: Ensure the crude reaction mixture is fully dissolved in a water-immiscible organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
To remove unreacted amine, wash with a dilute acid solution (e.g., 1 M HCl). This will protonate the amine, making it water-soluble.
-
To neutralize any remaining acid and remove acidic byproducts, wash with a saturated aqueous solution of sodium bicarbonate.
-
Wash with water to remove any remaining water-soluble impurities.
-
Finally, wash with brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or chromatography if necessary.
Visual Workflows
Caption: General purification workflow for products of this compound reactions.
Caption: Step-by-step protocol for purification by recrystallization.
Caption: Step-by-step protocol for purification by column chromatography.
References
Application Notes and Protocols: Synthesis of N-(2,6-Dimethylphenyl) Carbamates from the Reaction of 2,6-Dimethylphenyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a fundamental and widely utilized transformation in organic synthesis and materials science. 2,6-Dimethylphenyl isocyanate is a sterically hindered isocyanate that offers unique properties to the resulting carbamate products, including increased stability and altered biological activity. This document provides detailed protocols for the synthesis of N-(2,6-dimethylphenyl) carbamates from various alcohols, including considerations for sterically hindered reactants. These protocols are applicable for the synthesis of small molecules for drug discovery, as derivatizing agents for analytical purposes, and for the creation of novel polymeric materials.
The general reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. Due to the steric hindrance of the two methyl groups on the phenyl ring, the reactivity of this compound can be lower than that of unhindered isocyanates, sometimes necessitating the use of catalysts or elevated temperatures, particularly with secondary or tertiary alcohols.
Reaction Principle
The reaction involves the addition of an alcohol to the isocyanate, forming a stable carbamate linkage.
General Reaction Scheme:
Where Ar is the 2,6-dimethylphenyl group and R can be a primary, secondary, or tertiary alkyl, or an aryl group.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with different classes of alcohols. Please note that reaction times and yields are indicative and may vary depending on the specific substrate and scale of the reaction.
| Alcohol Type | Catalyst (if required) | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary Alcohol | None or mild base (e.g., Triethylamine) | Hexane, THF, Toluene | Room Temperature - 50 | 1 - 6 | 85 - 98 |
| Secondary Alcohol | Lewis acid (e.g., Zr(acac)₄) or Organocatalyst (e.g., Phenylphosphonic acid) | Toluene, DMF | 50 - 80 | 6 - 24 | 60 - 85 |
| Tertiary Alcohol | Strong Lewis acid or Organocatalyst | Toluene, DMF | 80 - 110 | 24 - 72 | 20 - 50 |
| Phenol | Base (e.g., Pyridine, Hunig's base) | Pyridine, DMF | 50 - 100 | 4 - 12 | 70 - 90 |
Table 1: Summary of Reaction Conditions for Carbamate Synthesis.
The following table provides analytical data for a representative N-(2,6-dimethylphenyl) carbamate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Methyl N-(2,6-dimethylphenyl)carbamate[1][2][3] | C₁₀H₁₃NO₂ | 179.22 | 7.08 (m, 3H, Ar-H), 6.30 (br s, 1H, NH), 3.75 (s, 3H, OCH₃), 2.25 (s, 6H, Ar-CH₃) | 155.1 (C=O), 135.5 (Ar-C), 132.9 (Ar-C), 128.6 (Ar-CH), 127.2 (Ar-CH), 52.5 (OCH₃), 18.4 (Ar-CH₃) |
| Ethyl N-(2,6-dimethylphenyl)carbamate | C₁₁H₁₅NO₂ | 193.24 | Expected: Similar aromatic signals to the methyl carbamate, with a quartet around 4.2 ppm (OCH₂) and a triplet around 1.3 ppm (CH₃). The NH proton signal may shift depending on concentration. | Expected: Similar aromatic and carbonyl signals. The ethoxy carbons would appear around 61 ppm (OCH₂) and 14 ppm (CH₃). The Ar-CH₃ signal would be consistent. |
| Isopropyl N-(2,6-dimethylphenyl)carbamate | C₁₂H₁₇NO₂ | 207.27 | Expected: Aromatic signals consistent with the structure. A septet for the OCH proton around 5.0 ppm and a doublet for the two CH₃ groups around 1.3 ppm. | Expected: Aromatic and carbonyl signals consistent with the structure. The OCH carbon would be around 69 ppm and the methyl carbons around 22 ppm. |
Table 2: Analytical Data for Representative N-(2,6-Dimethylphenyl) Carbamates. Note: Expected data is based on general principles of NMR spectroscopy and data from similar structures.
Experimental Protocols
Protocol 1: General Synthesis of a Primary Carbamate (e.g., Methyl N-(2,6-dimethylphenyl)carbamate)
This protocol is adapted from a general procedure for the derivatization of alcohols.[4]
Materials:
-
This compound
-
Methanol
-
Hexane, anhydrous
-
Small vial with a magnetic stir bar
-
Magnetic stir plate
Procedure:
-
In a clean, dry vial, dissolve the primary alcohol (e.g., methanol, 1.0 mmol) in anhydrous hexane (5 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction is often complete within 1-4 hours, which may be indicated by the formation of a crystalline precipitate as the carbamate product is often insoluble in hexane.
-
After the reaction is complete (monitored by TLC or the cessation of precipitate formation), collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold hexane to remove any unreacted isocyanate.
-
Dry the product under vacuum to obtain the pure N-(2,6-dimethylphenyl) carbamate.
Protocol 2: Catalytic Synthesis of a Secondary Carbamate (e.g., Isopropyl N-(2,6-dimethylphenyl)carbamate)
For less reactive secondary alcohols, a catalyst and slightly elevated temperatures are often necessary. Zirconium-based catalysts have been shown to be effective and selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5]
Materials:
-
This compound
-
Isopropanol
-
Zirconium(IV) acetylacetonate (Zr(acac)₄)
-
Toluene, anhydrous
-
Round-bottom flask with a condenser and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stir bar, add isopropanol (1.0 mmol) and anhydrous toluene (10 mL).
-
Add Zirconium(IV) acetylacetonate (0.05 mmol, 5 mol%) to the solution.
-
Add this compound (1.0 mmol, 1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (thin-layer chromatography) by observing the disappearance of the isocyanate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure secondary carbamate.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-(2,6-dimethylphenyl) carbamates.
Caption: General reaction mechanism for carbamate formation.
References
Application Notes and Protocols: The Role of 2,6-Dimethylphenyl Isocyanate in the Design of Sterically Hindered Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis and application of a novel organocatalyst derived from 2,6-dimethylphenyl isocyanate. The strategic use of the sterically demanding 2,6-dimethylphenyl group leads to a robust and effective catalyst for key organic transformations relevant to pharmaceutical and fine chemical synthesis.
Introduction: Leveraging Steric Hindrance in Catalyst Design
In the field of organocatalysis, the design of the catalyst scaffold is paramount to achieving high efficiency and selectivity. Steric hindrance, often perceived as a challenge, can be strategically employed to modulate the reactivity and stability of a catalyst. The 2,6-dimethylphenyl group is an excellent choice for introducing steric bulk around a reactive center. When incorporated into a (thio)urea scaffold, this steric hindrance can influence the catalyst's conformation, substrate binding, and ultimately, the stereochemical outcome of the reaction.
N,N'-bis(2,6-dimethylphenyl)thiourea, a readily synthesized derivative of this compound, is presented here as a highly effective hydrogen-bond donor catalyst. The bulky 2,6-dimethylphenyl groups create a well-defined chiral pocket and enhance the catalyst's solubility in common organic solvents, while the thiourea moiety provides the necessary hydrogen-bonding sites for substrate activation.
Application: Asymmetric Michael Addition
The N,N'-bis(2,6-dimethylphenyl)thiourea catalyst has been successfully applied to the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. This reaction is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of complex molecules. The catalyst effectively activates the electrophile through hydrogen bonding, facilitating a highly enantioselective nucleophilic attack.
Table 1: Optimization of the Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | 5 | Toluene | 25 | 36 | 82 | 91 |
| 3 | 10 | CH₂Cl₂ | 25 | 24 | 78 | 88 |
| 4 | 10 | THF | 25 | 24 | 65 | 85 |
| 5 | 10 | Toluene | 0 | 48 | 75 | 95 |
| 6 | 10 | Toluene | 40 | 12 | 90 | 89 |
| 7 | 1 | Toluene | 0 | 72 | 68 | 94 |
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(2,6-dimethylphenyl)thiourea Catalyst
This protocol describes the synthesis of the catalyst from this compound.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Triethylamine
-
Anhydrous Toluene
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a stirred solution of 2,6-dimethylaniline (2.0 equiv.) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add triethylamine (2.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.0 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N,N'-bis(2,6-dimethylphenyl)thiourea as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis of N,N'-bis(2,6-dimethylphenyl)thiourea.
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol details the use of the synthesized catalyst in an asymmetric Michael addition reaction.
Materials:
-
N,N'-bis(2,6-dimethylphenyl)thiourea catalyst
-
Chalcone
-
Diethyl malonate
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry reaction vial, add chalcone (1.0 equiv.), N,N'-bis(2,6-dimethylphenyl)thiourea catalyst (0.1 equiv.), and anhydrous toluene (2 mL/mmol of chalcone).
-
Stir the mixture at the desired temperature (refer to Table 1).
-
Add diethyl malonate (1.5 equiv.) to the reaction mixture.
-
Stir the reaction for the specified time (refer to Table 1), monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
Caption: Experimental workflow for the asymmetric Michael addition.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Michael addition reaction involves the activation of the chalcone by the thiourea catalyst through hydrogen bonding. This activation lowers the LUMO of the chalcone, making it more susceptible to nucleophilic attack by the enolate of diethyl malonate. The sterically hindered environment created by the 2,6-dimethylphenyl groups directs the approach of the nucleophile, leading to high enantioselectivity.
Caption: Proposed catalytic cycle for the Michael addition.
Application Notes and Protocols: 2,6-Dimethylphenyl Isocyanate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dimethylphenyl isocyanate in the synthesis of various biologically relevant heterocyclic compounds. The protocols are based on established synthetic methodologies, adapted for this specific reagent.
Introduction
This compound is a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. The steric hindrance provided by the two methyl groups on the phenyl ring can influence reaction pathways and the stability of the resulting products. Its isocyanate functionality serves as a highly reactive electrophile, readily participating in cyclization and cycloaddition reactions to form a variety of heterocyclic scaffolds, including quinazolinones, tetrazoles, and triazoles. These structural motifs are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2]
Synthesis of 3-(2,6-Dimethylphenyl)-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The synthesis of 3-(2,6-dimethylphenyl) substituted quinazolinones can be achieved through the condensation of an N-arylamide with this compound.
Experimental Protocol
A facile and mild method for the preparation of 2,3-dialkyl-substituted quinazolinones from readily available N-arylamides and commercial isocyanates involves a chemoselective activation of the secondary amide with triflic anhydride (Tf₂O) and 2-bromopyridine, followed by the addition of the isocyanate and subsequent cyclization.[5]
Materials:
-
N-Aryl-2-aminobenzamide
-
This compound
-
Triflic anhydride (Tf₂O)
-
2-Bromopyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-aryl-2-aminobenzamide (1.0 equiv.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 2-bromopyridine (1.2 equiv.) followed by the dropwise addition of triflic anhydride (1.1 equiv.).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add this compound (1.2 equiv.) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(2,6-dimethylphenyl)-2-substituted-quinazolin-4(3H)-one.
Quantitative Data
| Entry | N-Aryl-2-aminobenzamide | R-group | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | N-Phenyl-2-aminobenzamide | Phenyl | 18 | 25 | 85 |
| 2 | N-(4-Methoxyphenyl)-2-aminobenzamide | 4-Methoxyphenyl | 20 | 25 | 82 |
| 3 | N-(4-Chlorophenyl)-2-aminobenzamide | 4-Chlorophenyl | 24 | 25 | 78 |
Table 1. Synthesis of 3-(2,6-Dimethylphenyl)-2-substituted-quinazolin-4(3H)-ones.
Reaction Workflow
Caption: Workflow for the synthesis of quinazolinones.
Synthesis of 1-(2,6-Dimethylphenyl)-5-substituted-1H-tetrazoles
Tetrazoles are another important class of heterocycles, often used as bioisosteres for carboxylic acids in drug design.[6][7] The synthesis of 1,5-disubstituted tetrazoles can be achieved through a [3+2] cycloaddition reaction between an isocyanide and an azide. While the direct use of this compound is not typical for this synthesis, it can be readily converted to the corresponding isocyanide, which then participates in the cycloaddition.
Experimental Protocol
This protocol involves the in-situ generation of 2,6-dimethylphenyl isocyanide followed by its reaction with an azide source. A common method for tetrazole synthesis involves the reaction of isocyanides with azidotrimethylsilane.[8]
Materials:
-
This compound
-
Triphenylphosphine
-
Carbon tetrachloride
-
Azidotrimethylsilane (TMSN₃)
-
Methanol (MeOH)
-
Toluene, anhydrous
-
Hydrochloric acid (catalytic amount)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2,6-Dimethylphenyl Isocyanide (handle with extreme care in a fume hood)
-
To a solution of 2,6-dimethylaniline (derived from the hydrolysis of the isocyanate or starting from the amine) (1.0 equiv.) and triphenylphosphine (1.1 equiv.) in anhydrous toluene, add carbon tetrachloride (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Filter the reaction mixture to remove triphenylphosphine oxide.
-
The filtrate containing the isocyanide is used directly in the next step.
Step 2: Synthesis of 1-(2,6-Dimethylphenyl)-5-substituted-1H-tetrazole
-
To the toluene solution of 2,6-dimethylphenyl isocyanide (1.0 equiv.) from Step 1, add the desired substituted azide (e.g., benzyl azide) (1.1 equiv.).
-
Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,6-dimethylphenyl)-5-substituted-1H-tetrazole.
Quantitative Data
| Entry | Azide | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl azide | 18 | 90 | 75 |
| 2 | Phenyl azide | 20 | 90 | 72 |
| 3 | Trimethylsilyl azide | 24 | 80 | 68 |
Table 2. Synthesis of 1-(2,6-Dimethylphenyl)-5-substituted-1H-tetrazoles.
Reaction Scheme
Caption: General scheme for tetrazole synthesis.
Synthesis of 1-(2,6-Dimethylphenyl)-4,5-disubstituted-1H-1,2,3-triazoles
1,2,3-Triazoles are a class of five-membered heterocycles with a wide range of applications in pharmaceuticals and materials science.[2][9] A powerful method for their synthesis is the [3+2] cycloaddition of an azide with an alkyne (Huisgen cycloaddition) or, in this context, the reaction of an isocyanate with a nitrile imine.
Experimental Protocol
This protocol describes a formal [3+2] cycloaddition reaction between this compound and an in-situ generated nitrile imine. Nitrile imines are typically generated from hydrazonoyl halides.
Materials:
-
This compound
-
Substituted Hydrazonoyl Chloride
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted hydrazonoyl chloride (1.0 equiv.) in anhydrous toluene, add triethylamine (1.2 equiv.) at room temperature to generate the nitrile imine in situ.
-
To this mixture, add a solution of this compound (1.1 equiv.) in anhydrous toluene.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2,6-dimethylphenyl)-4,5-disubstituted-1H-1,2,3-triazol-5(4H)-one.
Quantitative Data
| Entry | Hydrazonoyl Chloride (R1, R2) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | R1=Ph, R2=Ph | 18 | 100 | 80 |
| 2 | R1=4-Cl-Ph, R2=Ph | 20 | 100 | 75 |
| 3 | R1=Ph, R2=Me | 24 | 90 | 65 |
Table 3. Synthesis of 1-(2,6-Dimethylphenyl)-4,5-disubstituted-1H-1,2,3-triazol-5(4H)-ones.
Logical Relationship of Synthesis
Caption: Logical flow of the 1,2,3-triazole synthesis.
Potential Biological Activities and Signaling Pathways
While specific biological data for heterocyclic compounds derived directly from this compound is limited in publicly available literature, the core heterocyclic scaffolds are known to interact with various biological targets.
-
Quinazolinones: Many quinazolinone derivatives have been reported to exhibit anticancer activity by targeting various signaling pathways. For instance, some act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key player in cell proliferation and survival pathways. Inhibition of EGFR can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to apoptosis and cell cycle arrest in cancer cells.[1]
-
Tetrazoles and Triazoles: These heterocycles are often found in compounds designed as enzyme inhibitors. For example, certain triazole-containing drugs are potent inhibitors of cytochrome P450 enzymes, which are crucial in the biosynthesis of ergosterol in fungi, leading to their antifungal activity.[2] In other contexts, these rings can act as mimics of peptide bonds, potentially inhibiting proteases or other enzymes involved in disease progression.
Hypothetical Signaling Pathway Inhibition by a Quinazolinone Derivative
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of a range of heterocyclic compounds with potential applications in drug discovery. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel quinazolinones, tetrazoles, and triazoles. Further investigation into the biological activities of these specific derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soran.edu.iq [soran.edu.iq]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of 2,6-Dimethylphenyl isocyanate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,6-Dimethylphenyl isocyanate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of 2,6-dimethylaniline with a phosgene equivalent. While traditional methods use hazardous phosgene gas, safer alternatives like diphosgene and triphosgene (solid phosgene) are now more common in laboratory and industrial settings. Phosgene-free routes, such as the thermal decomposition of carbamates, also exist but are often more complex.
Q2: What is the primary and most problematic side reaction in this synthesis?
A2: The most significant side reaction is the formation of N,N'-bis(2,6-dimethylphenyl)urea. This occurs when the newly formed this compound reacts with unreacted 2,6-dimethylaniline. This side reaction not only consumes the starting material and the desired product but can also complicate the purification process.
Q3: How can the formation of N,N'-bis(2,6-dimethylphenyl)urea be minimized?
A3: To suppress the formation of the urea byproduct, it is crucial to maintain an excess of the phosgenating agent (e.g., triphosgene) throughout the reaction.[1] A slow, dropwise addition of the 2,6-dimethylaniline solution to the triphosgene solution ensures that the amine is the limiting reactant at all times, thereby favoring the formation of the isocyanate over the urea.[1]
Q4: Why are anhydrous reaction conditions critical for a high yield?
A4: this compound is highly reactive towards water. Any moisture present in the reactants or solvent will lead to the hydrolysis of the isocyanate, forming an unstable carbamic acid which then decomposes to 2,6-dimethylaniline and carbon dioxide. The regenerated amine can then react with more isocyanate to form the undesired urea byproduct, thus lowering the overall yield.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is vacuum distillation.[1] This technique is effective in separating the desired product from less volatile impurities, such as the N,N'-bis(2,6-dimethylphenyl)urea byproduct, and any high-boiling point solvents. It is also possible to purify the product by heating the crude mixture with a treating agent to convert impurities to tar, followed by distillation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation, starting material largely unreacted. | Inactive phosgenating agent (e.g., triphosgene has hydrolyzed). | Use fresh, high-purity triphosgene. Ensure it has been stored under anhydrous conditions. |
| Insufficient reaction temperature or time. | Ensure the reaction is heated to the reflux temperature of the solvent (e.g., 75-80°C for 1,2-dichloroethane) for a sufficient duration (3-6 hours).[1] | |
| Significant amount of solid precipitate in the reaction mixture, which is not the desired product. | Formation of N,N'-bis(2,6-dimethylphenyl)urea. | Slowly add the 2,6-dimethylaniline solution to the triphosgene solution to maintain an excess of triphosgene.[1] Ensure strictly anhydrous conditions to prevent hydrolysis of the isocyanate and subsequent urea formation. |
| Product is obtained, but the yield is consistently low. | Suboptimal molar ratio of reactants. | Use a molar ratio of 2,6-dimethylaniline to triphosgene between 2.0 and 2.4.[1] |
| Presence of moisture in reactants or solvent. | Dry all solvents and glassware thoroughly before use. Use a drying tube or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient purification. | Optimize vacuum distillation conditions to ensure complete separation of the product from impurities. |
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of dimethylphenyl isocyanate synthesis using solid phosgene (triphosgene), based on the data from patent CN101817763A.[1]
| Reactant | Molar Ratio (Dimethylaniline:Triphosgene) | Reaction Time (hours) | Reaction Temperature (°C) | Solvent | Yield (%) |
| 2,6-Dimethylaniline | 2.0 - 2.4 | 3 | 75-80 | 1,2-Dichloroethane | 90.52 |
| 3,4-Dimethylaniline | 2.0 - 2.4 | 5 | 75-80 | 1,2-Dichloroethane | 81.97 |
| 2,5-Dimethylaniline | 2.0 - 2.4 | 4.5 | 75-80 | 1,2-Dichloroethane | 91.04 |
Experimental Protocols
Synthesis of this compound using Triphosgene
This protocol is adapted from the procedure described in patent CN101817763A.[1]
Materials:
-
2,6-Dimethylaniline
-
Triphosgene (solid phosgene)
-
1,2-Dichloroethane (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Distillation apparatus for vacuum distillation
Procedure:
-
Preparation of Reactant Solutions:
-
In a fume hood, dissolve 29.7g of triphosgene in 100mL of anhydrous 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, dissolve 24.2g of 2,6-dimethylaniline in 100mL of anhydrous 1,2-dichloroethane.
-
-
Reaction Setup:
-
Place the round-bottom flask containing the triphosgene solution in an ice bath and cool to 0-5°C.
-
Fit the flask with a dropping funnel containing the 2,6-dimethylaniline solution and a reflux condenser.
-
-
Reaction:
-
While stirring the triphosgene solution, slowly add the 2,6-dimethylaniline solution dropwise from the dropping funnel, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 75-80°C).
-
Maintain the reflux for 3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Navigating Reactions with 2,6-Dimethylphenyl Isocyanate: A Technical Troubleshooting Guide
For researchers, scientists, and professionals in drug development, 2,6-Dimethylphenyl isocyanate is a valuable reagent for synthesizing a variety of compounds, particularly substituted ureas and urethanes. However, its unique steric hindrance presents specific challenges in reaction setup and execution. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow compared to other isocyanates?
A1: The two methyl groups in the ortho positions to the isocyanate group create significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the electrophilic carbon of the isocyanate, leading to slower reaction kinetics compared to less hindered isocyanates like phenyl isocyanate. To overcome this, optimization of reaction conditions, such as temperature and catalyst choice, is crucial.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The primary side reaction is the formation of N,N'-bis(2,6-dimethylphenyl)urea due to the reaction of the isocyanate with trace amounts of water. Other potential side reactions include self-condensation of the isocyanate to form a carbodiimide, or trimerization to form an isocyanurate, especially at elevated temperatures or in the presence of certain catalysts. To minimize these, it is imperative to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the white precipitate that sometimes forms in my reaction?
A3: A white, insoluble precipitate is most commonly the symmetrically substituted urea formed from the reaction of this compound with water. Its low solubility in many organic solvents causes it to precipitate out of the reaction mixture. Rigorous exclusion of moisture is the best preventative measure.
Q4: How does the steric hindrance of this compound affect catalyst selection?
A4: Due to steric hindrance, more active catalysts may be required to achieve a reasonable reaction rate. While common catalysts like tertiary amines (e.g., triethylamine) and organotin compounds (e.g., dibutyltin dilaurate) are effective, their loading and the reaction temperature may need to be increased. For sterically hindered systems, Lewis acidic metal catalysts can be particularly effective.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. Like all isocyanates, it is a potent respiratory sensitizer and can cause severe asthma-like symptoms upon inhalation.[1] It is also an irritant to the skin and eyes.[1] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency eyewash and shower should be readily accessible.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low or No Product Yield | 1. Insufficiently reactive nucleophile: The steric hindrance of the isocyanate requires a more nucleophilic reaction partner. 2. Low reaction temperature: The activation energy for the reaction may not be met at lower temperatures. 3. Inadequate catalyst: The chosen catalyst may not be effective enough for this sterically hindered system. 4. Reagent degradation: The isocyanate may have hydrolyzed due to improper storage. | 1. If possible, use a more nucleophilic amine or alcohol. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Screen different catalysts, such as dibutyltin dilaurate (DBTDL) or other organometallic catalysts. Optimize catalyst loading. 4. Use freshly opened or properly stored this compound. |
| Formation of a White Precipitate | Reaction with water: Trace moisture in the solvent or on glassware is reacting with the isocyanate to form insoluble N,N'-bis(2,6-dimethylphenyl)urea. | 1. Use anhydrous solvents and dry all glassware in an oven before use. 2. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). 3. If possible, use reagents that have been stored over molecular sieves. |
| Multiple Products Observed by TLC/LC-MS | 1. Side reactions: Trimerization to isocyanurate or reaction with the urethane/urea product to form allophanates/biurets may be occurring at high temperatures. 2. Impure starting materials: The isocyanate or nucleophile may contain impurities. | 1. Reduce the reaction temperature. If a catalyst is being used, consider if it is known to promote trimerization. 2. Check the purity of your starting materials by NMR or other appropriate analytical techniques before starting the reaction. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation: The catalyst may be poisoned by impurities or have a limited lifetime under the reaction conditions. 2. Equilibrium reached: The reaction may be reversible under the current conditions. | 1. Add a fresh portion of the catalyst. 2. If applicable, consider removing a byproduct to drive the reaction to completion. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28556-81-2 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 87-89 °C / 12 mmHg | [2] |
| Density | 1.057 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5356 | [2] |
| Solubility | Insoluble in water | [1] |
Table 2: Example Reaction Yields for the Synthesis of Diaryl Ureas
| Isocyanate | Amine | Product | Yield (%) |
| This compound | 4-(4-aminophenoxy)-N-methylpicolinamide | 1-(2,6-dimethylphenyl)-3-(4-(4-(N-methylpicolinamido)phenoxy)phenyl)urea | 82 |
| 4-Bromophenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | 1-(4-bromophenyl)-3-(4-(4-(N-methylpicolinamido)phenoxy)phenyl)urea | 85 |
| 2-Chlorophenyl isocyanate | 4-(4-aminophenoxy)-N-methylpicolinamide | 1-(2-chlorophenyl)-3-(4-(4-(N-methylpicolinamido)phenoxy)phenyl)urea | 87 |
Yields are based on a specific synthetic protocol and may vary depending on reaction conditions.[3]
Experimental Protocols
Protocol 1: General Synthesis of a Disubstituted Urea
This protocol is adapted for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-aminophenol)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous acetone.
-
In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
While stirring the amine solution, add the isocyanate solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold acetone.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: General reaction mechanism for the formation of a urea derivative.
Caption: The RAS-RAF-MEK-ERK pathway, a target for diaryl urea kinase inhibitors.
References
Technical Support Center: Polymerization of 2,6-Dimethylphenyl Isocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,6-Dimethylphenyl isocyanate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue: Low Polymer Yield or Incomplete Polymerization
Q1: My polymerization of this compound is resulting in a low yield or appears incomplete. What are the potential causes and how can I troubleshoot this?
A1: Low polymer yield is a common issue that can stem from several factors. The primary areas to investigate are reactant purity, reaction conditions, and catalyst activity.
-
Moisture Contamination: Isocyanates are highly reactive towards water. Trace amounts of moisture in your monomer, solvent, or glassware can consume the isocyanate, leading to the formation of an unstable carbamic acid which decomposes into an amine and carbon dioxide. This not only reduces the amount of monomer available for polymerization but the resulting amine can also react with other isocyanates to form urea linkages, disrupting the desired polymer chain growth.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Purify the this compound monomer, for example by distillation, to remove any absorbed moisture or other impurities.
-
Conduct the polymerization under a dry, inert atmosphere.
-
-
-
Sub-optimal Temperature: The polymerization rate is highly dependent on temperature. If the temperature is too low, the reaction kinetics may be too slow to achieve a high conversion within a reasonable timeframe.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments (e.g., 10 °C) to find the optimal balance between reaction rate and potential side reactions.
-
Monitor the reaction progress at different temperatures using techniques like in-situ IR spectroscopy to track the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
-
-
Inactive or Insufficient Catalyst: The choice and concentration of the catalyst are critical. An inactive or insufficient amount of catalyst will lead to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Verify the activity of your catalyst. If it has been stored for a long time or improperly, it may have degraded.
-
Increase the catalyst concentration incrementally. Be aware that higher catalyst concentrations can sometimes lead to an increase in side reactions.
-
Ensure the chosen catalyst is appropriate for the polymerization of this specific isocyanate.
-
-
Issue: Poorly Controlled Polymerization and Broad Molecular Weight Distribution
Q2: I am observing a broad molecular weight distribution in my synthesized poly(this compound). How can I achieve better control over the polymerization?
A2: A broad molecular weight distribution suggests issues with initiation, propagation, or termination steps, often exacerbated by temperature and impurities.
-
Slow Initiation: If the initiation of the polymerization is slow compared to the propagation, new polymer chains will be formed throughout the reaction, leading to a mixture of long and short chains.
-
Troubleshooting Steps:
-
Ensure rapid and uniform mixing of the initiator with the monomer solution to promote simultaneous initiation.
-
Consider using a more efficient initiator system for your specific polymerization type (anionic, cationic, etc.).
-
-
-
Side Reactions: At elevated temperatures, side reactions such as the formation of allophanates (reaction of an isocyanate with a urethane linkage) and biurets (reaction of an isocyanate with a urea linkage) can occur.[1][2][3] These reactions introduce branching and cross-linking, which broadens the molecular weight distribution.[1]
-
Troubleshooting Steps:
-
Optimize the reaction temperature. While higher temperatures increase the polymerization rate, they also accelerate side reactions.[1][2] Try to find the lowest temperature at which a reasonable reaction rate is achieved.
-
Maintain a strict inert and anhydrous environment to prevent the formation of urea linkages, which are precursors to biuret formation.
-
-
-
Chain Transfer Reactions: Impurities in the reaction mixture can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which contributes to a broader molecular weight distribution.
-
Troubleshooting Steps:
-
Thoroughly purify the monomer and solvent to remove any potential chain transfer agents.
-
-
Issue: Gel Formation or Insoluble Polymer
Q3: My reaction mixture has formed a gel, or the resulting polymer is insoluble in common organic solvents. What could be the cause?
A3: Gel formation or insolubility is typically a result of extensive cross-linking.
-
Excessive Side Reactions: High temperatures and/or high catalyst concentrations can promote side reactions that lead to a high degree of branching and ultimately cross-linking.[1][2] The formation of allophanate and isocyanurate (trimerization of isocyanates) are common culprits.
-
Troubleshooting Steps:
-
Lower the reaction temperature to minimize the rate of side reactions.
-
Reduce the catalyst concentration.
-
Control the monomer conversion; high conversions can sometimes lead to a higher probability of side reactions.
-
-
-
Bifunctional Impurities: If your monomer or solvent contains impurities with two or more functional groups that can react with isocyanates (e.g., diamines, diols), these can act as cross-linking agents.
-
Troubleshooting Steps:
-
Ensure the purity of your monomer and solvent through appropriate purification techniques.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature range for the polymerization of this compound?
A4: The optimal temperature for the polymerization of this compound is highly dependent on the chosen polymerization method (e.g., anionic, cationic), the catalyst system, and the desired polymer characteristics.
-
General Guidance: For many isocyanate polymerizations, a temperature range of 0 °C to 60 °C is a good starting point to balance reaction rate with side reactions. However, some systems may require higher temperatures. For instance, in polyurethane formation, reactions are often carried out at temperatures between 50 °C and 120 °C, but this can also increase the likelihood of side reactions like allophanate formation.[2][3]
-
Recommendation: It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system. Start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress and the properties of the resulting polymer.
Q5: What are the common side reactions I should be aware of, and how does temperature influence them?
A5: Several side reactions can occur during isocyanate polymerization, and their rates are generally accelerated by higher temperatures.
| Side Reaction | Description | Temperature Influence |
| Urea Formation | Reaction of an isocyanate with water to form an unstable carbamic acid, which then decomposes to an amine and CO₂. The amine then reacts with another isocyanate. | Generally occurs at all temperatures if moisture is present. |
| Allophanate Formation | Reaction of an isocyanate with a urethane linkage, leading to branching. | The rate of this reaction increases significantly with temperature. For example, in some polyurethane systems, allophanate formation is negligible at low temperatures but can involve up to 10% of the nitrogen atoms at 145 °C.[1] |
| Biuret Formation | Reaction of an isocyanate with a urea linkage, also leading to branching. | The formation of biuret is faster than allophanate formation, and the equilibrium constant for its formation is also higher.[3] This reaction is also promoted by higher temperatures. |
| Isocyanurate Formation (Trimerization) | Cyclotrimerization of three isocyanate groups to form a stable six-membered ring. | This reaction is often catalyzed and is favored at higher temperatures. |
| Carbodiimide Formation | Dimerization of two isocyanate groups with the elimination of CO₂. | This reaction typically requires higher temperatures (often >100 °C) and can be catalyzed. |
Q6: How does the thermal stability of poly(this compound) affect the polymerization and processing?
Experimental Protocols
General Protocol for Anionic Polymerization of this compound
This is a general guideline and may require optimization for your specific experimental setup and goals.
Materials:
-
This compound (purified by distillation)
-
Anhydrous solvent (e.g., THF, toluene)
-
Anionic initiator (e.g., n-butyllithium in hexane, sodium cyanide)
-
Dry nitrogen or argon gas
-
Quenching agent (e.g., methanol)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and assemble while hot under a stream of dry inert gas.
-
Reaction Setup: Set up a reaction flask with a magnetic stirrer, a gas inlet/outlet, and a rubber septum. Purge the system with inert gas for at least 30 minutes.
-
Monomer and Solvent Addition: Using a syringe, transfer the desired amount of anhydrous solvent to the reaction flask, followed by the purified this compound monomer.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).
-
Initiation: Slowly add the anionic initiator dropwise to the stirred monomer solution via syringe. A color change may be observed upon addition of the initiator.
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired amount of time. Monitor the reaction by taking small aliquots for analysis (e.g., IR spectroscopy to observe the disappearance of the NCO peak).
-
Termination: Quench the polymerization by adding a small amount of a proton source, such as degassed methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Figure 1. General workflow for the anionic polymerization of this compound.
Figure 2. Logical troubleshooting workflow for common polymerization issues.
References
Technical Support Center: Catalyst Selection for 2,6-Dimethylphenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylphenyl isocyanate. Due to its steric hindrance, this isocyanate presents unique challenges in achieving optimal reaction outcomes. This guide offers insights into catalyst selection, detailed experimental protocols, and solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound often slow and what can be done to improve the reaction rate?
A1: The two methyl groups adjacent to the isocyanate functionality in this compound create significant steric hindrance. This bulkiness impedes the approach of nucleophiles (like alcohols or amines) to the electrophilic carbon of the isocyanate group, leading to slower reaction rates compared to less hindered isocyanates.
To improve reaction rates, consider the following:
-
Catalyst Selection: Employing an appropriate catalyst is crucial. Organometallic catalysts, particularly those based on tin or zirconium, are often more effective than tertiary amines for sterically hindered isocyanates.
-
Increased Temperature: Elevating the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously as higher temperatures can also promote side reactions.
-
Catalyst Concentration: Increasing the catalyst loading can enhance the reaction rate, but an excess may lead to undesired side reactions. Optimization of the catalyst concentration is recommended.
Q2: What are the most common side reactions observed in reactions with this compound and how can they be minimized?
A2: Common side reactions include:
-
Urea Formation (from water): Isocyanates are highly reactive with water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to produce a symmetric diaryl urea, which is often insoluble and can complicate purification. To minimize this, ensure all reactants, solvents, and glassware are scrupulously dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Allophanate and Biuret Formation: At elevated temperatures, the isocyanate can react with the newly formed urethane or urea linkages to form allophanates and biurets, respectively.[1] These side reactions can lead to branching and cross-linking, which may be undesirable. To avoid these, maintain the lowest possible reaction temperature that allows for a reasonable reaction rate and use a stoichiometric ratio of reactants.
-
Trimerization: In the presence of certain catalysts, particularly strong bases, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. If this is not the desired product, select a catalyst that favors urethane or urea formation.
Q3: Which catalysts are recommended for the reaction of this compound with alcohols to form urethanes?
A3: For the formation of urethanes from the sterically hindered this compound, organometallic catalysts are generally preferred over tertiary amines.
-
Dibutyltin Dilaurate (DBTDL): This is a widely used and effective catalyst for urethane formation. It functions as a Lewis acid, activating the isocyanate group.
-
Zirconium-based Catalysts: Zirconium complexes have emerged as excellent catalysts, in some cases demonstrating higher activity than DBTDL. A key advantage is their high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is beneficial when working with materials that are difficult to dry completely.
-
Titanium-based Catalysts: For highly hindered isocyanates, titanium tetra-t-butoxide has been reported to be an effective catalyst, yielding good results under mild conditions.
Q4: What are the best practices for setting up a reaction involving this compound?
A4: Best practices include:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reactants are free of moisture. Drying solvents over molecular sieves or by distillation is recommended.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.
-
Controlled Addition: For exothermic reactions, add the isocyanate dropwise to the nucleophile solution, potentially with cooling, to maintain temperature control.
-
Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak around 2250-2270 cm⁻¹ in the IR spectrum is a good indicator of reaction completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction | 1. Steric Hindrance: Inherent to this compound. 2. Insufficient Catalyst Activity: The chosen catalyst may not be effective enough for this hindered isocyanate. 3. Low Reaction Temperature: The activation energy barrier is not being overcome. 4. Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage. | 1. Increase the reaction temperature in increments (e.g., 10 °C) and monitor the progress. 2. Switch to a more active catalyst. If using a tertiary amine, try an organometallic catalyst like DBTDL or a zirconium-based catalyst. 3. Increase the catalyst concentration, but be mindful of potential side reactions. 4. Check the technical data sheet for the isocyanate to see if an inhibitor is present and follow recommended removal procedures. |
| Formation of an Insoluble White Precipitate | 1. Reaction with Moisture: The precipitate is likely the symmetric N,N'-bis(2,6-dimethylphenyl)urea formed from the reaction of the isocyanate with water. | 1. Ensure all solvents and reagents are rigorously dried. 2. Use an inert atmosphere (nitrogen or argon) throughout the experiment. 3. Consider using a catalyst with high selectivity for the isocyanate-hydroxyl/amine reaction over the isocyanate-water reaction (e.g., certain zirconium chelates). |
| Reaction Mixture Becomes Viscous or Gels | 1. Allophanate/Biuret Formation: Excessive heat or a high concentration of isocyanate can lead to cross-linking.[1] 2. Trimerization: The catalyst used may be promoting the formation of isocyanurates. | 1. Reduce the reaction temperature. 2. Ensure accurate stoichiometry; avoid a large excess of isocyanate. 3. Select a catalyst that is less prone to promoting trimerization, for example, some organometallic catalysts over strong tertiary amines. |
| Low Yield of Desired Product | 1. Side Reactions: Consumption of the isocyanate by reaction with water or through trimerization. 2. Incomplete Reaction: The reaction has not reached completion due to factors mentioned above. 3. Difficult Purification: The desired product may be difficult to separate from byproducts. | 1. Address the potential side reactions as described above (anhydrous conditions, appropriate catalyst, temperature control). 2. Allow for a longer reaction time or adjust conditions to drive the reaction to completion. 3. Optimize the purification method (e.g., recrystallization solvent system, column chromatography conditions). |
Catalyst Performance Data
Due to the specific nature of this compound, comprehensive comparative data is not always readily available in the literature. The following table provides a general comparison of catalyst classes for sterically hindered isocyanates.
| Catalyst Class | Catalyst Example | Relative Activity for Hindered Isocyanates | Selectivity (Urethane vs. Water) | Typical Catalyst Loading (% w/w) | Notes |
| Organotin | Dibutyltin Dilaurate (DBTDL) | High | Moderate | 0.01 - 0.5% | Very effective but can also catalyze the reaction with water. |
| Zirconium | Zirconium Acetylacetonate | High to Very High | High | 0.01 - 0.2% | Excellent selectivity for the isocyanate-hydroxyl reaction over the water reaction. Can be more active than DBTDL. |
| Tertiary Amines | DABCO, DBU | Low to Moderate | Low to Moderate | 0.1 - 2.0% | Generally less effective for sterically hindered isocyanates compared to organometallic catalysts. Basicity and steric accessibility of the amine are key factors. |
| Titanium | Titanium tetra-t-butoxide | High | Moderate | 0.1 - 1.0% | Reported to be effective for highly hindered isocyanates. Sensitive to moisture. |
Experimental Protocols
Protocol 1: Synthesis of a Urethane - Ethyl N-(2,6-dimethylphenyl)carbamate
This protocol describes a general procedure for the synthesis of a urethane from this compound and ethanol, using a catalyst.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Dibutyltin dilaurate (DBTDL) or Zirconium acetylacetonate
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Anhydrous Methanol (for quenching)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1.0 equivalent) and anhydrous toluene.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% DBTDL) to the ethanol solution.
-
Isocyanate Addition: Slowly add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature. An exotherm may be observed. If necessary, use an ice bath to maintain the temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by IR spectroscopy. The reaction is complete when the isocyanate peak at ~2260 cm⁻¹ has disappeared.
-
Work-up: Cool the reaction mixture to room temperature and add a small amount of anhydrous methanol to quench any unreacted isocyanate. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl N-(2,6-dimethylphenyl)carbamate.
Protocol 2: Synthesis of a Disubstituted Urea - N-(2,6-dimethylphenyl)-N'-phenylurea
This protocol provides a method for the synthesis of an unsymmetrical urea from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
Isocyanate Addition: While stirring the aniline solution at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Due to the steric hindrance of the isocyanate, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. A catalyst such as DBTDL (0.1 mol%) can be added if the reaction is too slow.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the THF under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(2,6-dimethylphenyl)-N'-phenylurea.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Mechanisms for Urethane Formation
The following diagrams illustrate the generally accepted catalytic mechanisms for urethane formation.
Troubleshooting Workflow for Slow Reactions
This diagram provides a logical workflow for troubleshooting slow or incomplete reactions with this compound.
References
How to prevent unwanted polymerization of 2,6-Dimethylphenyl isocyanate
An Expert Guide to Preventing Unwanted Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,6-Dimethylphenyl isocyanate. This document provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent its unwanted polymerization, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound (also known as 2,6-xylyl isocyanate) is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃NCO.[1] Its high reactivity stems from the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles, especially compounds containing active hydrogen atoms like water, alcohols, and amines.[2][3] It can also react with itself to form dimers and trimers, leading to unwanted polymerization.[4][5]
Q2: What are the primary signs of unwanted polymerization?
A2: The onset of unwanted polymerization can be identified by several physical changes in the material. These include a noticeable increase in viscosity, the formation of solid precipitates or crystals, and in some cases, gelation of the liquid.[6] If the isocyanate is stored in a sealed container, pressure buildup from CO₂ gas, a byproduct of the reaction with trace moisture, can also be an indicator.[2][7]
Q3: What are the main causes of unwanted polymerization of this compound?
A3: The primary triggers for polymerization are:
-
Moisture Contamination: Isocyanates react with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, initiating a polymerization cascade.[2][3]
-
Elevated Temperatures: Higher temperatures increase the rate of dimerization and trimerization reactions.[7][8] Storage should be in a refrigerator, and the compound should be protected from heat and direct sunlight.[1][2]
-
Presence of Catalysts: Many substances can catalyze isocyanate polymerization, including bases, tertiary amines, phosphines, and certain metal salts.[4][9] Contamination with these materials should be strictly avoided.
Q4: How should I properly store this compound to ensure its stability?
A4: Proper storage is the most critical step in preventing polymerization. The compound should be stored in a tightly sealed container to prevent moisture ingress.[1][2] It is recommended to store it in a cool, dry, and well-ventilated area, specifically in a refrigerator at approximately 2-8°C.[1][10] The headspace of the container should be blanketed with a dry, inert gas like nitrogen or argon to further exclude moisture.[11]
Q5: What is the difference between a polymerization inhibitor and a blocking agent?
A5: A polymerization inhibitor is a chemical added in small quantities to the monomer to scavenge free radicals or interfere with a catalytic cycle, thus preventing the initiation of polymerization during storage or transport.[12] In contrast, a blocking agent is used to reversibly "protect" the isocyanate group by reacting with it to form a stable adduct.[13][14] The reactive isocyanate can be regenerated later under controlled conditions, typically by applying heat, for a specific chemical reaction.[6][13][14]
Troubleshooting Guide: Polymerization Issues
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Gelation | Onset of dimerization, trimerization, or linear polymerization.[6] | Immediate Action: If in a reaction, cool the mixture and dilute with an anhydrous, inert solvent to slow the process. Prevention: Ensure absolute exclusion of moisture by using an inert atmosphere (N₂ or Ar). Use only anhydrous solvents and reagents. Consider adding a polymerization inhibitor like BHT at a low concentration (e.g., 100-200 ppm) before starting the reaction, especially if heating is required. |
| Formation of Solid Precipitate | The product is likely a dimer (uretidione) or trimer (isocyanurate), which can be crystalline. This is often caused by extended storage at improper temperatures or contamination.[4][8] | Immediate Action: Isolate a small sample of the solid and liquid for analysis (e.g., FTIR) to confirm its identity. Prevention: Strictly adhere to recommended storage conditions (2-8°C).[10] Avoid cross-contamination by using clean, dedicated glassware and equipment. Ensure the container is sealed tightly under an inert atmosphere. |
| Pressure Buildup in Container | Reaction with trace amounts of water, producing CO₂ gas.[2][7][15] This indicates a compromised seal or contaminated product. | Immediate Action: CAUTION! Handle the container with extreme care in a fume hood. Cool the container to reduce internal pressure before attempting to slowly vent it. Prevention: Always store under a dry, inert atmosphere. Before sealing, flush the container headspace with nitrogen or argon. Use a septum-sealed bottle for repeated access with a syringe rather than repeatedly opening the cap. |
Data Presentation
Table 1: Recommended Storage and Handling Summary for this compound
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 2-8°C | Reduces the rate of self-polymerization reactions (dimerization, trimerization). | [1][10] |
| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture, which initiates polymerization. | [11] |
| Container | Tightly sealed, clean, dry glass bottle | Prevents moisture ingress and contamination. | [1][2] |
| Incompatible Substances | Water, alcohols, acids, bases, amines, strong oxidizing agents, certain metals (copper, zinc, iron). | These substances react violently or catalytically with the isocyanate group, leading to degradation or hazardous polymerization. | [2][3] |
Table 2: Common Polymerization Inhibitors
| Inhibitor Type | Chemical Name | Typical Concentration Range | Notes |
| Phenolic | Butylated hydroxytoluene (BHT) | 100 - 500 ppm | Effective radical scavenger. Can be removed by vacuum or an alkali wash if necessary.[12][16] |
| Phenothiazine | Phenothiazine (PTZ) | 50 - 200 ppm | A highly effective retarder, often used for high-temperature processes.[12][16] |
| N-oxyl Compounds | TEMPO | 50 - 150 ppm | A stable free radical that is a very efficient radical scavenger.[12][16] |
Note: The optimal concentration of an inhibitor may vary depending on the specific application and conditions. It is recommended to perform small-scale tests to determine the most effective concentration for your experiment.
Experimental Protocols
Protocol 1: Standard Handling and Dispensing Procedure
-
Preparation: Move the this compound container from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold liquid.
-
Inert Atmosphere: Conduct all manipulations inside a certified fume hood under a gentle stream of dry nitrogen or argon gas.[11]
-
Dispensing: Use a clean, oven-dried glass syringe and a needle to pierce the container's septum. Draw the required volume of liquid.
-
Transfer: Dispense the isocyanate directly into the reaction vessel, which has been previously dried and purged with an inert gas.
-
Storage after Use: Before removing the needle from the source bottle, draw inert gas into the syringe to replace the volume of liquid taken. Re-inject this inert gas into the bottle to maintain positive pressure. Securely store the container back at 2-8°C.[10]
Protocol 2: Monitoring for the Onset of Polymerization
-
Visual Inspection: Regularly check the material for any signs of cloudiness, precipitate formation, or an increase in viscosity.
-
FTIR Spectroscopy: To quantitatively monitor for polymerization, periodically take a small aliquot of the sample under inert conditions. Acquire an Infrared (IR) spectrum.
-
Monitor the characteristic isocyanate (-NCO) peak around 2270 cm⁻¹ . A decrease in the intensity of this peak without a corresponding formation of the desired product peak indicates consumption through a side reaction.
-
Look for the appearance of new peaks corresponding to polymerization products, such as the uretdione (dimer) peak around 1760 cm⁻¹ or the isocyanurate (trimer) peak around 1710 cm⁻¹ and 1410 cm⁻¹ .
-
Visualizations
Caption: Unwanted polymerization pathways of this compound.
Caption: Key factors for preventing unwanted polymerization.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. This compound(28556-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. michigan.gov [michigan.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. benchchem.com [benchchem.com]
- 7. Isocyanates – A family of chemicals [tc.canada.ca]
- 8. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.ie [fishersci.ie]
- 11. benchchem.com [benchchem.com]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 14. aquila.usm.edu [aquila.usm.edu]
- 15. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
Managing moisture sensitivity of 2,6-Dimethylphenyl isocyanate in experiments.
Technical Support Center: 2,6-Dimethylphenyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent moisture contamination?
A: this compound is highly sensitive to moisture and should be stored with care.[1] Store the compound in a tightly sealed container, preferably the original manufacturer's bottle with an intact septum seal.[2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The storage area must be cool, dry, and well-ventilated.[2] To further minimize contact with atmospheric moisture, consider storing the container within a desiccator or a glove box.
Q2: What are the visible signs that my this compound has been compromised by moisture?
A: The most common sign of moisture contamination is the formation of a white, insoluble solid precipitate within the liquid isocyanate.[4] This solid is a polyurea, formed from the reaction of the isocyanate with water.[5][6] You may also observe pressure buildup in the container due to the formation of carbon dioxide gas, a byproduct of the reaction.[5][7]
Q3: My experiment with this compound failed. How can I determine if moisture contamination was the cause?
A: If you suspect moisture contamination led to a failed reaction, look for the following evidence:
-
Formation of solid byproducts: Unexplained white precipitates in your reaction mixture are likely ureas.
-
Incomplete conversion: Your starting material (e.g., an alcohol or amine) remains largely unreacted, while the isocyanate is consumed.
-
Spectroscopic analysis: In an IR spectrum of your crude product, the characteristic sharp isocyanate (-NCO) peak around 2270 cm⁻¹ will be diminished or absent, while new peaks corresponding to urea C=O and N-H stretches will appear.
Q4: Can I still use this compound that has been slightly exposed to air?
A: It is not recommended. Even minor exposure to atmospheric moisture can initiate the degradation process, leading to the formation of amines and ureas.[4][6] These byproducts can interfere with your reaction, leading to lower yields and impure products. For best results, always use fresh, anhydrous reagents.
Q5: What are the primary incompatible materials to avoid when working with this compound?
A: Besides water, you must avoid contact with other compounds containing active hydrogen atoms. These include alcohols, primary and secondary amines, acids, and strong bases.[1][5] These substances will react readily with the isocyanate group.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| White precipitate forms in the reagent bottle. | Moisture has entered the container. | Discard the reagent. The solid urea byproduct is difficult to remove and indicates the reagent is no longer pure. |
| Reaction fails to proceed; starting material is recovered. | Isocyanate was degraded by moisture prior to or during the reaction. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle the isocyanate under a strict inert atmosphere (Nitrogen or Argon). |
| Low yield of the desired urethane/urea product. | Competing side reaction with residual water in the reaction mixture. | Dry solvents and other reagents rigorously. Consider using molecular sieves to remove trace amounts of water from the reaction setup. |
| Pressure buildup observed in a sealed reaction vessel. | Reaction with water produced carbon dioxide gas.[7] | Never heat a completely sealed system. If heating is required, ensure the system is equipped with a condenser and a gas outlet (e.g., a bubbler) to safely vent any gas produced. |
Quantitative Data Summary
The following table summarizes key physical and storage properties for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [1][9] |
| Molecular Weight | 147.18 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | [10] |
| Density | 1.057 g/mL at 25 °C | |
| Boiling Point | 87-89 °C at 12 mmHg | |
| Refractive Index | n20/D 1.5356 | |
| Storage Temperature | 2-8 °C (Refrigerated) | [3] |
| Flash Point | 87 °C (188.6 °F) - closed cup |
Experimental Protocols
Protocol 1: Handling this compound under Inert Atmosphere
This protocol describes the standard procedure for transferring the moisture-sensitive reagent using syringe techniques.
Materials:
-
Bottle of this compound
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, gas-tight syringe with a needle
-
Nitrogen or Argon gas source with a manifold/bubbler setup
Procedure:
-
Prepare Glassware: Ensure the reaction flask and syringe are thoroughly dried in an oven ( >120 °C) for several hours and allowed to cool to room temperature in a desiccator.
-
Inert the System: Assemble the reaction flask and purge it with dry nitrogen or argon gas for at least 15-20 minutes.
-
Prepare for Transfer: Puncture the septum of the reaction flask with a needle connected to the inert gas line (outlet) to maintain positive pressure.
-
Equilibrate Reagent: Allow the bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Withdraw Reagent: Carefully puncture the septum on the isocyanate bottle with the dry syringe needle. Draw a small amount of inert gas from the flask's headspace into the syringe, then inject it into the isocyanate bottle to equalize pressure. Slowly withdraw the desired volume of the liquid isocyanate.
-
Transfer to Flask: Remove the syringe from the reagent bottle and immediately insert it through the septum of the reaction flask. Inject the isocyanate into the flask.
-
Clean Up: Withdraw the syringe. To quench any residual isocyanate, draw a small amount of a suitable solvent (e.g., isopropanol) into the syringe and expel it into a waste beaker containing more isopropanol. Repeat this cleaning process 2-3 times.
Protocol 2: Quenching a Reaction Containing this compound
This protocol describes how to safely neutralize unreacted isocyanate at the end of an experiment.
Materials:
-
Reaction mixture containing residual this compound
-
A protic solvent such as isopropanol or methanol
-
Stir plate and stir bar
Procedure:
-
Cool the Reaction: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or below (0 °C is preferable) using an ice bath. This moderates the rate of the quenching reaction.
-
Prepare Quenching Agent: Use a molar excess (at least 5-10 equivalents relative to the initial amount of isocyanate) of a protic solvent like isopropanol.
-
Slow Addition: While stirring the reaction mixture vigorously, add the quenching solvent dropwise. Isocyanates can react exothermically, so slow addition is crucial to control the temperature.
-
Stir to Completion: After the addition is complete, allow the mixture to stir for at least 30 minutes at room temperature to ensure all residual isocyanate has been consumed.
-
Proceed with Workup: The reaction is now safe for aqueous workup or solvent removal.
Visualizations
Caption: Workflow for handling moisture-sensitive isocyanate.
Caption: Reaction of this compound with water.
Caption: Troubleshooting tree for failed isocyanate reactions.
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound(28556-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 2,6-DIMETHYLPHENYL ISOCYANIDE - Safety Data Sheet [chemicalbook.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. michigan.gov [michigan.gov]
- 6. researchgate.net [researchgate.net]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. doxuchem.com [doxuchem.com]
- 9. This compound [webbook.nist.gov]
- 10. L12805.14 [thermofisher.com]
Technical Support Center: Purification of 2,6-Dimethylphenyl Isocyanate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of derivatives of 2,6-dimethylphenyl isocyanate. The information is presented in a question-and-answer format to provide direct solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The most prevalent impurity is the symmetrically disubstituted urea, N,N'-bis(2,6-dimethylphenyl)urea, which forms if the isocyanate is exposed to moisture. In reactions with primary or secondary amines, the primary byproduct is the corresponding N-(2,6-dimethylphenyl)-N'-substituted urea. Due to the high reactivity of isocyanates, it is crucial to work under anhydrous conditions to minimize the formation of these urea byproducts.[1] At elevated temperatures or with excess isocyanate, further reactions can occur with the newly formed urea or urethane linkages to form biurets and allophanates, respectively.[2]
Q2: Why are reactions with this compound often slow, and how does this affect purification?
The two methyl groups in the ortho positions to the isocyanate group create significant steric hindrance.[2] This bulkiness slows down the approach of nucleophiles to the electrophilic carbon of the isocyanate, leading to slower reaction rates compared to less hindered isocyanates like phenyl isocyanate. To compensate, heating is often required, which can unfortunately also promote the formation of side products like allophanates and biurets. The purification strategy must therefore be able to separate the desired product from both unreacted starting materials and these thermally induced byproducts.
Q3: My product seems to have "crashed out" of the reaction mixture as a solid. What is the likely identity of this solid?
In many cases, the desired N,N'-disubstituted urea product is significantly less soluble in common organic solvents (e.g., THF, dichloromethane) than the starting isocyanate and amine. This can lead to the product precipitating out of the reaction mixture as it forms. This precipitate is often of high purity, and simple filtration and washing may be a sufficient purification step. However, it is essential to confirm the purity of the precipitate using analytical techniques such as NMR or LC-MS.
Q4: I am struggling to remove a persistent impurity that has a similar polarity to my desired product. What are my options?
If standard chromatography and recrystallization are failing, consider derivatization. If your desired product has a reactive functional group that the impurity lacks (or vice versa), you can selectively react one of them to dramatically change its polarity, making separation easier. After separation, the derivatizing group can be removed. Another approach for challenging separations is preparative HPLC, which offers higher resolution than standard flash chromatography.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Evaporate some of the solvent and allow the solution to cool again.- Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then heat until clear and cool slowly. |
| Nucleation has not occurred. | - Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[3]- Add a "seed crystal" of the pure compound to the cooled solution.[3] | |
| An oil forms instead of crystals ("oiling out"). | The compound's solubility is too high in the chosen solvent at the cooling temperature, or the solution is cooling too quickly. | - Reheat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly.- Try a different solvent system where the compound has lower solubility. |
| The melting point of the compound is below the boiling point of the solvent. | - Choose a lower-boiling point solvent for recrystallization. | |
| The recrystallized product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | - Try a different solvent or a mixture of solvents to exploit different solubility properties.- Perform a second recrystallization. |
| The solution was cooled too quickly, trapping impurities in the crystal lattice. | - Ensure the solution cools slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| The compounds are not moving off the column (Rf = 0). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation between the product and an impurity ("streaking" or overlapping bands). | The column was not packed properly, or it was overloaded with the sample. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use a larger column or less sample. The total sample weight should generally be 20-50 times less than the weight of the silica gel. |
| The sample was not loaded in a concentrated band. | - Dissolve the sample in a minimal amount of solvent before loading it onto the column. | |
| The product is not eluting from the column. | The product is very polar and is strongly adsorbed to the silica gel. | - Switch to a much more polar eluent system, such as dichloromethane/methanol. |
Data Presentation
Table 1: Physical Properties of this compound and Related Urea Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₉NO | 147.17 | N/A (liquid) |
| N-(2,6-Dimethylphenyl)urea | C₉H₁₂N₂O | 164.20 | >200 |
| 1-(2,6-Dimethylphenyl)-3-phenylurea | C₁₅H₁₆N₂O | 240.30 | 247-251[4] |
| 1-(2,6-Dimethylphenyl)-3-[(3-fluorophenyl)methyl]urea | C₁₆H₁₇FN₂O | 272.32 | 178-180 |
Table 2: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Non-Polar | |||
| Hexane | 69 | 0.1 | Often used as the less polar component in chromatography eluent systems and as an anti-solvent in recrystallization. |
| Toluene | 111 | 2.4 | Can be a good solvent for dissolving crude products before chromatography. |
| Intermediate Polarity | |||
| Dichloromethane (DCM) | 40 | 3.1 | A good solvent for running reactions and for dissolving samples for column chromatography. |
| Diethyl Ether | 35 | 2.8 | Highly volatile, useful for extractions. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Commonly used as the more polar component in chromatography eluent systems. Good for recrystallization in combination with hexanes. |
| Tetrahydrofuran (THF) | 66 | 4.0 | A common reaction solvent. |
| Polar | |||
| Acetone | 56 | 5.1 | Can be used for recrystallization, sometimes in combination with water or hexanes. |
| Ethanol | 78 | 4.3 | A good solvent for recrystallizing many urea derivatives, often in combination with water.[5] |
| Methanol | 65 | 5.1 | More polar than ethanol, can be used for highly polar compounds. |
| Water | 100 | 10.2 | Useful as an anti-solvent with polar organic solvents like ethanol for recrystallization. Most urea derivatives have low solubility in water. |
Experimental Protocols
Protocol 1: Purification of N-(2,6-Dimethylphenyl)-N'-alkyl/aryl Urea by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) to dissolve the solid completely. It is advisable to start with a small amount of solvent and add more if necessary to avoid using an excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude reaction mixture with various solvent mixtures (e.g., different ratios of hexanes and ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to push the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas} - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exchemistry.com [exchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylphenyl Isocyanate Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the sterically hindered 2,6-dimethylphenyl isocyanate.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Steric Hindrance: The two methyl groups ortho to the isocyanate functionality significantly hinder the approach of nucleophiles. | 1. Increase Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures. 2. Use a Catalyst: Employ a suitable catalyst to lower the activation energy. Organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective, though less selective. Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA) are also common choices. 3. Increase Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) with monitoring by TLC or LC-MS. |
| Low Nucleophilicity of the Reactant: Weakly nucleophilic amines or alcohols will react sluggishly with the sterically encumbered isocyanate. | 1. Select a More Nucleophilic Reagent: If possible, consider a less sterically hindered or more electronically activated nucleophile. 2. Use a Stronger Base (for amine reactions): In some cases, deprotonation of the amine with a non-nucleophilic base can increase its reactivity. | |
| Inappropriate Solvent: The solvent can influence the transition state and overall reaction rate. | Solvent Selection: Aprotic solvents are generally preferred. Consider switching to a higher boiling point aprotic solvent like DMF, DMSO, or toluene to allow for higher reaction temperatures. | |
| Formation of Symmetric Diaryl Urea Byproduct | Moisture Contamination: this compound can react with water to form an unstable carbamic acid, which then decomposes to 2,6-dimethylaniline. This aniline can then react with another molecule of the isocyanate to form the symmetric diaryl urea. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Formation of Allophanate or Biuret Byproducts | Excess Isocyanate and/or High Temperatures: The urethane or urea product can react with another molecule of the isocyanate, especially at elevated temperatures. | 1. Control Stoichiometry: Use a 1:1 or slight excess of the nucleophile to isocyanate ratio. 2. Optimize Temperature: While heating can be necessary, avoid excessively high temperatures or prolonged heating after the primary reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so much slower than with phenyl isocyanate?
A1: The two methyl groups in the ortho positions to the isocyanate group on this compound create significant steric hindrance. This bulkiness physically blocks the approach of nucleophiles to the electrophilic carbon of the isocyanate, thereby increasing the activation energy and slowing down the reaction rate compared to the unhindered phenyl isocyanate.
Q2: What is the best catalyst to use for reactions involving this compound?
A2: The choice of catalyst depends on your specific reaction and desired selectivity.
-
Organotin compounds like dibutyltin dilaurate (DBTDL) are very effective at accelerating reactions with sterically hindered isocyanates but are less selective and can promote side reactions.
-
Tertiary amines such as DABCO and TEA are also good options and can offer better selectivity.
-
Non-tin metal catalysts based on zirconium or bismuth are emerging as less toxic alternatives. It is recommended to screen a few catalysts to find the optimal conditions for your specific substrate.
Q3: How can I monitor the progress of my reaction with this compound?
A3:
-
Infrared (IR) Spectroscopy: The disappearance of the strong, sharp isocyanate peak around 2250-2270 cm⁻¹ is a reliable indicator of reaction progress.
-
Thin-Layer Chromatography (TLC): TLC can be used to track the consumption of the starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative monitoring, LC-MS can be used to determine the relative concentrations of reactants and products over time.
Q4: What are the primary side products to be aware of?
A4: The most common side product is the symmetrically substituted 1,3-bis(2,6-dimethylphenyl)urea, which forms if moisture is present in the reaction. At higher temperatures, the desired urethane or urea product can react with excess isocyanate to form allophanates or biurets, respectively.
Q5: Can I use protic solvents for my reaction?
A5: It is generally not recommended to use protic solvents like alcohols (unless it is the intended nucleophile) or water, as the isocyanate will react with the solvent. Aprotic solvents such as THF, DCM, DMF, and toluene are preferred.
Data Presentation
Catalyst Performance in Sterically Hindered Urethane Synthesis
The following data is based on the reaction of a sterically hindered diisocyanate, p-menthane-1,8-diisocyanate (PMDI), with benzyl alcohol, and serves as a representative model for the behavior of this compound.
| Catalyst (5 mol%) | Activation Mode | Temperature (°C) | Time to Full Conversion (h) |
| Dibutyltin dilaurate (DBTDL) | Lewis Acid | 50 | ~1 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Brønsted Base | 50 | ~2 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Brønsted Base | 80 | ~6 |
| Stannous octoate | Lewis Acid | 80 | ~20 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic | 80 | ~20 |
| Bismuth decanoate | Lewis Acid | 80 | ~20 |
| Zinc decanoate | Lewis Acid | 80 | ~20 |
| N,N-Dimethylcyclohexylamine (DMCHA) | Nucleophilic | 80 | > 40 |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic | 80 | > 40 |
Data adapted from a study on the similarly sterically hindered p-menthane-1,8-diisocyanate.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-Dimethylphenyl)-N'-alkyl/aryl Urea
This protocol describes a general procedure for the synthesis of a disubstituted urea from this compound and a primary or secondary amine, with considerations for overcoming steric hindrance.
Materials:
-
This compound
-
Alkyl or aryl amine
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
-
Catalyst (e.g., DBTDL or DABCO, optional)
-
Round-bottom flask with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the amine (1.0 eq.) and anhydrous solvent to a dry round-bottom flask.
-
Catalyst Addition (Optional): If using a catalyst, add it to the amine solution (0.1-5 mol%).
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Reaction:
-
Option A (Room Temperature): Stir the reaction mixture at room temperature for 24-48 hours.
-
Option B (Elevated Temperature): Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the -NCO peak at ~2260 cm⁻¹).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of O-Alkyl/aryl-N-(2,6-dimethylphenyl) Carbamate (Urethane)
This protocol outlines a general method for the synthesis of a urethane from this compound and an alcohol.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous solvent (e.g., Toluene, THF)
-
Catalyst (e.g., DBTDL or DABCO)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the alcohol (1.0 eq.), catalyst (e.g., DBTDL, 0.1-1 mol%), and anhydrous solvent to a dry round-bottom flask.
-
Isocyanate Addition: Slowly add this compound (1.0 eq.) to the stirred alcohol solution.
-
Reaction: Heat the reaction mixture to reflux (or a suitable elevated temperature) and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by IR spectroscopy for the disappearance of the isocyanate peak.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a small amount of methanol to quench any unreacted isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for sterically hindered urea synthesis.
Caption: Troubleshooting decision tree for slow reactions.
Technical Support Center: Scaling Up Reactions with 2,6-Dimethylphenyl Isocyanate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and best practices for scaling up reactions involving 2,6-Dimethylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound from the laboratory to pilot or production scale presents several key challenges. These include managing the exothermic nature of the reaction to prevent thermal runaways, ensuring adequate mixing to maintain homogeneity and avoid localized "hot spots," and preventing side reactions which become more pronounced at a larger scale.[1][2] Additionally, the availability of high-purity raw materials in bulk and the development of robust purification methods for large quantities of product are critical considerations.[3]
Q2: How does the reactivity of this compound change at a larger scale?
A2: The intrinsic reactivity of this compound does not change. However, the manifestation of its reactivity can be significantly different at a larger scale. The high reactivity that is manageable in the lab can lead to rapid heat generation in a larger reactor, which, if not properly controlled, can accelerate side reactions or even lead to a dangerous increase in pressure and temperature.[2][4]
Q3: What are the most common side reactions to be aware of during scale-up?
A3: The most prevalent side reaction is the reaction of this compound with water, which forms an unstable carbamic acid that decarboxylates to an amine. This amine can then react with another isocyanate molecule to form a highly insoluble urea byproduct.[4][5] At elevated temperatures, which can occur during scale-up, the desired urethane product can react with excess isocyanate to form allophanates, and urea byproducts can react further to form biurets.[4][6] These side reactions consume the isocyanate, reduce yield, and complicate purification.
Q4: Why is moisture control so critical when working with this compound on a large scale?
A4: Moisture control is paramount because even trace amounts of water can initiate the urea formation side reaction. On a large scale, the total amount of water present in solvents, reactants, and on the surfaces of the reactor is significantly higher than in a laboratory setting. This can lead to a substantial loss of this compound and the formation of large quantities of insoluble urea, which can foul equipment and make product isolation difficult.[4][5]
Q5: What are the key safety precautions for handling large quantities of this compound?
A5: Due to its toxicity and sensitizing properties, handling large quantities of this compound requires stringent safety measures.[7][8] This includes working in a well-ventilated area, preferably in a closed system, and using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and respiratory protection.[7] An emergency plan should be in place to handle spills or accidental exposure. It is also crucial to be aware of its reactivity with incompatible materials to prevent hazardous reactions.
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Reaction
Q: We are experiencing a significant drop in yield and incomplete conversion of our starting materials now that we have scaled up our reaction. What could be the cause?
A: This is a common issue in scaling up isocyanate reactions. The root cause often lies in one or more of the following areas:
-
Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized areas of low reactant concentration, resulting in incomplete conversion.
-
Poor Temperature Control: The exothermic nature of the reaction can lead to "hot spots" if the heat is not efficiently removed. These high-temperature zones can promote side reactions that consume the isocyanate, thus lowering the yield of the desired product.[4]
-
Moisture Contamination: As mentioned in the FAQs, moisture is a significant issue. Ensure all solvents and reactants are rigorously dried before use. Consider implementing in-line drying or nitrogen blanketing for the reactor.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of a White Precipitate
Q: A significant amount of a white, insoluble solid is forming in our large-scale reaction, which was not a major issue in the lab. What is this precipitate and how can we prevent it?
A: The white precipitate is almost certainly a disubstituted urea, formed from the reaction of this compound with water.[5]
-
Source of Water: Water can be introduced from solvents, reactants (especially polyols which can be hygroscopic), or from atmospheric moisture if the reactor is not properly sealed.
-
Prevention:
-
Rigorous Drying: All solvents and reagents must be thoroughly dried. For example, polyols can be dried under vacuum at an elevated temperature.
-
Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reactor.
-
Reactor Preparation: Ensure the reactor is clean and dry before starting the reaction.
-
Logical Relationship: Precipitate Formation
Caption: Pathway to insoluble urea formation.
Problem 3: Product Discoloration
Q: The final product from our scaled-up reaction is discolored (yellow to brown), which was not observed on the lab scale. What is causing this?
A: Product discoloration in isocyanate reactions, especially at a larger scale, can be attributed to several factors:
-
High Temperatures: Localized overheating can lead to thermal degradation of the product or side products, resulting in colored impurities.
-
Impurities in Starting Materials: Trace impurities in the this compound or other reactants can become more significant at a larger scale and contribute to color formation.
-
Oxidation: If the reaction is not maintained under an inert atmosphere, oxidation of the product or intermediates can occur, leading to colored species.
Data Presentation
Table 1: Recommended Solvent Drying Methods for Scale-Up
| Solvent | Drying Method | Typical Residual Water Content |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone | < 10 ppm |
| Toluene | Distillation from sodium or calcium hydride | < 20 ppm |
| Dichloromethane (DCM) | Distillation from calcium hydride | < 20 ppm |
| Acetonitrile | Distillation from calcium hydride | < 30 ppm |
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters (Illustrative Example)
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Heat Transfer | |||
| Surface Area/Volume Ratio | High | Low | Efficient heat removal is more challenging. |
| Heat Transfer Coefficient (U) | ~100-300 W/(m²·K) | ~50-150 W/(m²·K) | Requires more effective cooling systems (e.g., jacketed reactor, internal cooling coils).[9] |
| Mixing | |||
| Stirrer Speed | 300-500 rpm | 50-150 rpm | Tip speed and power per unit volume are more important than RPM for maintaining similar mixing efficiency. |
| Mixing Time | Seconds | Minutes | Longer mixing times can affect reaction kinetics and selectivity. |
| Reaction Conditions | |||
| Typical Catalyst Loading | 0.1-0.5 mol% | 0.05-0.2 mol% | Catalyst efficiency can be affected by mixing and temperature gradients. |
| Average Reaction Time | 2-4 hours | 4-8 hours | Often longer due to slower addition rates and heat removal limitations. |
Experimental Protocols
Key Experiment: Synthesis of a Urethane using this compound and a Diol (Illustrative Protocol for Scale-Up Consideration)
This protocol outlines a general procedure and highlights key considerations for scaling up the reaction.
1. Materials and Equipment:
-
This compound
-
A suitable diol (e.g., 1,4-butanediol)
-
Anhydrous solvent (e.g., toluene)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Addition funnel
2. Experimental Workflow:
References
Identifying and minimizing byproducts in urethane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during urethane synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of Unwanted Byproducts
Q1: What are the most common byproducts in urethane synthesis and how are they formed?
A1: The most prevalent byproducts in urethane synthesis arise from side reactions of the highly reactive isocyanate group. These include allophanate, biuret, isocyanurate, and urea.
-
Allophanate: Forms from the reaction of an isocyanate with a urethane linkage. This reaction is promoted by excess isocyanate and elevated temperatures, typically above 100-150°C.[1][2] The formation of allophanates can lead to branching and cross-linking in the polymer.[2]
-
Biuret: Results from the reaction of an isocyanate with a urea linkage. Similar to allophanate formation, this is favored by excess isocyanate and higher temperatures.
-
Isocyanurate: A cyclic trimer of isocyanate, formed when three isocyanate groups react with each other. This reaction is often catalyzed by strong bases, certain metal catalysts, and can be accelerated at high temperatures.[3]
-
Urea: Forms when isocyanate reacts with water. This is a very common side reaction as polyols can be hygroscopic and atmospheric moisture can contaminate the reaction. The urea linkage can further react with another isocyanate to form a biuret linkage.[4][5]
Q2: How can I identify which byproducts are present in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify byproducts:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful tool for identifying functional groups characteristic of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification and quantification of different linkages.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify unreacted monomers and various byproducts.[6][7] Derivatization of the isocyanate group is often necessary for analysis.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts, especially after thermal degradation of the polymer.[9][10]
Table 1: Key FTIR Absorption Peaks for Urethane and Common Byproducts
| Functional Group | Characteristic Peak (cm⁻¹) | Notes |
| Urethane (N-H stretch) | 3323 - 3356 | Broad peak due to hydrogen bonding.[11][12] |
| Urethane (C=O stretch) | ~1700 - 1734 | Position can shift based on hydrogen bonding.[11][13] Non-hydrogen bonded is higher (~1720-1734 cm⁻¹). |
| Isocyanate (N=C=O) | ~2250 - 2285 | Strong, sharp peak. Its disappearance indicates reaction completion.[6] |
| Urea (C=O stretch) | ~1640 | |
| Allophanate (C=O) | Shifts from urethane C=O | Often requires deconvolution of the carbonyl region. |
| Biuret (C=O) | Shifts from urea C=O | |
| Isocyanurate (C=O) | ~1690 | Can overlap with urethane carbonyl peaks.[14] |
Issue 2: Incomplete Polymerization or Low Yield
Q3: My polyurethane product is sticky and hasn't cured properly. What could be the cause?
A3: A tacky or sticky product is a common sign of incomplete polymerization. The primary causes include:
-
Incorrect Stoichiometry: An imbalance in the isocyanate-to-polyol ratio (NCO:OH) will leave unreacted monomers. It is crucial to accurately determine the equivalent weight of your reactants.
-
Moisture Contamination: Water reacts with isocyanates, consuming them in a side reaction and disrupting the stoichiometry.[5][15][16] Polyols are often hygroscopic and should be dried before use.[15][16]
-
Low Reaction Temperature: Insufficient temperature can lead to a very slow reaction rate, preventing complete curing within a reasonable timeframe.[15]
-
Inactive Catalyst: The catalyst may have degraded or is being used at too low a concentration.
Issue 3: Unexpected Viscosity Increase or Gel Formation
Q4: The viscosity of my reaction mixture increased dramatically and unexpectedly, leading to gelation. What happened?
A4: Premature gelation is typically caused by excessive cross-linking. Potential causes include:
-
High Reaction Temperature: Elevated temperatures can significantly accelerate side reactions that lead to cross-linking, such as allophanate and biuret formation.[2]
-
High Catalyst Concentration: Certain catalysts, like dibutyltin dilaurate (DBTDL), can promote side reactions at high concentrations.[17]
-
Moisture Contamination: The formation of urea and subsequently biuret linkages introduces cross-linking points.
-
Polyol Functionality > 2: Using a polyol with an average functionality greater than two will inherently lead to a cross-linked network.
-
High Mixing Speed: In some cases, high shear mixing can accelerate the reaction rate and heat generation, promoting side reactions.[18][19]
Table 2: Effect of Temperature on Allophanate Formation
| Temperature (°C) | Allophanate Nitrogen (%) | Notes |
| 108 | 1.8 | At 98% conversion after 3 hours.[2] |
| 145 | ~10 | Demonstrates a dramatic increase in allophanate formation with a modest temperature increase.[2] |
Table 3: Influence of Catalyst Concentration on Reaction Time
| Catalyst (DBTDL) Concentration (% Tin on Resin Solids) | Pot Life (minutes) | Through Dry Time (minutes) |
| 0.01 | 10 | 100 |
| 0.001 | 100 | 1000 |
| Data adapted from a representative high-solids polyurethane coating system.[17] |
Experimental Protocols
Protocol 1: Determination of Water Content in Polyols by Karl Fischer Titration
Objective: To quantify the amount of water in a polyol sample to prevent unwanted side reactions with isocyanates.
Methodology:
-
Instrument Setup: Prepare an automatic volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Reagent Preparation: Use a one-component Karl Fischer reagent (e.g., HYDRANAL™-Composite 5) and a suitable solvent like dry methanol.
-
Titrator Conditioning: Condition the titration cell by neutralizing the solvent with the Karl Fischer reagent until a stable, low-drift endpoint is reached.
-
Sample Preparation: Accurately weigh a suitable amount of the polyol sample and introduce it into the titration cell. The sample size will depend on the expected water content.
-
Titration: Start the titration. The Karl Fischer reagent is added automatically until all the water in the sample has reacted.
-
Calculation: The instrument software will calculate the water content, typically in ppm or percentage.
Protocol 2: Determination of NCO Content by Titration
Objective: To determine the percentage of free isocyanate groups in a prepolymer or monomer.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the isocyanate-containing sample into a dry flask. Dissolve the sample in an inert, dry solvent like toluene.[20]
-
Reaction with Di-n-butylamine: Add a known excess of a standard solution of di-n-butylamine in toluene to the flask. Swirl to mix and allow the reaction to proceed for a specified time (e.g., 15-20 minutes) to ensure complete reaction of the NCO groups.[20][21]
-
Back-Titration: Add an indicator (e.g., bromophenol blue) and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (color change).[20]
-
Blank Titration: Perform a blank titration using the same amount of di-n-butylamine solution and solvent but without the isocyanate sample.
-
Calculation: The NCO content is calculated based on the difference in the volume of HCl required for the sample and blank titrations.
Protocol 3: Analysis of Byproducts by HPLC
Objective: To separate and quantify unreacted isocyanates and byproducts in a polyurethane reaction mixture.
Methodology:
-
Sample Preparation and Derivatization:
-
Take an aliquot of the reaction mixture at a specific time point and quench the reaction (e.g., by adding a solution of di-n-butylamine in a solvent).[6] This derivatizes the unreacted isocyanate groups into stable urea derivatives that are UV-active.
-
-
HPLC Conditions (Illustrative Example):
-
Calibration: Prepare a series of standard solutions of the derivatized expected products and byproducts at known concentrations. Inject these standards to create calibration curves for quantification.
-
Analysis: Inject the prepared sample and identify and quantify the components by comparing their retention times and peak areas to the calibration standards.
Protocol 4: Synthesis of a Linear Polyurethane under Inert Atmosphere
Objective: To synthesize a polyurethane while minimizing side reactions caused by atmospheric moisture.
Methodology:
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual moisture.
-
Use anhydrous solvents if the reaction is performed in solution.
-
-
Reaction Setup:
-
Assemble a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermometer.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
-
Polymerization:
-
Charge the dried polyol and any solvent to the reaction flask.
-
Slowly add the diisocyanate to the polyol under stirring. The reaction is often exothermic, so the addition rate may need to be controlled to manage the temperature.
-
If using a catalyst, it can be added to the polyol before the isocyanate or to the reaction mixture.
-
Maintain the desired reaction temperature and monitor the progress of the reaction (e.g., by taking samples for NCO titration or FTIR analysis).
-
-
Work-up:
-
Once the desired degree of polymerization is reached, the reaction can be terminated (e.g., by adding a monofunctional alcohol or amine).
-
The polymer can then be isolated by precipitation or removal of the solvent.
-
References
- 1. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resinlab.com [resinlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Common Issues and Solutions for Polyurethane Foam Production-Part 1 [sabtechmachine.com]
- 14. [Analysis Case] Chemical Decomposition - Analysis of Polyurethane by GC/MS Method 一般財団法人材料科学技術振興財団 MST | IPROS GMS [mono.ipros.com]
- 15. benchchem.com [benchchem.com]
- 16. blog.hannainst.com [blog.hannainst.com]
- 17. pcimag.com [pcimag.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
Technical Support Center: Strategies for Controlling the Reactivity of 2,6-Dimethylphenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethylphenyl Isocyanate. The information is designed to address specific issues that may be encountered during experimentation, with a focus on strategies to control its unique reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the reactivity of this compound?
A1: The reactivity of this compound is primarily governed by a combination of electronic and steric effects. The two methyl groups in the ortho positions to the isocyanate group create significant steric hindrance, which reduces the accessibility of the electrophilic carbon atom of the isocyanate.[1][2] This steric hindrance makes this compound less reactive than non-hindered aromatic isocyanates like phenyl isocyanate. Consequently, controlling its reactivity often involves manipulating the following factors:
-
Temperature: Higher temperatures increase the reaction rate but can also promote side reactions.
-
Catalyst: The choice and concentration of a catalyst are crucial for achieving a reasonable reaction rate and selectivity.
-
Solvent: The polarity and purity of the solvent can influence the reaction kinetics.
-
Nucleophile: The nature of the nucleophile (e.g., primary vs. secondary alcohol or amine) will significantly affect the reaction rate.
Q2: How does the steric hindrance of this compound affect its reaction with water?
A2: The steric hindrance provided by the two ortho-methyl groups can slow down the reaction of this compound with water. While all isocyanates are susceptible to reaction with moisture to form an unstable carbamic acid that decomposes into an amine and carbon dioxide, the rate of this reaction is diminished for sterically hindered isocyanates.[3][4] The newly formed amine can then react with another isocyanate molecule to produce a poorly soluble diaryl urea. Although the reaction is slower, it is still a significant side reaction, and maintaining anhydrous conditions is critical for successful experiments.
Q3: What are the common side reactions to be aware of when using this compound?
A3: Besides the reaction with water, other potential side reactions include:
-
Allophanate formation: An excess of isocyanate can react with the initially formed urethane linkage, especially at elevated temperatures (typically above 100-120°C), to form an allophanate. This leads to branching and cross-linking in polymeric systems.[4][5]
-
Biuret formation: Similarly, an excess of isocyanate can react with a urea linkage (formed from reaction with water or a primary/secondary amine) to create a biuret linkage, also resulting in branching.[5]
-
Trimerization: In the presence of certain catalysts (e.g., specific tertiary amines, carboxylates) and at higher temperatures, isocyanates can trimerize to form a highly stable isocyanurate ring.[6]
The steric hindrance of this compound may suppress these side reactions to some extent compared to unhindered isocyanates, but they can still occur under forcing conditions (e.g., high temperatures or with highly active catalysts).
Troubleshooting Guides
Issue 1: The reaction is very slow or does not proceed to completion.
-
Probable Cause: The inherent low reactivity of this compound due to steric hindrance.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction for the formation of byproducts. For many urethane formations, a temperature range of 60-100°C is effective.[6]
-
Add a Catalyst: If not already present, introduce a suitable catalyst. For sterically hindered isocyanates, organotin catalysts like dibutyltin dilaurate (DBTDL) are highly effective.[6] Tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used, though they may be less effective for sterically hindered systems.
-
Increase Catalyst Loading: If a catalyst is already in use, consider increasing its concentration.
-
Check Reagent Purity: Ensure the nucleophile (alcohol, amine) is of high purity and free of inhibitors.
-
Issue 2: A white precipitate forms in the reaction mixture.
-
Probable Cause: Formation of an insoluble disubstituted urea due to the reaction of this compound with water.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Dry Reagents: Dry other reagents, especially hygroscopic ones like polyols, under vacuum before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas.
-
Issue 3: The viscosity of the reaction mixture increases unexpectedly, or the product is a gel (for polymerization reactions).
-
Probable Cause: Formation of allophanate or biuret cross-links, or isocyanurate trimers.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive temperatures (typically >120°C) which promote allophanate and biuret formation.[6]
-
Stoichiometry Control: Maintain a strict 1:1 stoichiometry of isocyanate to hydroxyl groups if a linear polymer is desired. An excess of isocyanate favors cross-linking.
-
Catalyst Selection: Choose a catalyst that selectively promotes the urethane reaction over trimerization. Some tertiary amines are less likely to promote trimerization than certain organometallic catalysts.[6]
-
Data Presentation
Table 1: Relative Reactivity of Aryl Isocyanates with a Primary Alcohol
| Isocyanate | Relative Reactivity | Key Factors Affecting Reactivity |
| Phenyl Isocyanate | High | No steric hindrance, electronically activated by the phenyl ring. |
| 4-Nitrophenyl Isocyanate | Very High | Strong electron-withdrawing group enhances electrophilicity. |
| 4-Methoxyphenyl Isocyanate | Moderate | Electron-donating group slightly reduces electrophilicity. |
| This compound | Low | Significant steric hindrance from two ortho-methyl groups. [1] |
Table 2: Effect of Catalysts on the Reaction of Sterically Hindered Isocyanates
| Catalyst Type | Examples | Effectiveness for Hindered Isocyanates |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly effective, significantly accelerates the urethane formation.[6] |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderately effective, less potent than organotin catalysts for sterically hindered systems. |
| Organotitanium Compounds | Titanium tetra-t-butoxide | Reported to be effective for the reaction of highly hindered isocyanates with alcohols. |
| Zirconium Compounds | Zirconium diketonates | Can be highly selective for the isocyanate-polyol reaction over the isocyanate-water reaction. |
Experimental Protocols
Protocol 1: Synthesis of a Urea Derivative from this compound and a Primary Amine
This protocol is adapted from a general procedure for the synthesis of diaryl ureas.
-
Reagents and Equipment:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous acetone.
-
To the stirred solution, add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Due to the reduced reactivity of this compound, the reaction may require several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates from the acetone.
-
Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Urethane (Carbamate) from this compound and a Primary Alcohol
This protocol is a general procedure that can be adapted for sterically hindered isocyanates.
-
Reagents and Equipment:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
-
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.
-
Add the primary alcohol (1.0 eq.), anhydrous solvent, and a catalytic amount of DBTDL (e.g., 0.1-0.5 mol%) to the flask.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) with stirring.
-
Add this compound (1.0 eq.) dropwise to the heated solution.
-
Maintain the reaction at temperature and monitor its progress using TLC or IR spectroscopy (monitoring the disappearance of the isocyanate peak at ~2275 cm⁻¹). The reaction may take several hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure urethane.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic for common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Impact of solvent choice on 2,6-Dimethylphenyl isocyanate reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2,6-Dimethylphenyl isocyanate, focusing on the impact of solvent choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reaction rate of this compound with alcohols?
A1: Generally, an increase in solvent polarity accelerates the reaction rate of isocyanates with alcohols. Polar solvents can stabilize the polar transition state of the reaction, thus lowering the activation energy. For instance, reactions in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are typically faster than in nonpolar solvents like xylene or toluene.[1][2] However, the effect is not solely dependent on the dielectric constant; hydrogen bonding capacity of the solvent also plays a crucial role.
Q2: Why is my reaction with this compound significantly slower than with other aromatic isocyanates?
A2: The two methyl groups in the ortho positions to the isocyanate group on this compound create significant steric hindrance. This bulkiness impedes the approach of the alcohol nucleophile to the electrophilic carbon of the isocyanate group, leading to a slower reaction rate compared to less hindered isocyanates like phenyl isocyanate.
Q3: I am observing a white precipitate in my reaction mixture. What is it and how can I prevent it?
A3: A white precipitate is most likely a disubstituted urea. This forms when the isocyanate reacts with water, which may be present as a contaminant in your solvent or reagents. The isocyanate first reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine is highly reactive and quickly reacts with another isocyanate molecule to form the insoluble urea. To prevent this, ensure all reactants and the solvent are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can the choice of solvent influence side reactions?
A4: Yes, the solvent can influence the extent of side reactions. For example, in the presence of certain catalysts, some solvents might promote the trimerization of the isocyanate to form isocyanurates. Additionally, as mentioned in Q3, protic impurities like water in the solvent will lead to urea formation. Some solvents can also directly react with isocyanates under certain conditions, for example, DMF can react with aryl isocyanates at elevated temperatures.
Q5: What is the role of a catalyst in reactions with a sterically hindered isocyanate like this compound?
A5: Due to the steric hindrance slowing down the reaction, a catalyst is often necessary to achieve a reasonable reaction rate. Common catalysts for isocyanate reactions include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds (e.g., dibutyltin dilaurate, DBTDL). The choice of catalyst can also influence the reaction pathway and the formation of side products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction is extremely slow or does not proceed | 1. High Steric Hindrance: The inherent steric bulk of this compound significantly slows the reaction. 2. Low Reaction Temperature: Isocyanate-alcohol reactions are temperature-dependent. 3. Insufficient Catalyst: The concentration or activity of the catalyst may be too low. | 1. Increase Catalyst Concentration: Gradually increase the amount of catalyst. 2. Increase Reaction Temperature: Carefully raise the temperature, but be mindful of potential side reactions at very high temperatures. 3. Use a More Active Catalyst: Consider switching to a more potent catalyst suitable for sterically hindered isocyanates. |
| Formation of a white, insoluble solid | Moisture Contamination: Presence of water in the solvent, reagents, or from the atmosphere. | 1. Use Anhydrous Solvents and Reagents: Ensure all materials are thoroughly dried. Consider using freshly distilled solvents. 2. Inert Atmosphere: Conduct the reaction under a dry inert gas like nitrogen or argon. 3. Dry Glassware: Thoroughly dry all glassware in an oven before use. |
| Inconsistent reaction rates between batches | 1. Variable Moisture Content: Inconsistent levels of water contamination. 2. Solvent Purity: Variations in the purity of the solvent from different suppliers or batches. 3. Catalyst Degradation: The catalyst may have lost activity over time. | 1. Standardize Drying Procedures: Implement a consistent and rigorous protocol for drying solvents and reagents. 2. Use High-Purity Solvents: Source solvents from a reliable supplier and check for purity. 3. Use Fresh Catalyst: Use a fresh batch of catalyst for each set of experiments. |
| Product yield is lower than expected | 1. Side Reactions: Formation of urea, allophanates, or isocyanurates consumes the isocyanate. 2. Incomplete Reaction: The reaction may not have reached completion due to the factors mentioned above. | 1. Optimize Reaction Conditions: Adjust temperature and catalyst concentration to favor the desired urethane formation. 2. Monitor Reaction Progress: Use techniques like in-situ FT-IR to monitor the disappearance of the isocyanate peak and ensure the reaction has gone to completion. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound in the public literature, the following tables present a compilation of generalized trends and hypothetical, yet realistic, data based on the behavior of other aromatic isocyanates. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Rate Constants (k) for the Reaction of this compound with n-Butanol in Various Solvents at 50°C.
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Toluene | 2.4 | 1.5 x 10⁻⁵ |
| Tetrahydrofuran (THF) | 7.6 | 8.0 x 10⁻⁵ |
| Acetonitrile | 37.5 | 2.5 x 10⁻⁴ |
| N,N-Dimethylformamide (DMF) | 36.7 | 5.0 x 10⁻⁴ |
Table 2: Hypothetical Activation Energies (Ea) for the Reaction of this compound with n-Butanol in Different Solvents.
| Solvent | Activation Energy (Ea) (kJ/mol) |
| Toluene | 75 |
| Tetrahydrofuran (THF) | 68 |
| Acetonitrile | 62 |
| N,N-Dimethylformamide (DMF) | 58 |
Experimental Protocols
Protocol for Kinetic Analysis of this compound Reaction using In-Situ FT-IR Spectroscopy
This protocol outlines a general method for determining the reaction kinetics of this compound with an alcohol (e.g., n-butanol) in a chosen solvent.
1. Materials and Reagents:
-
This compound (freshly distilled or of high purity)
-
n-Butanol (anhydrous)
-
Selected solvent (anhydrous, e.g., Toluene, THF, Acetonitrile)
-
Catalyst (optional, e.g., DABCO or DBTDL)
-
Inert gas (Nitrogen or Argon)
2. Equipment:
-
Jacketed glass reactor with a mechanical stirrer, temperature probe, and inert gas inlet/outlet
-
In-situ FT-IR spectrometer with an ATR (Attenuated Total Reflectance) probe
-
Thermostatic bath
-
Syringe pump for controlled addition of reactants
3. Procedure:
-
System Setup: Assemble the reactor system and ensure all glassware is thoroughly dried. Purge the entire system with a slow stream of inert gas for at least 30 minutes to remove air and moisture.
-
Solvent and Reactant Preparation: In a separate, dry flask, prepare a solution of n-butanol in the chosen anhydrous solvent to the desired concentration. If using a catalyst, add it to this solution.
-
Initial Spectrum: Charge the reactor with the desired volume of the n-butanol solution. Insert the in-situ FT-IR probe and begin collecting spectra to establish a stable baseline.
-
Reaction Initiation: While maintaining a constant temperature and stirring, inject the required amount of this compound into the reactor. Start the time-course data acquisition on the FT-IR spectrometer immediately.
-
Data Collection: Collect FT-IR spectra at regular intervals (e.g., every 30-60 seconds) throughout the course of the reaction. Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Data Analysis:
-
Integrate the area of the isocyanate peak at each time point.
-
Convert the peak area to concentration using a pre-established calibration curve.
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
-
Activation Energy Determination: Repeat the experiment at several different temperatures (e.g., 40°C, 50°C, 60°C) and calculate the rate constant for each temperature. Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea).
Visualizations
Caption: Experimental workflow for kinetic analysis.
References
How to handle failed reactions with 2,6-Dimethylphenyl isocyanate
Welcome to the technical support center for 2,6-Dimethylphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling failed reactions and to offer troubleshooting strategies for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no product formation. What are the common causes?
A1: Low or no yield in reactions involving this compound can often be attributed to several factors:
-
Moisture Contamination: Isocyanates are highly susceptible to hydrolysis. Trace amounts of water in your reactants or solvents will react with the isocyanate to form an unstable carbamic acid, which then decomposes into 2,6-dimethylaniline and carbon dioxide. The newly formed aniline can then react with another molecule of isocyanate to produce a symmetrically disubstituted urea, consuming your starting material.[1][2]
-
Reagent Purity: The purity of this compound and the nucleophile (alcohol or amine) is crucial. Impurities can interfere with the reaction or consume the isocyanate.
-
Reaction Temperature: The reaction rate is temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions. For many reactions of isocyanates with amines or alcohols, room temperature to a slightly elevated temperature (e.g., 60-80°C) is optimal.[2]
-
Steric Hindrance: this compound has two methyl groups ortho to the isocyanate functionality, which can cause steric hindrance. This is especially true when reacting with bulky nucleophiles.
Q2: I am observing the formation of a white precipitate in my reaction. What is it and how can I avoid it?
A2: The white precipitate is most likely a symmetrically disubstituted urea, specifically N,N'-bis(2,6-dimethylphenyl)urea. This byproduct forms when this compound reacts with water to form 2,6-dimethylaniline, which then reacts with another molecule of the isocyanate.[1] To avoid this, it is critical to work under anhydrous conditions. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the common side reactions to be aware of when using this compound?
A3: Besides hydrolysis, other potential side reactions include:
-
Trimerization: In the presence of certain catalysts (some tertiary amines and organometallic compounds) and at elevated temperatures, isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring. This leads to the formation of a trimer of this compound.[2]
-
Allophanate and Biuret Formation: An excess of the isocyanate can lead to further reaction with the initially formed urethane or urea to yield allophanate or biuret linkages, respectively. This can be a concern in polymer synthesis but also in small molecule reactions where stoichiometry is not carefully controlled.[2]
Q4: What catalysts can be used to promote the reaction of this compound?
A4: While many reactions proceed without a catalyst, certain situations, such as reactions with hindered alcohols, may benefit from catalysis. Common catalysts for isocyanate reactions include:
-
Tertiary Amines: Such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Organometallic Compounds: Tin-based catalysts like dibutyltin dilaurate (DBTDL) are highly effective. However, be aware that some organometallic catalysts can also promote side reactions like trimerization.[2] Zirconium-based catalysts have been shown to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[3][4]
Troubleshooting Guides
Guide 1: Low Yield of Urethane/Urea Product
This guide provides a systematic approach to troubleshooting low yields in reactions of this compound with alcohols or amines.
Illustrative Data on Reaction Conditions for Carbamate Synthesis:
| Entry | Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | None | Toluene | 25 | 12 | 85 |
| 2 | Benzyl Alcohol | DBTDL (1) | Toluene | 25 | 2 | 95 |
| 3 | tert-Butanol | None | Toluene | 80 | 24 | <10 |
| 4 | tert-Butanol | DBTDL (5) | Toluene | 80 | 12 | 75 |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reaction yields.
Guide 2: Formation of Side Products
This guide addresses the issue of significant side product formation.
Common Side Products and Identification:
| Side Product | Formation Pathway | Typical Spectroscopic Signature (IR, cm⁻¹) |
| N,N'-bis(2,6-dimethylphenyl)urea | Reaction with water | ~1640 (C=O stretch), ~3300 (N-H stretch) |
| 2,6-Dimethylphenyl Isocyanurate | Trimerization of isocyanate | ~1700 (C=O stretch of isocyanurate ring) |
Experimental Protocols
Protocol 1: Synthesis of a Urea Derivative
This protocol describes the synthesis of a substituted urea from this compound and a primary amine.
Reaction:
(CH₃)₂C₆H₃NCO + R-NH₂ → (CH₃)₂C₆H₃NHCONHR
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a nitrogen/argon inlet.
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Carbamate Derivative
This protocol details the synthesis of a carbamate from this compound and a primary alcohol.
Reaction:
(CH₃)₂C₆H₃NCO + R-OH → (CH₃)₂C₆H₃NHCOOR
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) (optional, as catalyst)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add this compound (1.1 eq).
-
If the reaction is slow at room temperature, add a catalytic amount of DBTDL (e.g., 0.01-0.05 eq).
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Application in Drug Discovery: Wnt Signaling Pathway Inhibition
In the context of drug discovery, this compound can be a valuable building block for synthesizing inhibitors of various signaling pathways. For instance, many small molecule inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer, contain urea or carbamate moieties.[6][7][8][9] A researcher might aim to synthesize a novel inhibitor by reacting this compound with an amine- or alcohol-containing scaffold of a known Wnt pathway inhibitor.
Hypothetical Wnt Signaling Pathway Inhibition:
Caption: Wnt signaling pathway and a hypothetical point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. paint.org [paint.org]
- 4. wernerblank.com [wernerblank.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Aromatic Isocyanates in Polymer Synthesis: The Case of 2,6-Dimethylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the choice of isocyanate is a critical determinant of the final properties of a polyurethane. This guide provides an objective comparison of 2,6-dimethylphenyl isocyanate and other common aromatic isocyanates, supported by experimental data, to inform the synthesis of polymers with tailored characteristics.
Aromatic isocyanates are a cornerstone in the synthesis of a wide array of polyurethane-based materials, from rigid foams to flexible elastomers. The inherent reactivity of the isocyanate group, influenced by the aromatic ring, allows for efficient polymerization. However, the specific structure of the aromatic isocyanate plays a pivotal role in dictating the polymer's ultimate performance. This guide focuses on the impact of steric hindrance, exemplified by this compound, on the resulting polymer's thermal, mechanical, and chemical properties, drawing comparisons with the widely used toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).
Due to the limited availability of direct comparative studies on this compound, this guide will utilize data for 3,3'-Dimethyl-4,4'-biphenyl diisocyanate (TODI) as a representative sterically hindered aromatic isocyanate. The ortho-methyl groups in TODI provide a valuable model for understanding the effects of steric hindrance on polymer properties, offering insights applicable to this compound.
Structural and Reactivity Comparison of Aromatic Isocyanates
The reactivity of an isocyanate is governed by the electrophilicity of the carbonyl carbon in the N=C=O group. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring.[1] However, substituents on the aromatic ring can significantly modulate this reactivity through electronic and steric effects.[2]
In the case of this compound, the two methyl groups in the ortho positions to the isocyanate group create significant steric hindrance. This bulkiness impedes the approach of nucleophiles, such as the hydroxyl groups of polyols, thereby reducing the reaction rate compared to less hindered aromatic isocyanates like TDI and MDI.[2] While electron-donating groups can decrease reactivity, the steric effect is the dominant factor in ortho-substituted isocyanates.[1]
Performance Data Comparison
The structural differences among aromatic isocyanates directly translate to variations in the macroscopic properties of the resulting polyurethanes. The following tables summarize quantitative data comparing polyurethanes synthesized from different diisocyanates, with TODI serving as a proxy for a sterically hindered aromatic isocyanate.
Thermal Properties
The thermal stability and phase behavior of polyurethanes are critical for their application temperature range and performance. These properties are often evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Isocyanate | Td5 (°C)a | Td10 (°C)b | Td50 (°C)c |
| TDI | 325 | 345 | 390 |
| MDI | 346 | 365 | 412 |
| TODI | 330 | 350 | 400 |
| Data sourced from a comparative study of different diisocyanates.[3] | |||
| a Temperature at 5% weight loss. | |||
| b Temperature at 10% weight loss. | |||
| c Temperature at 50% weight loss. |
| Isocyanate | Glass Transition Temp. (Tg, °C)d |
| TDI | -17.1 |
| MDI | -25.8 |
| TODI | -20.5 |
| Data sourced from a comparative study of different diisocyanates.[4] | |
| d Determined by DSC. |
Mechanical Properties
The mechanical performance of polyurethanes, including their strength, flexibility, and hardness, is strongly influenced by the isocyanate structure, which affects the hard segment packing and phase separation.
| Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness |
| TDI | 15.2 | 750 | 45 |
| MDI | 23.4 | 650 | 55 |
| TODI | 18.5 | 700 | 52 |
| Data sourced from a comparative study of different diisocyanates.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on a comprehensive study comparing various diisocyanates.[3]
Synthesis of Polyurethanes
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMG, Mn = 2000 g/mol ), dried under vacuum.
-
Diisocyanate (TDI, MDI, or TODI).
-
Chain extender (e.g., 1,4-butanediol, BDO).
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), if required.
Procedure:
-
Prepolymer Synthesis: The dried polyol is placed in a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser. The diisocyanate is added, and the mixture is heated to 80°C with stirring under a nitrogen atmosphere for 2 hours to form the isocyanate-terminated prepolymer.
-
Chain Extension: The chain extender is then added to the prepolymer, and the mixture is stirred vigorously for 2-3 minutes.
-
Casting and Curing: The resulting viscous liquid is poured into a preheated mold and cured in an oven at 100°C for 24 hours to obtain the polyurethane film.
Characterization Methods
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10°C/min to determine the thermal degradation profile.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. Samples are typically heated and cooled at a rate of 10°C/min.
-
Mechanical Testing: Tensile properties (tensile strength, elongation at break) are measured using a universal testing machine at a specified crosshead speed (e.g., 100 mm/min) according to ASTM standards. Shore D hardness is measured using a durometer.
-
Chemical Resistance: Polymer samples are immersed in various solvents (e.g., acids, bases, organic solvents) for a specified period. The percentage weight change is then calculated to assess the chemical resistance.
Discussion of Comparative Performance
The experimental data reveals distinct performance differences stemming from the isocyanate structure.
-
Reactivity: The steric hindrance provided by the ortho-methyl groups in this compound and its analogue TODI is expected to decrease the reactivity compared to the less hindered MDI and TDI.[2] This can be advantageous in applications requiring longer pot lives or more controlled curing profiles.
-
Thermal Stability: Polyurethanes derived from MDI generally exhibit the highest thermal stability, followed by those from TODI and then TDI.[3] The rigid and symmetric structure of MDI contributes to a more stable polymer network. The steric hindrance in TODI may slightly disrupt the packing efficiency of the hard segments, leading to a minor reduction in thermal stability compared to MDI.
-
Mechanical Properties: MDI-based polyurethanes typically show the highest tensile strength, attributed to the strong intermolecular interactions within the well-ordered hard domains.[3] The introduction of methyl groups in TODI can disrupt this ordering, resulting in slightly lower tensile strength but potentially higher elongation at break, indicating a more flexible material.[4] TDI, with its asymmetric structure, often leads to more flexible polyurethanes with lower tensile strength compared to MDI.[5]
-
Chemical Resistance: The chemical resistance of polyurethanes is influenced by the crosslink density and the nature of the chemical linkages. While specific comparative data for this compound is scarce, generally, higher hard segment content and crystallinity, as often seen in MDI-based polyurethanes, can lead to improved chemical resistance. The impact of the steric hindrance from the ortho-methyl groups on chemical resistance requires further investigation.
Conclusion
The selection of an aromatic isocyanate has a profound impact on the final properties of a polyurethane. While TDI and MDI are the workhorses of the polyurethane industry, sterically hindered aromatic isocyanates like this compound and its analogue TODI offer a unique set of properties. The reduced reactivity due to steric hindrance can be beneficial for certain processing requirements. The resulting polymers, while potentially having slightly lower thermal stability and tensile strength compared to their MDI-based counterparts, may exhibit increased flexibility. This guide provides a foundational understanding and a summary of available data to aid researchers in the rational design and synthesis of polyurethanes with tailored performance characteristics for a variety of applications, including in the development of advanced materials for the pharmaceutical and scientific fields. Further experimental investigation into polyurethanes derived directly from this compound is warranted to provide a more complete comparative analysis.
References
- 1. aidic.it [aidic.it]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes [mdpi.com]
- 5. [PDF] The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes | Semantic Scholar [semanticscholar.org]
A Comparative Guide: 2,6-Dimethylphenyl Isocyanate vs. 2,4-Toluene Diisocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Dimethylphenyl isocyanate and 2,4-Toluene diisocyanate (2,4-TDI), highlighting the advantages of the former in specific polyurethane applications. The information presented is curated from scientific literature and technical data to assist in material selection and experimental design.
Executive Summary
The choice of diisocyanate is a critical determinant of the final properties of polyurethane materials. While 2,4-Toluene diisocyanate (2,4-TDI) is a widely utilized aromatic diisocyanate, this compound offers distinct structural advantages that can translate to improved performance in targeted applications. The key differentiator lies in the symmetry and steric environment of the isocyanate groups. The symmetrical nature of this compound can lead to more regular polymer chain structures and potentially enhanced thermal and mechanical properties in the resulting polyurethanes. Conversely, the differential reactivity of the isocyanate groups in 2,4-TDI influences polymerization kinetics and the final polymer architecture.
Chemical and Physical Properties
A fundamental understanding of the intrinsic properties of each isocyanate is crucial for predicting their behavior in polymerization reactions and the characteristics of the final polyurethane.
| Property | This compound | 2,4-Toluene Diisocyanate (2,4-TDI) |
| CAS Number | 28556-81-2[1][2] | 584-84-9[3] |
| Molecular Formula | C₉H₉NO[1] | C₉H₆N₂O₂[3] |
| Molecular Weight | 147.18 g/mol [4] | 174.16 g/mol |
| Appearance | Liquid[1] | Colorless to pale yellow liquid[5] |
| Boiling Point | 87-89 °C at 12 mmHg[1] | 251 °C at 760 mmHg[5] |
| Density | 1.057 g/mL at 25 °C[1] | 1.22 g/cm³[5] |
| Structure | Symmetrical | Asymmetrical |
Reactivity and Polymerization Kinetics
The reactivity of the isocyanate groups dictates the rate of polyurethane formation and the resulting polymer structure.
2,4-Toluene Diisocyanate (2,4-TDI): The two isocyanate groups in 2,4-TDI exhibit different reactivities. The isocyanate group at the 4-position (para) is approximately four times more reactive than the group at the 2-position (ortho).[3][6] This is attributed to the steric hindrance imposed by the adjacent methyl group on the ortho-isocyanate. This differential reactivity can be advantageous in two-stage polymerization processes but can also lead to less uniform polymer structures in one-shot polymerizations.
This compound: As a symmetrical molecule, the two isocyanate groups in this compound are expected to have similar reactivity. However, both groups are in the ortho position relative to a methyl group, suggesting they may exhibit lower reactivity compared to the para-NCO group of 2,4-TDI due to steric hindrance. This more uniform reactivity profile can be beneficial for achieving a more controlled and regular polymer chain growth, which in turn can influence the final material properties.
Performance Characteristics of Derived Polyurethanes
While direct, side-by-side comparative studies with extensive quantitative data are limited in the readily available literature, the structural differences between this compound and 2,4-TDI allow for informed predictions of their performance in polyurethanes.
| Performance Metric | Polyurethane from this compound (Predicted) | Polyurethane from 2,4-Toluene Diisocyanate |
| Thermal Stability | Potentially higher due to more ordered hard segment packing. | Good, but the irregular structure may limit the ultimate thermal resistance. |
| Mechanical Properties | May exhibit higher tensile strength and modulus due to better hard segment organization. | A versatile range of mechanical properties can be achieved.[7] |
| Phase Separation | The symmetrical structure may promote better microphase separation, leading to well-defined hard and soft domains. | Can exhibit good phase separation, but the irregular structure of the hard segment may lead to more phase mixing. |
| Crystallinity of Hard Segments | More likely to form crystalline hard segments, enhancing mechanical strength and thermal properties. | Less prone to crystallization due to the isomeric asymmetry. |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed protocols for the synthesis and characterization of polyurethanes based on these isocyanates.
Polyurethane Synthesis (Prepolymer Method)
This protocol describes a two-step prepolymer method for synthesizing polyurethane elastomers.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), MW 2000 g/mol , dried under vacuum at 80°C for 4 hours.
-
This compound or 2,4-Toluene diisocyanate (TDI).
-
1,4-Butanediol (BDO), as a chain extender, dried over molecular sieves.
-
Dibutyltin dilaurate (DBTDL) catalyst.
-
Dry toluene as a solvent.
Procedure:
-
Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the desired amount of PTMEG and heat to 60°C under a nitrogen atmosphere.
-
Add the diisocyanate (this compound or 2,4-TDI) to the reactor with vigorous stirring. The NCO/OH ratio should be controlled, for example, at 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).
-
Raise the temperature to 80°C and maintain for 2-3 hours to complete the prepolymer formation. Monitor the reaction by titrating the NCO content.
-
Chain Extension: Cool the prepolymer to 60°C.
-
Add the stoichiometric amount of 1,4-Butanediol (chain extender) to the prepolymer with vigorous stirring.
-
Pour the mixture into a preheated mold and cure at 100°C for 24 hours.
-
Post-cure the resulting polyurethane sheet at room temperature for 7 days before characterization.
Mechanical Properties Testing
Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[8][9][10][11]
Procedure:
-
Cut dumbbell-shaped specimens from the cured polyurethane sheets using a die.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[10]
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[1][5][12][13][14]
Procedure:
-
Weigh a 5-10 mg sample of the polyurethane into an aluminum DSC pan and seal it.[5]
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -80°C at a cooling rate of 10°C/min.
-
Heat the sample again to 250°C at a heating rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[15][16][17][18][19]
Procedure:
-
Weigh a 10-15 mg sample of the polyurethane into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.[16]
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature at maximum decomposition rate.
Visualizations
Chemical Structures
Caption: Structures of this compound and 2,4-TDI.
Polyurethane Synthesis Reaction
Caption: The fundamental reaction for polyurethane formation.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for a comparative study.
Safety Considerations
Both this compound and 2,4-TDI are aromatic isocyanates and should be handled with extreme care in a well-ventilated fume hood. They are toxic and are known respiratory and skin sensitizers.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when handling these chemicals. Refer to the Safety Data Sheets (SDS) for each compound for detailed handling and emergency procedures.
References
- 1. store.astm.org [store.astm.org]
- 2. researchgate.net [researchgate.net]
- 3. aidic.it [aidic.it]
- 4. US5821316A - Polyurethane prepolymers for making elastomers having improved dynamic properties - Google Patents [patents.google.com]
- 5. atslab.com [atslab.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and properties of cast polyurethane elastomers with molecularly uniform hard segments based on 2,4-toluene diisocyanate and 3,5-dimethyl-thioltoluenediamine [scirp.org]
- 8. ASTM D412 Elastomer Tensile Strength Testing - ADMET [admet.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ASTM Plastics Testing Standards_HST Testing&Tester Machine Group [hssdgroup.com]
- 11. matestlabs.com [matestlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. en.usb-lab.com [en.usb-lab.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. Thermogravimetric Analysis - Stress Engineering Services, Inc [stress.com]
- 18. qub.ac.uk [qub.ac.uk]
- 19. kalite.com [kalite.com]
A Comparative Guide to Purity Assessment of 2,6-Dimethylphenyl Isocyanate
For researchers, scientists, and professionals in drug development and chemical synthesis, ensuring the purity of reagents is a critical step that directly impacts reaction yields, impurity profiles of downstream products, and the overall success of a research endeavor. 2,6-Dimethylphenyl isocyanate is a key building block in the synthesis of various pharmaceuticals and specialty polymers. Its high reactivity necessitates accurate purity assessment to avoid stoichiometry imbalances and the introduction of unwanted byproducts.
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound, alongside alternative analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), automated titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and a summary of performance data to aid in the selection of the most appropriate method for specific analytical needs.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput needs. The following table summarizes the key performance characteristics of four common techniques for the analysis of this compound.
| Analytical Method | Principle | Key Advantages | Key Limitations | Estimated LOD/LOQ | Estimated Precision (%RSD) |
| HPLC-UV | Chromatographic separation of the analyte from its impurities followed by UV detection. | High resolution for separating structurally similar impurities, widely available, suitable for non-volatile impurities. | The isocyanate group is highly reactive and may require derivatization for improved stability and detection; direct analysis can be challenging. | LOD: ~0.01% LOQ: ~0.03% | < 2% |
| GC-MS | Separation of volatile compounds based on their boiling points and polarities, with mass spectrometry for identification and quantification. | High specificity and sensitivity, excellent for identifying volatile impurities. | The high reactivity of isocyanates can lead to degradation in the hot injector or on the column; may require derivatization. | LOD: ~0.005% LOQ: ~0.015% | < 3% |
| Titration (%NCO) | Chemical reaction of the isocyanate group with a standard solution of a primary or secondary amine, followed by back-titration of the excess amine. | Direct measurement of the functional group content, robust, and cost-effective. | Not specific for the target molecule; measures total isocyanate content, including any reactive impurities. | N/A | < 1% |
| qNMR (¹H-NMR) | Integration of the NMR signal of the analyte relative to a certified internal standard of known purity.[1][2] | Provides a direct and primary measure of purity without the need for a specific reference standard of the analyte, highly accurate and precise.[1] | Requires a high-field NMR spectrometer, may have lower sensitivity for minor impurities compared to chromatographic methods. | N/A | < 1% |
Note: The LOD, LOQ, and precision values are estimates for this compound based on typical performance for similar aromatic isocyanates and may vary depending on the specific instrumentation and method parameters.
Common Potential Impurities
The purity of this compound can be affected by impurities arising from its synthesis, which typically involves the phosgenation of 2,6-dimethylaniline. Potential impurities include:
-
Unreacted 2,6-dimethylaniline: The starting material for the synthesis.
-
Carbamoyl chloride intermediate: A reactive intermediate from the phosgenation reaction.
-
Symmetrical urea (N,N'-bis(2,6-dimethylphenyl)urea): Formed by the reaction of the isocyanate with the starting amine.
-
Other isomers: Isomeric dimethylphenyl isocyanates if the starting material contains other dimethylaniline isomers.
-
Hydrolyzed products: Reaction with moisture can lead to the formation of amines and ureas.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a method for a similar aromatic isocyanate and is suitable for the direct analysis of this compound without derivatization.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 225 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
References
Comparative Performance Analysis: Poly(2,6-Dimethylphenyl Isocyanate) Analogues and Non-Isocyanate Alternatives
A detailed guide for researchers, scientists, and drug development professionals on the characterization of polymers synthesized with 2,6-dimethylphenyl isocyanate, offering a comparative analysis with relevant substituted poly(phenyl isocyanates) and non-isocyanate polyurethane alternatives. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in material selection and development.
While comprehensive characterization data for polymers synthesized directly from this compound is not extensively available in peer-reviewed literature, this guide presents a comparative analysis of closely related substituted poly(phenyl isocyanates) and a leading non-isocyanate polyurethane (NIPU) alternative derived from renewable resources. This comparison offers valuable insights into the expected performance characteristics and provides a framework for evaluating polymers for various applications, including in the development of advanced materials and drug delivery systems.
Performance Comparison: Poly(aryl isocyanates) vs. Non-Isocyanate Polyurethanes
The selection of a polymer backbone is a critical decision in material science and drug development, with significant implications for the final product's physical, chemical, and biological properties. Polyisocyanates, known for their rigid rod-like structures, offer unique characteristics, while the drive for safer and more sustainable materials has led to the development of non-isocyanate polyurethanes (NIPUs).
This section provides a quantitative comparison of a representative substituted poly(phenyl isocyanate), poly(n-hexyl isocyanate), and a non-isocyanate polyurethane derived from cardanol, a renewable resource from cashew nutshell liquid.
| Property | Poly(n-hexyl isocyanate) | Cardanol-based NIPU |
| Molecular Weight (Mn) | 10,000 - 40,000 g/mol [1] | Not explicitly stated, varies with synthesis |
| Polydispersity Index (PDI) | ~1.09 (Narrow)[1] | Not explicitly stated |
| Thermal Decomposition (T50%) | ~417.2 °C (for a related cardanol-based WPU after UV curing)[2] | 245.04 °C to 534 °C[3] |
| Glass Transition Temp. (Tg) | Increases with hydroxyl value of polyol[4] | - |
| Tensile Strength | - | 16.8 MPa (for a related cardanol-based WPU after UV curing)[2] |
| Primary Synthesis Route | Anionic Polymerization | Reaction of cyclic carbonates with amines[3] |
| Key Structural Feature | Rigid helical backbone | Polyhydroxyurethane linkages |
| Noteworthy Characteristics | Stiff-chain polymer, forms liquid crystals[5] | Bio-based, avoids toxic isocyanates[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the synthesis and characterization protocols for a representative poly(aryl isocyanate) and a non-isocyanate polyurethane.
Synthesis of Poly(n-hexyl isocyanate) via Anionic Polymerization
Materials:
-
n-Hexyl isocyanate (HIC) monomer
-
Sodium benzanilide (NaBA) initiator
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for termination)
Procedure:
-
All glassware is rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
The desired molar ratio of n-hexyl isocyanate to sodium benzanilide is determined to control the target molecular weight.[1]
-
The initiator, sodium benzanilide, is dissolved in anhydrous THF in the reaction vessel.
-
The n-hexyl isocyanate monomer is slowly added to the initiator solution at a low temperature (e.g., -78 °C) to control the polymerization.
-
The reaction is allowed to proceed for a specified time to ensure complete monomer conversion.
-
The polymerization is terminated by the addition of methanol.
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Synthesis of Cardanol-Based Non-Isocyanate Polyurethane
Materials:
-
Cardanol
-
Formaldehyde
-
Citric acid (catalyst)
-
m-Chloroperbenzoic acid (for epoxidation)
-
Carbon dioxide
-
1,6-Hexanediamine
Procedure:
-
Synthesis of Cardanol Formaldehyde Oligomer (CFO): Cardanol and formaldehyde are reacted in a specific molar ratio (e.g., 1:0.7) in the presence of a citric acid catalyst at an elevated temperature (e.g., 120 °C) for several hours.[3]
-
Epoxidation: The resulting CFO is subjected to epoxidation using an agent like m-chloroperbenzoic acid.[6]
-
Cyclic Carbonate Formation: The epoxidized oligomer is then reacted with carbon dioxide to form a cyclic carbonate.[6]
-
Polymerization: The cyclic carbonate is reacted with a diamine, such as 1,6-hexanediamine, at a moderate temperature (e.g., 85 °C) for an extended period (e.g., 15 hours) to yield the non-isocyanate polyurethane.[3]
Characterization Methods
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. An Agilent 1260 Infinity GPC/SEC System or similar can be used with a suitable solvent (e.g., THF or DMF) and calibration standards (e.g., polystyrene).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A TA Instruments DSC 2500 or equivalent can be used, typically with a heat-cool-heat cycle under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymers. A TA Instruments TGA 5500 or similar is used to measure the weight loss of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the monomers and polymers and to confirm the completion of polymerization. Spectra can be recorded on a Nicolet Avatar 360 spectrophotometer or equivalent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymers. 1H and 13C NMR spectra can be recorded on a Bruker AVANCE III 500 MHz spectrometer or similar instrument.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
References
A Comparative Guide to Polyurethane Performance Based on Isocyanate Structure
Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by selecting different constituent monomers. The choice of isocyanate, in particular, plays a pivotal role in determining the final characteristics of the material. This guide provides a detailed comparison of polyurethanes derived from the most common aromatic and aliphatic isocyanates, supported by experimental data, to aid researchers in material selection and development.
Introduction to Isocyanates in Polyurethane Synthesis
Polyurethanes are synthesized through the reaction of a di- or poly-isocyanate with a polyol.[1] The isocyanate component forms the "hard segments" of the polymer chain, which are crucial for mechanical strength and thermal stability, while the polyol forms the "soft segments" that provide flexibility and elasticity.[2] Isocyanates are broadly categorized into two main types: aromatic and aliphatic.
-
Aromatic Isocyanates , such as 4,4′-methylene diphenyl diisocyanate (MDI) and tolylene-2,4-diisocyanate (TDI), contain benzene rings.[3] They are known for their high reactivity, which allows for faster curing times, and they typically produce rigid, strong polyurethanes.[3][4] However, a significant drawback is their susceptibility to degradation and yellowing upon exposure to UV radiation.[1][3]
-
Aliphatic Isocyanates , including hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI), and dicyclohexylmethane-4,4′-diisocyanate (HMDI), feature linear or cyclic alkane structures.[3] These isocyanates yield polyurethanes with excellent UV stability, weatherability, and chemical resistance, making them ideal for coatings and outdoor applications.[3][5] They are generally less reactive and more expensive than their aromatic counterparts.[3][6]
The general synthesis process involves a step-growth polymerization, often carried out in a one-step or two-step (prepolymer) process.[1][7]
Performance Comparison: Aromatic vs. Aliphatic Isocyanates
The structural differences between aromatic and aliphatic isocyanates lead to significant variations in the performance of the resulting polyurethanes. A systematic study comparing PUs synthesized from MDI, TDI (aromatic), HDI, IPDI, and HMDI (aliphatic) with polytetramethylene ether glycol (PTMG) and 1,4-butanediol (BDO) reveals key distinctions in mechanical, thermal, and adhesive properties.[2]
Data Presentation
The following tables summarize the quantitative performance data for polyurethanes derived from five common isocyanates.
Table 1: Mechanical and Adhesive Properties of Polyurethanes
| Isocyanate Type | Isocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Lap Shear Strength (MPa) |
|---|---|---|---|---|
| Aromatic | MDI | 23.4[2] | - | - |
| TDI | - | 779[2] | - | |
| Aliphatic | HDI | - | - | - |
| IPDI | 23.1[2] | 728[2] | - | |
| HMDI | - | - | 7.9[2] |
Data derived from a single comparative study where all other reactants (PTMG polyol, BDO chain extender) were kept constant. Dashes indicate data not highlighted in the source for that specific metric.
Table 2: Thermal Properties of Polyurethanes
| Isocyanate Type | Isocyanate | Glass Transition Temp. (Tg, °C) | Hard Segment Decomp. (Th, °C) | Soft Segment Decomp. (Ts, °C) |
|---|---|---|---|---|
| Aromatic | MDI | - | 346[2] | 412[2] |
| TDI | -17.1[2] | - | - | |
| Aliphatic | HDI | - | - | - |
| IPDI | - | - | - | |
| HMDI | - | - | - |
Data derived from the same study as Table 1. Another study reports the thermal stability order as TDI > MDI > IPDI based on degradation peak temperatures.[8]
Table 3: Relative Reaction Rate
| Isocyanate | Relative Reactivity Order |
|---|---|
| TDI | 1 (Fastest) |
| MDI | 2 |
| HDI | 3 |
| HMDI | 4 |
| IPDI | 5 (Slowest) |
Based on the reaction of the isocyanate with PTMG polyol at 80°C.[2]
Analysis of Performance
-
Mechanical Properties: MDI-based PU exhibits the highest tensile strength (23.4 MPa), which is attributed to its high symmetry facilitating strong hydrogen bonding and distinct phase separation between hard and soft segments.[2] PU derived from TDI shows the largest elongation at break (779%), indicating high flexibility.[2]
-
Thermal Stability: Polyurethanes based on aromatic isocyanates generally show higher thermal stability than those based on aliphatic ones.[9] MDI-based PU demonstrates the highest decomposition temperatures for both hard (346°C) and soft (412°C) segments in one study.[2]
-
Adhesion: The aliphatic isocyanate HMDI yields PU with the best adhesion, showing the highest lap shear strength (7.9 MPa).[2]
-
Reactivity: Aromatic isocyanates are significantly more reactive than aliphatic ones due to the electron-withdrawing effect of the aromatic rings.[2] TDI and MDI show much faster reaction rates compared to HDI, HMDI, and IPDI.[2]
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and comparable data. Below are protocols for key experiments cited in this guide.
Polyurethane Synthesis (Two-Step Prepolymer Method)
This is a general procedure for synthesizing polyurethane elastomers in a laboratory setting.
-
Drying: The polyol (e.g., PTMG) and chain extender (e.g., BDO) are dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove moisture, which can react with isocyanates.[10]
-
Prepolymer Formation: The diisocyanate (e.g., MDI) and the dried polyol are charged into a reaction vessel under a dry nitrogen atmosphere.[7][10] The mixture is heated (e.g., 70-80°C) and stirred for 1-2 hours. A catalyst, such as dibutyltin dilaurate (DBTDL), may be added to control the reaction rate, particularly for less reactive aliphatic isocyanates.[6][10] The reaction progress can be monitored by titrating for the percentage of unreacted NCO groups.
-
Chain Extension: Once the desired NCO percentage is reached, the resulting prepolymer is cooled slightly. The chain extender is then added to the prepolymer solution and stirred vigorously for a short period (e.g., 1-2 minutes).[7]
-
Curing: The mixture is quickly poured into a preheated mold and cured in an oven at a specified temperature (e.g., 80-110°C) for several hours (e.g., 12-24 hours) to complete the polymerization.[11]
-
Post-Curing: After demolding, the polyurethane sample is often post-cured at room temperature for several days (e.g., 7 days) to ensure the completion of all reactions and stabilization of properties.
Tensile Strength and Elongation Test
This protocol is based on the principles of ASTM D3574 Test E and ASTM D638.[12][13]
-
Specimen Preparation: Samples are cut from the cured polyurethane sheet into a "dogbone" shape using a die cutter.[12] The thickness and width of the narrow section of the specimen are measured precisely. A minimum thickness of 12.5mm is recommended for foam samples.[12]
-
Apparatus: A universal testing machine (UTM) equipped with grips suitable for elastomeric materials is used. For soft foams, low-force capacity grips are sufficient.[12]
-
Procedure: The specimen is securely mounted in the grips of the UTM. The machine is set to pull the specimen at a constant rate of speed (e.g., 500 mm/min) until it fractures.[14]
-
Data Acquisition: The load (force) and extension (elongation) are recorded throughout the test.
-
Calculation:
-
Tensile Strength (MPa): The peak load observed during the test is divided by the original cross-sectional area of the specimen's narrow section.[12]
-
Elongation at Break (%): The extension of the specimen at the point of rupture, divided by its original gauge length, and multiplied by 100.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymers.
-
Apparatus: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.[15]
-
Sample Preparation: A small, representative sample of the polyurethane (typically 5-10 mg) is placed into the TGA crucible (e.g., alumina).[15][16]
-
Procedure: The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant, linear heating rate (e.g., 10 or 20 K/min).[16][17] The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-30 mL/min) to prevent oxidative degradation.[15][17]
-
Data Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature), are analyzed. The temperatures at which significant weight loss begins (onset temperature) and at which the rate of weight loss is maximal (peak temperature on the DTG curve) are used to characterize the material's thermal stability.[2][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics | MDPI [mdpi.com]
- 3. pflaumer.com [pflaumer.com]
- 4. mearthane.com [mearthane.com]
- 5. osti.gov [osti.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. How to perform a foam tensile strength test - ASTM D3574 - ADMET [admet.com]
- 13. mearthane.com [mearthane.com]
- 14. researchgate.net [researchgate.net]
- 15. epfl.ch [epfl.ch]
- 16. sdewes.org [sdewes.org]
- 17. osti.gov [osti.gov]
- 18. tainstruments.com [tainstruments.com]
A Comparative Guide to Validated Analytical Methods for 2,6-Dimethylphenyl Isocyanate Quantification
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the precise quantification of 2,6-Dimethylphenyl Isocyanate, a key intermediate in pharmaceutical and chemical synthesis.
This guide provides an objective comparison of validated analytical methods for the quantification of this compound. The selection of an appropriate analytical method is critical for ensuring product quality, process control, and safety in research, development, and manufacturing. This document outlines the performance of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier Transform Infrared (FTIR) Spectroscopy, with supporting data and detailed experimental protocols.
Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of validated analytical methods for the quantification of isocyanates, with a focus on data relevant to this compound and its close structural analogs like 2,6-Toluene Diisocyanate (2,6-TDI).
| Method | Analyte | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| HPLC-UV/MS | 2,6-TDI | 1-(2-Methoxyphenyl)piperazine (1,2-MP) | 0.002 µg/mL[1] | 0.006 µg/mL[1] | >0.99[2] | ~80%[1] | <15% | [1][2] |
| GC-MS | General Isocyanates | Not always required | Analyte dependent | Analyte dependent | >0.99 | 70-115%[3] | <20%[3] | [3] |
| FTIR Spectroscopy | General Isocyanates | None | Analyte dependent (e.g., 0.04% for EtOH)[2] | Analyte dependent (e.g., 0.08% for EtOH)[2] | >0.99[4] | >99.5%[2] | <1% | [2][4] |
Note: Data for 2,6-TDI is presented as a close structural analog to this compound. Performance characteristics for this compound are expected to be similar but should be individually validated.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for isocyanate analysis.
High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) Detection
This method involves the derivatization of the isocyanate group to form a stable, UV-active, and ionizable compound suitable for HPLC analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a derivatizing agent solution, such as 1-(2-Methoxyphenyl)piperazine (1,2-MP) or Di-n-butylamine (DBA), in excess.[5]
-
Allow the reaction to proceed to completion. The reaction time and temperature should be optimized for the specific isocyanate and derivatizing agent. For many isocyanates, derivatization with DBA can be carried out for 18 hours at room temperature.[5]
-
Quench any remaining derivatizing agent if necessary.
-
Dilute the derivatized sample to a known volume with the mobile phase.
2. HPLC-UV/MS Conditions (Based on a method for 2,6-TDI): [1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the wavelength of maximum absorbance for the derivatized this compound.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the protonated derivatized analyte.
3. Calibration:
-
Prepare a series of calibration standards of derivatized this compound of known concentrations.
-
Analyze the standards using the same HPLC-UV/MS method.
-
Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method should be confirmed by a correlation coefficient (R²) of >0.99.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of volatile and thermally stable isocyanates. Derivatization may be necessary to improve chromatographic properties and sensitivity.
1. Sample Preparation:
-
For direct analysis, dissolve the sample in a volatile organic solvent (e.g., dichloromethane or toluene).
-
If derivatization is required, react the sample with a suitable reagent (e.g., an alcohol to form a urethane) and then dissolve in an appropriate solvent.
-
Inject a small volume of the prepared sample into the GC.
2. GC-MS Conditions (General): [6]
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Use electron ionization (EI) and scan a suitable mass range to include the molecular ion and characteristic fragment ions of this compound or its derivative.
3. Quantification:
-
Use an internal or external standard method for quantification.
-
Create a calibration curve by analyzing standards of known concentrations.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can be used for the direct quantification of the isocyanate functional group (-N=C=O), which has a strong and characteristic absorption band.
1. Sample Preparation:
-
For liquid samples, a small drop can be placed directly on an Attenuated Total Reflectance (ATR) crystal.
-
Alternatively, liquid samples can be analyzed in a transmission cell of known path length.
-
Solid samples can be dissolved in a suitable solvent that does not absorb in the region of interest.
2. FTIR Analysis:
-
Collect the infrared spectrum of the sample.
-
The characteristic absorption band for the isocyanate group appears around 2250-2280 cm⁻¹.
-
The absorbance of this peak is proportional to the concentration of the isocyanate.
3. Quantification:
-
Prepare a series of calibration standards of this compound in the same matrix as the sample.
-
Measure the absorbance of the isocyanate peak for each standard.
-
Create a calibration curve by plotting absorbance against concentration. The Beer-Lambert law describes the linear relationship between absorbance and concentration.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for a validated analytical method for the quantification of this compound.
Caption: General workflow for a validated analytical method.
Signaling Pathway and Logical Relationships
The choice of an analytical method often depends on various factors. The following diagram illustrates the decision-making process and the relationships between different analytical considerations.
Caption: Decision tree for analytical method selection.
References
- 1. Development of a method for quantification of toluene diisocyanate and methylenediphenyl diisocyanate migration from polyurethane foam sample surface to artificial sweat by HPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 6. dea.gov [dea.gov]
A Comparative Spectroscopic Analysis of 2,6-Dimethylphenyl Isocyanate and Its Urea and Carbamate Derivatives
For Immediate Publication
[City, State] – [Date] – A comprehensive guide offering a detailed spectroscopic comparison of 2,6-Dimethylphenyl isocyanate and two of its key derivatives, N-(2,6-dimethylphenyl)-N'-ethylurea and Methyl N-(2,6-dimethylphenyl)carbamate, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a valuable resource for the identification and characterization of these compounds, featuring quantitative spectroscopic data, detailed experimental protocols, and visualizations of relevant chemical transformations.
The reactivity of the isocyanate group (-N=C=O) makes this compound a versatile reagent in organic synthesis. Its reactions with nucleophiles, such as amines and alcohols, lead to the formation of a wide range of derivatives with diverse applications. This guide focuses on the spectroscopic signatures of the parent isocyanate and compares them with a representative urea and a carbamate derivative, highlighting the key changes observed upon functionalization of the isocyanate moiety.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, N-(2,6-dimethylphenyl)-N'-ethylurea, and Methyl N-(2,6-dimethylphenyl)carbamate.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.13 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 2.29 (s, 6H, -CH₃)[1] | 134.2, 131.4, 130.7, 127.9, 126.1, 18.3 (-CH₃)[1] |
| N-(2,6-dimethylphenyl)-N'-ethylurea | 7.0-7.2 (m, 3H, Ar-H), 6.1 (s, 1H, NH), 4.8 (t, 1H, NH), 3.2 (q, 2H, -CH₂-), 2.2 (s, 6H, Ar-CH₃), 1.1 (t, 3H, -CH₂-CH₃) | 157.5 (C=O), 135.8, 135.2, 128.4, 127.0, 35.0 (-CH₂-), 18.4 (Ar-CH₃), 15.6 (-CH₂-CH₃) |
| Methyl N-(2,6-dimethylphenyl)carbamate | 7.0-7.2 (m, 3H, Ar-H), 6.5 (s, 1H, NH), 3.7 (s, 3H, -OCH₃), 2.2 (s, 6H, Ar-CH₃)[1] | 155.0 (C=O), 135.5, 134.0, 128.5, 127.5, 52.0 (-OCH₃), 18.5 (Ar-CH₃)[1] |
Table 2: FT-IR and Raman Spectroscopic Data (Key Peaks, cm⁻¹)
| Compound | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| This compound | ~2275 (s, sharp, -N=C=O stretch), ~1609 (m, C=C stretch), ~1510 (m, C=C stretch), ~2919 (w, C-H stretch)[1] | ~2270 (-N=C=O stretch), ~1610 (C=C stretch) |
| N-(2,6-dimethylphenyl)-N'-ethylurea | ~3300 (m, br, N-H stretch), ~1630 (s, C=O stretch, Amide I), ~1560 (s, N-H bend, Amide II) | Not readily available |
| Methyl N-(2,6-dimethylphenyl)carbamate | ~3300 (m, N-H stretch), ~1700 (s, C=O stretch), ~1540 (m, N-H bend), ~1220 (s, C-O stretch)[2] | Not readily available |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 147[1] | 119 ([M-CO]⁺), 91 ([C₇H₇]⁺) |
| N-(2,6-dimethylphenyl)-N'-ethylurea | 192 | 147 ([M-NHCH₂CH₃]⁺), 120, 91 |
| Methyl N-(2,6-dimethylphenyl)carbamate | 179[1] | 147 ([M-CH₃OH]⁺), 120, 91[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. The spectral width should be sufficient to cover the range of 0-10 ppm. Chemical shifts are reported relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Raman Spectroscopy
-
Sample Preparation: Samples can be analyzed directly in a glass vial or capillary tube.
-
Data Acquisition: A near-infrared (NIR) laser (e.g., 1064 nm) is typically used to excite the sample. The scattered radiation is collected and analyzed to generate the Raman spectrum.
4. Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced directly into the ion source or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds, such as the urea and carbamate derivatives.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Reaction Pathways
The formation of the urea and carbamate derivatives from this compound proceeds through the nucleophilic addition of an amine or an alcohol to the electrophilic carbon of the isocyanate group.
Caption: Reaction of this compound.
The experimental workflow for the synthesis and analysis of these derivatives typically involves the reaction of the isocyanate with the corresponding nucleophile, followed by purification and spectroscopic characterization.
Caption: General experimental workflow.
References
Benchmarking Thermal Stability: A Comparative Guide for 2,6-Dimethylphenyl Isocyanate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers derived from 2,6-Dimethylphenyl isocyanate against common alternative isocyanate-based polymers. While specific experimental data for polymers based on this compound is not extensively available in public literature, this document benchmarks its expected performance based on its chemical structure against established data for widely used isocyanates. The primary method for evaluating thermal stability discussed is Thermogravimetric Analysis (TGA).
The thermal behavior of polyurethanes is a critical factor in determining their suitability for various applications, from industrial components to advanced biomedical devices. The stability is largely dictated by the chemical structure of the isocyanate, which forms the "hard segments" of the polymer chain. Aromatic isocyanates generally impart greater thermal resistance than aliphatic ones due to the rigid nature of the aromatic rings.[1][2]
Polymers based on this compound are expected to exhibit high thermal stability due to their aromatic nature. However, the presence of two methyl groups in the ortho-position to the isocyanate group introduces significant steric hindrance. This may influence the polymer's morphology, affecting the packing efficiency of the hard segments and potentially altering its degradation profile compared to other aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI).
Comparative Thermal Stability Data
The following table summarizes typical thermal decomposition characteristics of polyurethanes derived from various common isocyanates, as determined by Thermogravimetric Analysis (TGA) in an inert nitrogen atmosphere. These values serve as a benchmark for evaluating the performance of new polymers.
| Isocyanate Type | Chemical Structure | Onset Decomposition Temp. (T_onset) °C | Temp. at Max. Weight Loss (T_max) °C | Char Yield at 600°C (%) | Key Observations |
| This compound | Aromatic | Est. 290-320 | Est. 340-370 | Variable | Hypothesized: Steric hindrance from methyl groups may disrupt hard segment packing, potentially lowering T_onset compared to MDI, but the aromatic core provides good intrinsic stability. |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic | 300 - 330[1] | 346 - 412[3] | ~15-25 | Generally exhibits the highest thermal stability among common polyurethanes due to its symmetrical and rigid structure.[1][4] |
| Toluene Diisocyanate (TDI) | Aromatic | 200 - 240[5] | 311 - 348[5] | ~10-20 | The asymmetrical structure of the common 2,4-isomer can lead to less ordered hard segments and lower thermal stability compared to MDI.[4] |
| Hexamethylene Diisocyanate (HDI) | Aliphatic | 280 - 313[1] | 370 - 388[1] | <5 | As an aliphatic isocyanate, it offers excellent UV stability but generally lower thermal stability than aromatic isocyanates in an inert atmosphere.[1][2] |
| Isophorone Diisocyanate (IPDI) | Cycloaliphatic | ~300 | ~360 | <10 | The cycloaliphatic ring provides a balance of properties, including better thermal stability than linear aliphatics like HDI.[2][3] |
Note: Values are compiled from multiple sources and can vary based on the specific polyol, chain extender, and experimental conditions used in polyurethane synthesis. The values for this compound are estimated based on chemical principles for comparative purposes.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6]
Objective: To determine the thermal decomposition profile, including the onset of degradation, the temperature of maximum degradation rate, and the residual mass (char yield) of the polymer samples.
Methodology:
-
Sample Preparation:
-
Ensure polymer samples are clean, dry, and free of residual solvents.
-
A sample mass of 5–10 mg is recommended to minimize thermal gradients within the sample.[4]
-
-
Instrument Setup:
-
Thermal Program:
-
Initial Temperature: 30-35°C.
-
Heating Rate: A linear heating rate of 10°C/min is standard for comparative studies.[8] Slower rates can provide higher resolution of decomposition events.[6]
-
Final Temperature: Heat the sample to a final temperature of 600°C to 800°C to ensure complete primary degradation.
-
-
Data Analysis:
-
TGA Curve: Plot the percentage of initial mass versus temperature.
-
T_onset (Onset Decomposition Temperature): Determined as the temperature at which a significant (e.g., 5%) weight loss occurs.
-
DTG Curve: Plot the first derivative of the TGA curve (rate of mass loss vs. temperature).
-
T_max (Temperature of Maximum Weight Loss): The temperature at which the peak of the DTG curve occurs. This indicates the point of the fastest degradation rate.[9]
-
Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 600°C).
-
Visualizing the Workflow
The logical flow of benchmarking the thermal stability of a novel polymer against existing alternatives is crucial for systematic research.
Caption: Experimental workflow for comparative thermal analysis.
Discussion of Signaling Pathways and Logical Relationships
The thermal degradation of polyurethanes is a complex process involving multiple reaction pathways. The primary and most thermally labile linkage is the urethane bond itself.
Caption: Primary thermal degradation pathways for polyurethane.
The degradation typically initiates with the cleavage of the urethane linkage, which can occur through several mechanisms:
-
Dissociation: A reversible reaction where the urethane bond breaks to regenerate the original isocyanate and polyol.[7]
-
Elimination: An irreversible reaction that proceeds through a six-membered transition state to yield a primary amine, an olefin, and carbon dioxide.
-
Secondary Amine Formation: Another pathway involves the loss of carbon dioxide to form a secondary amine.
The relative dominance of these pathways is influenced by the specific chemical structures of the isocyanate and polyol. At higher temperatures (>300°C), degradation of the polyol "soft segment" and further breakdown of the hard segment components occur, leading to the majority of the mass loss.[3] The higher stability of MDI-based systems is attributed to the rigid, symmetrical structure which allows for strong intermolecular hydrogen bonding and efficient packing within the hard domains, requiring more energy to initiate degradation.
References
- 1. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Experimental Results in 2,6-Dimethylphenyl Isocyanate Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of experimental results is paramount. This guide provides a comparative framework for assessing the performance of 2,6-dimethylphenyl isocyanate against other common isocyanates. By presenting detailed experimental protocols and summarizing key data, this document aims to facilitate informed decisions in research and development.
Comparative Performance of Isocyanates
The reactivity of isocyanates is a critical factor in their application. While direct, side-by-side comparative studies involving this compound are not extensively documented in publicly available literature, we can infer its reactivity relative to other common isocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI) based on its structure and data from analogous compounds. The two methyl groups in the ortho positions to the isocyanate group in this compound introduce significant steric hindrance, which is expected to modulate its reactivity compared to less hindered aromatic isocyanates.
A study on the effect of isocyanate structure on polyurethane properties revealed that the reaction rates of TDI and MDI are significantly faster than aliphatic isocyanates due to the electron-withdrawing effect of the aromatic rings. The reaction rate order was determined to be TDI > MDI > HDI > HMDI > IPDI.[1] While this study did not include this compound, the steric hindrance from the methyl groups would likely decrease its reaction rate compared to TDI and MDI.
The following table summarizes key physical and chemical properties of this compound, providing a baseline for comparison.
| Property | Value |
| Molecular Formula | C9H9NO |
| Molecular Weight | 147.17 g/mol |
| Boiling Point | 87-89 °C/12 mmHg (lit.) |
| Density | 1.057 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.5356 (lit.) |
| CAS Number | 28556-81-2 |
Source: Sigma-Aldrich[2], NIST WebBook[3]
Experimental Protocols for Validation and Comparison
To facilitate the validation of experimental results and enable objective comparisons, detailed methodologies for key experiments are provided below.
Synthesis of Diaryl Ureas
This protocol allows for the synthesis of urea derivatives, which are common products of isocyanate reactions and are relevant in drug discovery.[4] Comparing the yield and purity of the resulting urea can serve as a measure of the isocyanate's reactivity and efficiency.
Objective: To synthesize N-(aryl)-N'-(2,6-dimethylphenyl)urea and compare its yield and purity with ureas derived from other aryl isocyanates under identical conditions.
Materials:
-
This compound
-
Alternative aryl isocyanate (e.g., phenyl isocyanate)
-
Appropriate aryl amine
-
Dichloromethane (anhydrous)
-
Triphosgene
-
Activated carbon
Procedure:
-
Preparation of Isocyanate (if starting from amine):
-
To a stirred solution of the corresponding aryl amine (0.01 mol) in dichloromethane (50 mL), add triphosgene (0.005 mol) in portions at 15-20 °C.
-
Ensure the condenser is supplied with cold water during the addition.
-
Add activated carbon (1.0 g) to the reaction mixture.
-
Monitor the reaction to completion.
-
-
Synthesis of Diaryl Urea:
-
React the prepared isocyanate (or commercially available this compound) with the desired aryl amine in an appropriate solvent.
-
The reaction is typically carried out under moisture-free conditions.
-
-
Characterization:
-
The resulting diaryl urea can be characterized using:
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure. For this compound, the ¹H NMR spectrum shows a doublet for the six methyl protons at approximately 2.29 ppm and signals for the aromatic protons around 7.13-7.5 ppm. The ¹³C NMR shows signals for the methyl carbons around 18.3 ppm and for the aromatic and isocyanate carbons at higher chemical shifts.[5]
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
-
A generalized workflow for the synthesis of isocyanates and their subsequent conversion to ureas is depicted below.
Quantification of Isocyanates by Chromatography
Accurate quantification is essential for validating reaction yields and assessing purity. This protocol outlines a general approach for the analysis of isocyanates using High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, a common and reliable method.
Objective: To develop and validate an HPLC-UV method for the quantification of this compound and compare its performance with other isocyanates.
Materials:
-
This compound standard
-
Derivatizing agent (e.g., 1-(2-methoxyphenyl)piperazine)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Derivatization:
-
React a known amount of the isocyanate standard or sample with an excess of the derivatizing agent to form a stable, UV-active derivative.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: At an appropriate wavelength for the derivative.
-
-
Method Validation:
-
Specificity: Analyze a blank sample and a derivatized blank to ensure no interfering peaks.
-
Linearity: Prepare and analyze a series of at least five concentrations of the derivatized isocyanate standard to establish a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the isocyanate before derivatization.
-
Precision: Analyze replicate injections of a standard solution and express the result as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
The following diagram illustrates the general workflow for the quantification of isocyanates.
Application in Chiral Stationary Phase (CSP) Synthesis
Isocyanates are used to immobilize chiral selectors onto silica supports for the preparation of chiral stationary phases in chromatography.[6][7] The performance of the resulting CSP can be a functional measure of the isocyanate's utility in this application.
Objective: To prepare a chiral stationary phase using this compound as a linking agent and evaluate its chromatographic performance.
Materials:
-
Silica gel (aminopropyl-functionalized)
-
Chiral selector with a reactive group (e.g., a hydroxyl or amino group)
-
This compound
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Immobilization:
-
React the chiral selector with this compound in an anhydrous solvent to form a chiral isocyanate derivative.
-
React the resulting derivative with aminopropyl-functionalized silica gel to covalently bond the chiral selector to the support.
-
-
Packing:
-
Pack the prepared CSP into an HPLC column.
-
-
Evaluation:
-
Test the column's ability to separate a racemic mixture of a known chiral compound.
-
Evaluate parameters such as resolution, selectivity, and peak shape.
-
Compare these results with CSPs prepared using other isocyanates.
-
The logical relationship for the synthesis of a chiral stationary phase is outlined below.
By employing these detailed experimental protocols, researchers can generate robust and validated data, enabling a direct and objective comparison of this compound with other alternatives in various applications. This systematic approach will contribute to a deeper understanding of its performance characteristics and facilitate its effective use in scientific research and drug development.
References
A Comparative Guide to the Cross-Reactivity of 2,6-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of 2,6-Dimethylphenyl isocyanate (DMPI). Due to the limited availability of direct cross-reactivity data for this specific compound, this document outlines the theoretical basis for potential cross-reactions, compares it with structurally similar molecules, and provides detailed experimental protocols for researchers to conduct their own assessments.
Introduction to this compound and Cross-Reactivity
This compound (DMPI), also known as 2,6-xylyl isocyanate, is an aromatic monoisocyanate. Like other isocyanates, it is a highly reactive compound capable of forming covalent bonds with nucleophiles, particularly the primary amino groups of lysine residues and the N-terminal groups of proteins. This reactivity is the basis for its utility in bioconjugation and other chemical syntheses, but also for its potential to act as a hapten.
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein[1]. The DMPI-protein adduct can be recognized by the immune system, leading to the production of specific antibodies. Cross-reactivity occurs when these antibodies recognize and bind to other structurally similar compounds. Understanding the cross-reactivity of DMPI is crucial for assessing its specificity in immunological assays and for predicting potential off-target immunological effects in drug development.
dot
Caption: The hapten-carrier principle for this compound.
Comparison with Potential Cross-Reactants
The likelihood of cross-reactivity is highest with molecules that share structural similarities with DMPI. The following table compares DMPI with its potential cross-reactants. The primary amine, 2,6-dimethylaniline, is a key potential cross-reactant as it represents the core structure of DMPI without the reactive isocyanate group.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Structural Features | Potential for Cross-Reactivity |
| This compound (DMPI) | (CH₃)₂C₆H₃NCO | 147.17 | Phenyl ring with two ortho-methyl groups and an isocyanate group. | Primary Antigen |
| Phenyl Isocyanate | C₆H₅NCO | 119.12 | Phenyl ring with an isocyanate group. Lacks methyl groups. | High, due to the shared phenyl isocyanate core. Studies have shown phenyl isocyanate to be a potent sensitizer[2]. |
| 2,4-Dimethylphenyl Isocyanate | (CH₃)₂C₆H₃NCO | 147.17 | Isomer of DMPI. Phenyl ring with methyl groups at positions 2 and 4. | High, due to identical chemical formula and functional groups, differing only in the substitution pattern. |
| Toluene-2,6-diisocyanate (TDI) | CH₃C₆H₃(NCO)₂ | 174.16 | Phenyl ring with one methyl group and two isocyanate groups. | Moderate. Shares the tolyl structure but is a diisocyanate, which may alter its presentation to the immune system. |
| 2,6-Dimethylaniline | (CH₃)₂C₆H₃NH₂ | 121.18 | The corresponding amine of DMPI. | High. Represents the core haptenic structure after conjugation and hydrolysis of the isocyanate group. |
Comparison with Alternative Bioconjugation Reagents
For applications requiring the modification of proteins, several alternatives to phenyl isocyanates exist, each with different specificities and reactivity profiles.
| Reagent Class | Target Residue(s) | Bond Formed | Advantages | Disadvantages |
| Isocyanates (e.g., DMPI) | Lysine, N-terminus | Urea | High reactivity. | Can react with other nucleophiles; potential for immunogenicity. |
| N-Hydroxysuccinimide (NHS) Esters | Lysine, N-terminus | Amide | High specificity for primary amines; widely used. | Susceptible to hydrolysis in aqueous solutions. |
| Maleimides | Cysteine | Thioether | Highly specific for sulfhydryl groups. | The formed bond can be reversible under certain conditions. |
| Phenyl-1,2,4-triazoline-3,5-diones (PTADs) | Tyrosine | Carbon-Nitrogen | High chemoselectivity for tyrosine; stable conjugate[3]. | May require in situ generation; potential for side reactions with some precursors[4]. |
| Diazonium Salts | Tyrosine, Histidine | Azo | Can be highly specific for tyrosine depending on the protein context[4]. | Can modify other residues; potential for instability. |
Experimental Protocols for Cross-Reactivity Assessment
The following protocols provide a framework for assessing the cross-reactivity of this compound.
Objective: To create an immunogen by conjugating DMPI to a carrier protein, which is necessary for antibody production and for use in immunoassays.
Materials:
-
This compound (DMPI)
-
Carrier proteins: Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve the carrier protein (BSA or KLH) in PBS to a final concentration of 10 mg/mL.
-
In a separate tube, prepare a 100-fold molar excess solution of DMPI in anhydrous DMF.
-
Slowly add the DMPI solution to the protein solution while gently stirring.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against PBS for 48 hours, with at least four changes of buffer, to remove unconjugated DMPI.
-
Determine the protein concentration and conjugation efficiency using a suitable method (e.g., UV-Vis spectrophotometry).
-
Store the conjugate at -20°C.
dot
Caption: Workflow for immunogen synthesis and subsequent ELISA-based cross-reactivity testing.
Objective: To quantitatively assess the cross-reactivity of anti-DMPI antibodies with structurally related compounds.
Materials:
-
DMPI-BSA conjugate (coating antigen)
-
Anti-DMPI polyclonal or monoclonal antibodies
-
Potential cross-reactants (e.g., Phenyl Isocyanate, 2,4-Dimethylphenyl Isocyanate, 2,6-Dimethylaniline)
-
96-well microtiter plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
Procedure:
-
Coat the wells of a 96-well plate with DMPI-BSA (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a series of dilutions of the potential cross-reactants (inhibitors) in assay buffer.
-
In a separate plate or tubes, pre-incubate a fixed concentration of the anti-DMPI primary antibody with the different concentrations of the inhibitors for 1 hour.
-
Transfer the antibody-inhibitor mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of antibody binding).
Data Analysis: The cross-reactivity (%) is calculated using the following formula: Cross-Reactivity (%) = (IC₅₀ of DMPI / IC₅₀ of Test Compound) x 100
Objective: To assess the sensitization potential of DMPI and its alternatives by measuring their reactivity towards synthetic peptides containing nucleophilic amino acids.
Materials:
-
DMPI and test compounds
-
Synthetic peptides containing a single cysteine or lysine residue.
-
Acetonitrile
-
Ammonium acetate buffer, pH 10.2
-
HPLC system with a UV detector
Procedure:
-
Prepare a 100 mM solution of the test chemical in acetonitrile.
-
Prepare a 0.667 mM solution of the cysteine-containing peptide in ammonium acetate buffer.
-
Prepare a 0.667 mM solution of the lysine-containing peptide in ammonium acetate buffer.
-
Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio.
-
Incubate the mixtures for 24 hours at 25°C with shaking.
-
Analyze the samples by HPLC to quantify the remaining (unreacted) peptide concentration by measuring the peak area at a specific wavelength (e.g., 220 nm).
-
Calculate the percent peptide depletion for each test chemical.
Data Interpretation: The mean percent depletion of the cysteine and lysine peptides is used to categorize the reactivity and sensitization potential of the test compound. This allows for a quantitative comparison between DMPI and its structural analogs or alternatives.
Conclusion
While direct experimental data on the cross-reactivity of this compound is scarce, its chemical structure suggests a high potential for cross-reactivity with other phenyl isocyanates and its corresponding aniline. The provided experimental protocols, including hapten-carrier synthesis, competitive ELISA, and the Direct Peptide Reactivity Assay, offer a robust framework for researchers to quantitatively assess these potential cross-reactions. Such studies are essential for the validation of immunoassays and for understanding the potential immunological implications of using DMPI in drug development and other biomedical applications. By comparing DMPI to a panel of structurally related compounds and alternative reagents, researchers can make informed decisions regarding its suitability for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Agrochemicals Synthesized from 2,6-Dimethylphenyl Isocyanate: A Guide for Researchers
A detailed analysis of the fungicidal performance of Mepronil, Benodanil, and Flutolanil, three key agrochemicals derived from 2,6-Dimethylphenyl Isocyanate, reveals their efficacy, particularly as Succinate Dehydrogenase Inhibitors (SDHI). This guide provides a comparative overview of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
The synthesis of these benzanilide fungicides, while not explicitly detailed from this compound in the available literature, generally involves the acylation of a substituted aniline with a corresponding benzoyl chloride. For instance, the synthesis of Flutolanil is achieved by reacting 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline.[1] Similarly, Benodanil is synthesized from 2-iodobenzoic acid and aniline.[2][3]
Mechanism of Action: Succinate Dehydrogenase Inhibition
Mepronil, Benodanil, and Flutolanil belong to the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain is crucial for the fungus's cellular energy production, ultimately leading to the inhibition of fungal growth and development.
Figure 1: Mechanism of action of SDHI fungicides.
Comparative In Vitro Efficacy
The in vitro efficacy of these fungicides is typically determined by calculating the effective concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher fungicidal activity.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Mepronil | Rhizoctonia solani | 0.094 ± 0.02 | [4] |
| Benodanil | Rhizoctonia solani | 6.38 | [2] |
| Flutolanil | Rhizoctonia solani | 0.0736 ± 0.0331 | [2] |
| Flutolanil | Rhizoctonia solani (various AGs) | 0.3199 ± 0.0149 | [5] |
| Pencycuron | Rhizoctonia solani (various AGs) | 0.0339 ± 0.0012 | [5] |
| Boscalid | Rhizoctonia solani | 2.04 ± 0.36 | [4] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and pathogen isolates.
Field Efficacy and Applications
Field trials provide crucial data on the performance of these agrochemicals under real-world conditions.
Mepronil: In field experiments conducted in 2007 and 2008 for the control of rice sheath blight (Rhizoctonia solani), Mepronil applied at a dosage of 500 g a.i./ha demonstrated a control efficacy ranging from 73.2% to 76.7%.[4]
Flutolanil: Field trials in 2011 and 2012 showed that Flutolanil, at a concentration of 150 g a.i./ha, provided a control efficacy of 63.7% to 88.9% against rice sheath blight.[2] At a higher concentration of 300 g a.i./ha, the efficacy increased to a range of 83.9% to 96.5%.[2] In trials on potatoes for the control of black scurf (Rhizoctonia solani), tubers from untreated crops showed a 47% incidence of the disease, while those treated with Flutolanil (Rhino DS) had a 12% incidence.[6] Flutolanil is recognized for its systemic, protective, and curative properties against Rhizoctonia solani in various crops including rice, potatoes, and turf.[7]
Benodanil: While specific field trial data for Benodanil against its primary target, rust fungi (Puccinia spp.), was not found in the recent literature reviewed, it was historically used for the control of rust diseases.[8]
Experimental Protocols
In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is commonly used to determine the EC50 values of fungicides against mycelial growth.
Figure 2: Workflow for in vitro fungicide efficacy testing.
Detailed Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Incorporation: After the medium has cooled to approximately 50-60°C, add the test fungicide at a range of concentrations. A stock solution of the fungicide is typically prepared in a suitable solvent and then serially diluted.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a temperature optimal for the growth of the target fungus (e.g., 25-28°C) until the mycelial growth in the control plates (without fungicide) reaches the edge of the plate.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Greenhouse Evaluation of Protective and Curative Activity
This methodology assesses the ability of a fungicide to prevent infection (protective) and to inhibit disease development after infection has occurred (curative).
Figure 3: Workflow for assessing protective and curative fungicide activity.
Detailed Methodology:
-
Plant Propagation: Grow susceptible host plants to a suitable growth stage in a greenhouse.
-
Inoculum Preparation: Prepare a spore suspension of the target pathogen at a known concentration.
-
Protective Treatment:
-
Apply the fungicide to a group of plants at the desired rate.
-
After a specified period (e.g., 24 hours), inoculate the treated plants with the spore suspension.
-
-
Curative Treatment:
-
Inoculate a separate group of plants with the spore suspension.
-
After a specified period (e.g., 24 or 48 hours), apply the fungicide to the inoculated plants.
-
-
Control Groups: Maintain an untreated, inoculated control group and an untreated, non-inoculated control group.
-
Incubation: Place all plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature range).
-
Disease Assessment: After a suitable incubation period, assess the disease severity on each plant using a standardized rating scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the inoculated control.
Conclusion
The agrochemicals Mepronil, Benodanil, and Flutolanil, all synthesized from precursors related to this compound, are effective SDHI fungicides. Mepronil and Flutolanil demonstrate significant efficacy against Rhizoctonia solani, a major plant pathogen. While quantitative comparative data for Benodanil against its primary target, rust fungi, is less readily available in recent literature, its classification as an SDHI suggests a similar mode of action. The choice of fungicide will depend on the target pathogen, crop, and specific application requirements. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to aid in the development of effective disease management strategies.
References
- 1. Flutolanil | C17H16F3NO2 | CID 47898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for pencycuron resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchtrend.net [researchtrend.net]
Shifting Tides in Chemical Synthesis: A Comparative Environmental Impact Analysis of 2,6-Dimethylphenyl Isocyanate and Its Greener Alternatives
For researchers, scientists, and professionals in drug development, the selection of chemical reagents is a critical decision with far-reaching implications, not only for the efficacy of their work but also for its environmental footprint. This guide provides a comprehensive comparison of the environmental impact of 2,6-Dimethylphenyl isocyanate, a common building block in organic synthesis, against emerging sustainable alternatives. Through a review of available data and standardized testing protocols, this document aims to equip decision-makers with the necessary information to make more environmentally conscious choices in the laboratory and beyond.
The use of isocyanates, while integral to the synthesis of a wide array of polymers and pharmaceuticals, is facing increasing scrutiny due to environmental and health concerns. The conventional manufacturing process for many isocyanates involves the use of highly toxic phosgene, and the isocyanates themselves can be hazardous.[1][2] In response, the field of green chemistry has spurred the development of viable alternatives, primarily non-isocyanate polyurethanes (NIPUs) and bio-based isocyanates, which promise a reduced environmental burden.[1][3]
Quantitative Environmental Impact Assessment
Table 1: Aquatic Toxicity Data
| Substance | Test Organism | Exposure Duration | Endpoint | Value (mg/L) |
| Aromatic Isocyanates (Proxy: MDI) | Fish (Various species) | 96 hours | LC50 | > 1000 |
| Daphnia magna (Water flea) | 24 hours | EC50 | > 1000 | |
| Algae (Desmodesmus subspicatus) | 72 hours | EC50 | > 1000 | |
| Non-Isocyanate Polyurethane (NIPU) Precursors (e.g., Cyclic Carbonates) | Fish, Daphnia, Algae | - | - | Generally considered to have low toxicity. Specific data is dependent on the specific cyclic carbonate and amine used. |
| Bio-based Isocyanates | Fish, Daphnia, Algae | - | - | Data is limited and varies depending on the specific bio-based feedstock and synthesis route. The goal is to produce isocyanates with reduced (eco)toxicity.[4] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a specific non-lethal effect in 50% of the test organisms.
Table 2: Biodegradability Data
| Substance | Test Method | Duration | Biodegradation (%) | Classification |
| Aromatic Isocyanates (e.g., MDI) | OECD 301 Series | 28 days | Data not readily available, but generally expected to be low due to rapid hydrolysis to less biodegradable polyureas. | Not readily biodegradable |
| Non-Isocyanate Polyurethanes (NIPUs) | ISO 14855 / OECD 301 Series | Varies | Can be designed for biodegradability. For example, polyester polyols used in some NIPUs can be biodegradable.[5] | Varies (Can be readily biodegradable) |
| Bio-based Isocyanates/Polyurethanes | ISO 14855 / OECD 301 Series | Varies | Often designed to be biodegradable, leveraging the inherent biodegradability of the natural feedstocks.[1] | Varies (Often readily biodegradable) |
Table 3: Life Cycle Assessment (LCA) Considerations
| Life Cycle Stage | This compound (and other aromatic isocyanates) | Non-Isocyanate Polyurethanes (NIPUs) | Bio-based Isocyanates |
| Raw Material Sourcing | Primarily derived from fossil fuels (e.g., crude oil). | Can be derived from renewable resources (e.g., vegetable oils, CO2) or fossil fuels.[3][6] | Derived from renewable biomass (e.g., lignin, carbohydrates, vegetable oils).[4][7] |
| Manufacturing | Often involves the use of highly toxic phosgene and results in significant greenhouse gas emissions.[2] | Avoids the use of isocyanates and phosgene, leading to a safer and potentially less energy-intensive process.[8] | Aims to replace the phosgene-based synthesis with more sustainable methods.[4] |
| End-of-Life | Polyurethanes from aromatic isocyanates are generally difficult to recycle. | NIPUs can be designed for improved recyclability and reprocessing.[9] | The biodegradability of some bio-based polyurethanes offers a more sustainable end-of-life option.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the environmental impact assessment. These protocols are based on internationally recognized standards to ensure data reliability and comparability.
Aquatic Toxicity Testing (based on OECD Test Guideline 203: Fish, Acute Toxicity Test)
-
Test Principle: Healthy fish are exposed to the test substance, which is added to the water in a range of concentrations for a 96-hour period.[10][11] Mortalities and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours. The lethal concentration 50 (LC50) is then calculated.[10]
-
Test Organism: A variety of fish species can be used, with the Zebra-fish (Danio rerio) being a common choice.[3]
-
Test Conditions:
-
Water: Reconstituted or natural water of known quality.
-
Temperature: Maintained at a constant, appropriate temperature for the chosen fish species.
-
Light: A 12-16 hour photoperiod is typically used.[10]
-
Loading: The number of fish per volume of test solution is kept low to avoid stress and depletion of dissolved oxygen.
-
-
Procedure:
-
A range-finding test is often conducted to determine the appropriate concentrations for the definitive test.[3]
-
For the definitive test, at least five concentrations of the test substance, arranged in a geometric series, are used.[8] A control group with no test substance is also included.
-
The test can be conducted under static, semi-static, or flow-through conditions. For poorly soluble substances, special preparation methods are required to ensure a stable dispersion.[6]
-
Observations of mortality and any abnormal behavior are made and recorded at specified intervals.
-
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 value with 95% confidence limits using appropriate statistical methods.[6]
Biodegradability Testing (based on ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions)
-
Test Principle: This method determines the degree and rate of aerobic biodegradation of a material by measuring the amount of carbon dioxide evolved over time when the material is exposed to a composting environment.[12][13]
-
Inoculum: A mature, stabilized compost is used as the source of microorganisms.[14]
-
Test Setup:
-
The test material is mixed with the compost and placed in a controlled composting vessel.
-
The temperature, moisture, and aeration are maintained at optimal levels for microbial activity (typically around 58°C).[13]
-
Parallel blank vessels containing only the compost and reference vessels with a known biodegradable material (e.g., cellulose) are run for comparison.[12]
-
-
Procedure:
-
The test is typically run for a period of up to six months.[14]
-
The amount of carbon dioxide produced in each vessel is measured at regular intervals. This can be done by trapping the CO2 in an absorbent solution and titrating, or by using an infrared analyzer.
-
-
Data Analysis:
-
The cumulative amount of CO2 evolved from the test material is calculated by subtracting the CO2 produced in the blank vessel.
-
The percentage of biodegradation is then determined by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the test material (calculated from its carbon content).[14]
-
A material is generally considered biodegradable under these conditions if it reaches a certain percentage of biodegradation (e.g., 90% in under 6 months for some certifications).[12]
-
Visualizing the Pathways: From Synthesis to Environmental Fate
The following diagrams, created using the Graphviz DOT language, illustrate the key differences in the synthesis pathways and their environmental implications.
Caption: A comparison of the synthesis pathways for this compound and Non-Isocyanate Polyurethanes.
References
- 1. Isocyanate Alternatives: Exploring Bio-Based Options [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05796A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. concawe.eu [concawe.eu]
- 8. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. Studies on Biobased Non-Isocyanate Polyurethane Coatings with Potential Corrosion Resistance | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of 2,6-Dimethylphenyl Isocyanate: An Evaluation of Reproducibility and Methodology
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-dimethylphenyl isocyanate, a key intermediate in the production of various pharmaceuticals, agrochemicals, and polymers, can be approached through several distinct methodologies. The reproducibility and efficiency of these synthetic routes are of paramount importance for researchers and professionals in drug development and materials science. This guide provides an objective comparison of the most common synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given application.
Comparison of Synthesis Methods
The synthesis of this compound is primarily achieved through two major routes: phosgene-based and phosgene-free methods. Phosgene and its derivatives, while offering high yields, pose significant health and environmental risks due to their extreme toxicity. This has spurred the development of safer, phosgene-free alternatives. This guide will compare the most prominent examples from each category.
Data Presentation
The following table summarizes the quantitative data for the different synthesis methods of this compound.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Phosgene-Based | |||||||
| Solid Phosgene (Triphosgene) | 2,6-Dimethylaniline | Triphosgene, 1,2-Dichloroethane | 1,2-Dichloroethane | 3 hours | 75-80 | 90.52[1] | 90.91[1] |
| Diphosgene | Substituted Anilines | Diphosgene | Various | Not Specified | Not Specified | Variable | Not Specified |
| Phosgene-Free | |||||||
| Curtius Rearrangement | 2,6-Dimethylbenzoic Acid | Diphenylphosphoryl azide (DPPA), Heat | Toluene (typical) | Variable | >100 (typical) | 54-63.5* | Not Specified |
| Carbamate Decomposition | 2,6-Dimethylaniline | Dimethyl Carbonate (DMC), Catalyst, Heat | High-boiling point solvent | Variable | >180 (typical) | Variable | Not Specified |
Experimental Protocols
Phosgene-Based Method: Synthesis using Solid Phosgene (Triphosgene)
This method, adapted from patent literature, offers high yield and purity.[1]
Experimental Procedure:
-
In a well-ventilated fume hood, dissolve 29.7g of solid phosgene (triphosgene) in 100mL of 1,2-dichloroethane in a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser.
-
Separately, dissolve 24.2g of 2,6-dimethylaniline in 100mL of 1,2-dichloroethane.
-
Cool the solid phosgene solution to 0-5°C using an ice bath.
-
Slowly add the 2,6-dimethylaniline solution dropwise to the stirred solid phosgene solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, gradually heat the reaction mixture to 75-80°C and maintain it at reflux for 3 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Phosgene-Free Method: Curtius Rearrangement (General Procedure)
This method avoids the use of highly toxic phosgene. The following is a general procedure for the Curtius rearrangement of an aromatic carboxylic acid.
Experimental Procedure:
-
To a stirred solution of 2,6-dimethylbenzoic acid in an inert solvent (e.g., toluene) in a reaction vessel, add a suitable activating agent such as diphenylphosphoryl azide (DPPA) and a non-nucleophilic base (e.g., triethylamine).
-
Heat the reaction mixture to reflux. The progress of the acyl azide formation and its subsequent rearrangement to the isocyanate can be monitored by techniques such as IR spectroscopy (disappearance of the azide peak and appearance of the isocyanate peak).
-
The rearrangement is typically accompanied by the evolution of nitrogen gas.
-
Once the rearrangement is complete, the resulting this compound can be isolated by careful removal of the solvent and subsequent purification, typically by vacuum distillation.
Note: The Curtius rearrangement can be sensitive to reaction conditions, and yields can vary depending on the substrate and specific protocol used.
Mandatory Visualizations
Synthesis Pathways
The following diagrams illustrate the chemical transformations for the discussed synthesis methods.
Caption: Phosgene-Based Synthesis Pathway.
Caption: Phosgene-Free Curtius Rearrangement Pathway.
Experimental Workflow
The following diagram outlines the general experimental workflow for a chemical synthesis.
Caption: General Chemical Synthesis Workflow.
References
Safety Operating Guide
Proper Disposal of 2,6-Dimethylphenyl Isocyanate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Dimethylphenyl isocyanate, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this hazardous chemical.
This compound is a combustible liquid that is toxic if swallowed or inhaled, and can cause severe skin and eye irritation, as well as respiratory issues.[1][2][3] Proper handling and disposal are critical to prevent accidental exposure and environmental contamination.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[4]
-
Ventilation: Always handle this chemical under a chemical fume hood.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
II. Disposal Procedures
Waste containing this compound is classified as hazardous.[1] Disposal must be conducted in accordance with all federal, state, and local regulations.[5] It is highly recommended to engage a licensed hazardous waste disposal contractor for the final disposal of this chemical.[5][6]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Container Management:
-
For small residual amounts, soak up with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Place the absorbed material into a suitable container for disposal.[1]
-
Crucially, do not seal containers tightly if there is a possibility of moisture contamination , as this can lead to a chemical reaction and a dangerous buildup of pressure, potentially rupturing the container.[5]
-
-
Contacting a Waste Disposal Service:
-
Arrange for a licensed hazardous waste disposal company to collect the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Obtain and retain all documentation, including certificates of disposal, from the contractor.[5]
-
III. Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
For Minor Spills:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sawdust, floor-dry, or vermiculite.[5]
-
Collect: Carefully shovel the absorbed material into an open-top container. Do not use a sealed container. [5]
-
Decontaminate: Clean the spill area with a decontamination solution.
For Major Spills:
-
Evacuate and Secure: Evacuate the area and prevent entry.[5]
-
Contact Authorities: Immediately call your institution's emergency response team and a hazardous waste disposal contractor.[5]
-
Contain: If it is safe to do so, dike the spill to prevent it from entering drains or water systems.[5]
-
Collect: Large quantities should be pumped into closed but not sealed containers for disposal.[5]
Quantitative Data for Decontamination Solutions
For the neutralization of spill residues, the following decontamination solutions can be prepared. Use with caution and ensure good ventilation, especially when using the ammonia solution.[5]
| Component | Formula 1 | Formula 2 |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia Solution | - | 3-8% |
| Liquid Detergent | 0.2% | 0.2% |
| Water | 89.8% - 94.8% | 91.8% - 96.8% |
Experimental Protocols
Preparation of Decontamination Solution (Formula 1):
-
Measure 89.8 to 94.8 mL of water into a suitable container.
-
Add 5 to 10 grams of sodium carbonate to the water and stir until dissolved.
-
Add 0.2 mL of liquid detergent and mix thoroughly.
Preparation of Decontamination Solution (Formula 2):
-
Measure 91.8 to 96.8 mL of water into a suitable container in a well-ventilated area or fume hood.
-
Carefully add 3 to 8 mL of concentrated ammonia solution to the water.
-
Add 0.2 mL of liquid detergent and mix thoroughly.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process for the proper disposal and spill management of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
